molecular formula C7H4BrClN2 B1381748 8-Bromo-6-chloroimidazo[1,5-a]pyridine CAS No. 1427400-82-5

8-Bromo-6-chloroimidazo[1,5-a]pyridine

Cat. No.: B1381748
CAS No.: 1427400-82-5
M. Wt: 231.48 g/mol
InChI Key: JFWRJLCFDZTUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-chloroimidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-6-chloroimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-1-5(9)3-11-4-10-2-7(6)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWRJLCFDZTUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Bromo-6-chloroimidazo[1,5-a]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Bromo-6-chloroimidazo[1,5-a]pyridine

This document provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide delves into its core chemical properties, plausible synthetic strategies, expected reactivity, and potential applications, offering field-proven insights grounded in established chemical principles.

Introduction: The Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1] This nitrogen-containing heterocyclic system is a key component in compounds developed for a wide range of therapeutic areas.[1][2] The strategic placement of halogen substituents, such as bromine and chlorine, on this scaffold provides synthetic handles for further molecular elaboration, making derivatives like this compound valuable building blocks in the synthesis of complex target molecules.

Core Physicochemical Properties

Precise experimental data for this compound is not extensively published. However, its fundamental properties can be summarized from supplier data and computational models. This information is crucial for planning its use in synthetic applications, including selecting appropriate solvent systems and reaction conditions.

PropertyValue / DescriptionSource
CAS Number 1427400-82-5[3][4]
Molecular Formula C₇H₄BrClN₂[3][5]
Molecular Weight 231.48 g/mol [3][5]
Purity Typically available at ≥95% or ≥98% for research purposes.[3][5][6]
Topological Polar Surface Area (TPSA) 17.3 Ų[3]
Computed logP 2.7502[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 0[3]
Solubility While not specified, related isomers like 8-Bromo-6-chloroimidazo[1,2-a]pyridine are described as slightly soluble in water.[7][8] Solubility in common organic solvents is expected.
Storage Recommended to be stored at room temperature, dry and sealed.[9]

Synthesis and Structural Elucidation

Plausible Synthetic Approach

The construction of the imidazo[1,5-a]pyridine core often involves cyclocondensation or cycloaddition reactions.[1] A common strategy involves the reaction of a suitably substituted 2-aminomethylpyridine with a reagent that provides the remaining carbon and nitrogen atoms of the imidazole ring. The specific substitution pattern (8-bromo, 6-chloro) would necessitate starting with a pre-functionalized pyridine ring, such as (3-bromo-5-chloropyridin-2-yl)methanamine.

The following diagram illustrates a generalized workflow for the synthesis of such scaffolds.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Assembly cluster_2 Step 3: Final Product A Substituted 2,6-Lutidine B Halogenation & Functionalization A->B Multiple Steps C (3-Bromo-5-chloropyridin-2-yl)methanamine (Key Intermediate) B->C Amine Formation E Cyclocondensation C->E D Cyclization Reagent (e.g., Glyoxal derivative) D->E F This compound E->F Aromatization

Key reactivity: Suzuki-Miyaura coupling at the C8 position.

Applications in Research and Drug Discovery

This compound is primarily utilized as a synthetic intermediate in pharmaceutical research and development. [9]Its value lies in its pre-functionalized core, which allows for rapid diversification to generate novel compounds for biological screening.

  • Scaffold for Biologically Active Molecules: The imidazo[1,5-a]pyridine scaffold is a known pharmacophore. The ability to introduce diverse substituents at the C8 position via the bromo intermediate allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Antiparasitic Drug Development: Research on the related 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine has led to the identification of potent antitrypanosomatid agents, which are active against parasites causing diseases like leishmaniasis. [10]This highlights the potential of the 8-bromo-6-chloro-imidazo-pyridine core in the development of treatments for neglected tropical diseases.

  • Kinase Inhibitor Intermediates: The broader imidazopyridine class of compounds is prevalent in the development of kinase inhibitors for oncology. [9]This compound serves as a valuable starting point for synthesizing more complex molecules targeting these enzymes.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific hazard data is limited, general best practices for handling halogenated organic intermediates should be followed.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [8]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. [8][9]

Conclusion

This compound is a strategically important heterocyclic building block. While comprehensive experimental data on its physical properties is sparse, its chemical identity is well-defined. Its true value is realized in its synthetic potential, particularly the reactivity of the C8-bromo position in palladium-catalyzed cross-coupling reactions. This feature, combined with the established biological relevance of the imidazo[1,5-a]pyridine scaffold, positions this compound as a valuable tool for researchers and scientists dedicated to the discovery and development of novel therapeutics.

References

  • Time information in Pasuruan, ID. (n.d.). Google.
  • Wang, Y., et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules. Available from: [Link]

  • Chen, J., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. Available from: [Link]

  • Kumar, A., & Kumar, V. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Mihorianu, M., et al. (2012). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available from: [Link]

  • Reddy, G. S., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific. Retrieved January 19, 2026, from [Link]

  • Supporting Information for Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. (2018). The Royal Society of Chemistry.
  • China 8 Bromo 6 chloroimidazo 1 2 b pyridazine Manufacturers Factory Suppliers. (n.d.). zschem.com. Retrieved January 19, 2026, from [Link]

  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

  • Cosson, A., et al. (2019). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European Journal of Medicinal Chemistry. Available from: [Link]

  • 8-bromo-6-chloroimidazo[1,2-b]pyridazine. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • This compound, 95% Purity, C7H4BrClN2, 50 mg. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]

  • 6-Bromo-8-Chloroimidazo[1,2-A]Pyridine 98.0%(GC). (n.d.). PureSynth. Retrieved January 19, 2026, from [Link]

  • 8-Bromo-5-chloro-7-methyl-imidazo[1,2-a]pyridine. (n.d.). PubChem, NIH. Retrieved January 19, 2026, from [Link]

  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. Retrieved January 19, 2026, from [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • 1-(Bromomethyl)-8-chloroimidazo[1,5-a]pyridine. (n.d.). PubChem, NIH. Retrieved January 19, 2026, from [Link]

  • 8-Bromo-6-chloro-7-methyl-imidazo[1,2-a]pyridine. (n.d.). PubChem, NIH. Retrieved January 19, 2026, from [Link]

  • 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine. (n.d.). AMERICAN ELEMENTS. Retrieved January 19, 2026, from [Link]

  • Ilie, C. I., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available from: [Link]

  • Chisholm, G. D., et al. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules. Available from: [Link]

  • 8-Bromo-6-chloroimidazo[1,2-a]pyrazine | C6H3BrClN3 | CID 12841570. (n.d.). PubChem, NIH. Retrieved January 19, 2026, from [Link]

  • Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. Available from: [Link]

Sources

An In-depth Technical Guide to 8-Bromo-6-chloroimidazo[1,5-a]pyridine: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazopyridine Core

The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its rigid, bicyclic nature and the presence of nitrogen atoms provide a three-dimensional arrangement that is conducive to binding with a variety of biological targets. This has led to the development of drugs for a range of conditions, including anxiety, insomnia, and parasitic diseases.[1] The functionalization of the imidazopyridine ring system allows for the fine-tuning of a compound's physicochemical and pharmacological properties, making it a versatile platform for drug discovery.

This technical guide focuses on a specific, halogenated derivative of this important scaffold: 8-Bromo-6-chloroimidazo[1,5-a]pyridine . While detailed, peer-reviewed literature specifically on the synthesis and applications of the [1,5-a] isomeric form is limited, this guide will provide a comprehensive overview of the available information for this compound and its closely related, and more extensively studied, isomer, 8-Bromo-6-chloroimidazo[1,2-a]pyridine. Understanding the chemistry and biological relevance of these related compounds provides a strong foundation for researchers working with this class of molecules.

Compound Profile: this compound

PropertyValueSource
CAS Number 1427400-82-5Commercially available
Molecular Formula C₇H₄BrClN₂Supplier Data
Molecular Weight 231.48 g/mol Supplier Data
Canonical SMILES C1=C(C2=C(C=N1)N=C[N]2)ClPubChem

Synthesis and Mechanistic Insights: The Imidazo[1,2-a]pyridine Core

The synthesis of the imidazo[1,2-a]pyridine ring system is a well-established area of organic chemistry. A common and effective method involves the condensation of a 2-aminopyridine derivative with an α-haloketone. This reaction, known as the Tschitschibabin reaction, proceeds through a nucleophilic attack of the endocyclic nitrogen of the aminopyridine on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization.

A general synthetic approach to a related compound, 6-bromoimidazo[1,2-a]pyridine, involves the reaction of 2-amino-5-bromopyridine with a chloroacetaldehyde aqueous solution.[2] This reaction is typically carried out in a suitable solvent such as ethanol, in the presence of a base like sodium bicarbonate, at a moderately elevated temperature.[2] The base is crucial for neutralizing the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the product.

Caption: General synthetic scheme for an imidazo[1,2-a]pyridine.

Spectroscopic Characterization of Imidazo[1,2-a]pyridines

The structural elucidation of imidazo[1,2-a]pyridine derivatives relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of imidazo[1,2-a]pyridines typically show characteristic signals for the aromatic protons on both the pyridine and imidazole rings. The chemical shifts and coupling constants of these protons are influenced by the nature and position of the substituents.

  • ¹³C NMR: The carbon NMR spectra provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are diagnostic and can be used to confirm the structure of the compound.

Infrared (IR) Spectroscopy: The IR spectra of imidazo[1,2-a]pyridines exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. These include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic core, and vibrations associated with any substituents.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of imidazo[1,2-a]pyridine derivatives. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Applications in Drug Discovery and Medicinal Chemistry

The 8-bromo-6-chloro-substituted imidazo[1,2-a]pyridine scaffold is a key building block in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 8-position is particularly useful as it provides a handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents, enabling the exploration of the structure-activity relationship (SAR) of the resulting compounds.

For instance, derivatives of 8-bromo-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine have been investigated as potent antitrypanosomatid agents.[3] These compounds are designed to be bioactivated by parasitic nitroreductases, leading to the generation of cytotoxic species that selectively kill the parasites.[3]

Furthermore, the imidazo[1,2-a]pyridine core has been identified as a promising scaffold for the development of inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways that is often dysregulated in cancer.[4] The synthesis and evaluation of various 2,6,8-substituted imidazo[1,2-a]pyridine derivatives have led to the identification of potent PI3Kα inhibitors with antitumor activity.[4]

Caption: Drug discovery workflow utilizing the imidazopyridine scaffold.

Safety and Handling

As with all chemical reagents, this compound and its related isomers should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound, along with its isomeric counterparts, represents a valuable class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. While the available scientific literature on the [1,5-a] isomer is currently limited, the extensive research on the related [1,2-a] scaffold highlights the importance of this structural motif. The presence of two distinct halogen atoms at defined positions offers a versatile platform for the synthesis of diverse libraries of compounds for biological screening. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential as a key building block for the development of novel therapeutic agents.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine. MySkinRecipes. [Link]

  • 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2- a ]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. ResearchGate. [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. PMC. [Link]

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]

  • 6-Bromo-8-Chloroimidazo[12-A]Pyridine 98.0%(GC). PureSynth. [Link]

  • China 8 Bromo 6 chloroimidazo 1 2 b pyridazine Manufacturers Factory Suppliers. Alfa Chemical. [Link]

  • 1-(Bromomethyl)-8-chloroimidazo[1,5-a]pyridine. PubChem. [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • 4H-IMIDAZO[1,2-A][5]BENZODIAZEPINE-4-PROPANOIC ACID METHYL ESTER (REMIMAZOLAM, CNS 7056) HYDR. EPO. [Link]

  • Synthesis method of brinzolamide key intermediate. Patsnap Eureka. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough for the structural elucidation of the novel heterocyclic compound, 8-bromo-6-chloroimidazo[1,5-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind the selection of analytical techniques and the interpretation of the resulting data, embodying a field-proven approach to molecular characterization. Our methodology is rooted in the principles of scientific integrity, ensuring that each step contributes to a self-validating and unambiguous structural assignment.

Introduction: The Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a significant pharmacophore, appearing in a variety of biologically active molecules with applications ranging from anxiolytics to anticancer agents.[1][2][3] The introduction of halogen substituents, such as bromine and chlorine, can profoundly influence the physicochemical and pharmacological properties of these compounds, making the precise determination of their substitution pattern a critical step in drug discovery and development. This guide will use this compound as a case study to illustrate a robust workflow for structural verification.

Part 1: Foundational Analysis - Mass Spectrometry

The first step in characterizing any newly synthesized compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]+.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Interpreting the Mass Spectrum: A Tale of Two Halogens

The presence of both bromine and chlorine atoms in the molecule creates a highly characteristic isotopic pattern in the mass spectrum.[4][5][6]

  • Chlorine Isotopes: Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[4]

  • Bromine Isotopes: Natural bromine has two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio.[4]

For a molecule containing one chlorine and one bromine atom, we expect a characteristic cluster of peaks for the molecular ion.

Isotopic Combination Expected m/z of [M+H]+ Relative Abundance
³⁵Cl, ⁷⁹Br230.9349~100% (base peak)
³⁷Cl, ⁷⁹Br or ³⁵Cl, ⁸¹Br232.9329~125%
³⁷Cl, ⁸¹Br234.9309~32%

Note: The expected m/z values are calculated for the protonated molecule C₇H₅BrClN₂⁺. The relative abundances are approximated based on isotopic abundances.

The observation of this distinct isotopic pattern provides strong evidence for the presence of one chlorine and one bromine atom in the molecule. HRMS will further confirm the elemental composition by providing a highly accurate mass measurement, which should be within 5 ppm of the theoretical value.

Part 2: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides the "what" (elemental composition), NMR spectroscopy reveals the "how" (the connectivity of atoms). A suite of 1D and 2D NMR experiments is essential for the complete structural assignment of this compound.

The Predicted NMR Landscape

Based on known data for imidazo[1,5-a]pyridine and its derivatives, we can predict the expected ¹H and ¹³C NMR chemical shifts.[7][8][9] The substituents and their positions will influence the electronic environment of each nucleus, leading to characteristic shifts.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected ¹H Multiplicity
1~7.8-8.0~120-125s
3~7.5-7.7~115-120s
5~8.2-8.4~130-135d
7~7.0-7.2~110-115d

Note: These are estimated values. The actual shifts will depend on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D NMR: Perform the following experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

A Step-by-Step Interpretation of NMR Data

The ¹H NMR spectrum is expected to show four signals in the aromatic region, each integrating to one proton. Two of these will be singlets, and two will be doublets. The coupling constant (J-value) of the doublets will be indicative of their spatial relationship.

The HSQC experiment will link each proton signal to its directly attached carbon atom. This allows for the unambiguous assignment of the protonated carbons.

The HMBC spectrum is the key to assembling the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away. For this compound, we would expect the following key HMBC correlations:

  • H1 will show correlations to C3 , C8a , and C5 .

  • H3 will show correlations to C1 , C3a , and C5 .

  • H5 will show correlations to C7 , C8a , and C3a .

  • H7 will show correlations to C5 and C8a .

This network of correlations allows for the unequivocal placement of the protons and, by extension, the substituents. The absence of a proton signal at the C6 and C8 positions, coupled with the mass spectrometry data, confirms the location of the chlorine and bromine atoms.

Part 3: Definitive Proof - Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10][11][12] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

The resulting crystal structure will provide precise bond lengths, bond angles, and the absolute connectivity of all atoms, leaving no doubt as to the identity of the compound.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, highlighting the interplay between different analytical techniques.

StructureElucidation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_XRAY X-Ray Crystallography MS HRMS Analysis MW Molecular Weight & Formula Confirmed MS->MW Accurate Mass Halogen Isotopic Pattern (1 Br, 1 Cl) MS->Halogen Isotope Ratio NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Provides MW for Fragment Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Atomic Connectivity & Substituent Placement NMR_2D->Connectivity XRAY Single-Crystal X-Ray Diffraction Connectivity->XRAY Hypothesis for Crystallographic Proof Structure_3D Unambiguous 3D Structure & Final Confirmation XRAY->Structure_3D

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of a novel compound like this compound requires a multi-faceted analytical approach. By logically integrating data from mass spectrometry, one- and two-dimensional NMR spectroscopy, and single-crystal X-ray crystallography, we can achieve an unambiguous and self-validating structural assignment. This guide has outlined not just the methods themselves, but the critical thinking that connects them, providing a robust framework for the characterization of complex organic molecules.

References

  • Mihorianu, M., et al. (2010). Synthesis of Novel Imidazo[1,5-a]pyridine Derivates. Revue Roumaine de Chimie, 55(10), 689-695.
  • Li, Y., et al. (2020). Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1,5-a]pyridine derivatives bearing a hydrazone moiety. Journal of Molecular Structure, 1202, 127275.
  • SpectraBase. imidazo[1,5-a]pyridine. [Link]

  • Jabri, Z., et al. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis, DFT Computations and Monte Carlo Simulations. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • Volpi, G., Laurenti, E., & Rabezzana, R. (2024).
  • ResearchGate. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. [Link]

  • The Royal Society of Chemistry. (2020). 1) 1H NMR spectra of Methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate (3a). [Link]

  • Dutta, A., et al. (2017). Synthesis, X-ray crystallographic studies, DFT calculations and nanostructural features of annulated imidazo[4,5-b]pyridine derivatives.
  • Foks, H., & Gobis, K. (2017).
  • PubChem. 1-(Bromomethyl)-8-chloroimidazo[1,5-a]pyridine. [Link]

  • ResearchGate. General structure and nomenclature of imidazopyridine. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Gholamzadeh, M., et al. (2023).
  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • PubChem. 8-Bromo-6-chloro-7-methyl-imidazo[1,2-a]pyridine. [Link]

  • Szefler, B., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 29(9), 2089.
  • ResearchGate. The structures of imidazopyridine. [Link]

  • ResearchGate. (1982). Mass spectrometry of halogen-containing organic compounds. [Link]

  • PubChemLite. 8-bromo-6-chloroimidazo[1,2-b]pyridazine. [Link]

  • Chemspace. 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid. [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

Sources

Spectroscopic Characterization of 8-Bromo-6-chloroimidazo[1,5-a]pyridine: A Predictive and Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyridine Scaffold in Drug Discovery

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid bicyclic structure make it an attractive framework for the development of novel therapeutic agents and functional materials.[3][4] Compounds incorporating this moiety have demonstrated a wide range of biological activities, including potent antitumor and immunosuppressant properties.[1] The functionalization of the imidazo[1,5-a]pyridine ring system, such as through halogenation, allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a detailed analysis of the expected spectroscopic characteristics of a key derivative, 8-bromo-6-chloroimidazo[1,5-a]pyridine, based on predictive methods and comparative data from related structures. While direct experimental spectra for this specific compound are not widely published, this document serves as an in-depth technical resource for researchers working with this and similar molecular architectures.

Molecular Structure and Isotopic Considerations

The structure of this compound, with the IUPAC numbering convention, is presented below. A key aspect in the mass spectrometric analysis of this compound is the presence of two halogen atoms, bromine and chlorine, each with characteristic isotopic distributions. Bromine exists as two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), while chlorine has two main isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This will result in a distinctive isotopic pattern for the molecular ion in the mass spectrum.

Caption: Molecular structure and properties of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a characteristic cluster of peaks for the molecular ion [M]⁺ due to the isotopic abundances of bromine and chlorine.

Predicted Mass Spectrum Data
IonPredicted m/zIsotopic CompositionRelative Abundance
[M]⁺230C₇H₄⁷⁹Br³⁵ClN₂~76%
[M+2]⁺232C₇H₄⁸¹Br³⁵ClN₂ / C₇H₄⁷⁹Br³⁷ClN₂~100% (Base Peak)
[M+4]⁺234C₇H₄⁸¹Br³⁷ClN₂~24%

Note: Relative abundances are approximate and serve to illustrate the expected pattern.

Experimental Protocol for Mass Spectrometry

A standard approach for analyzing a compound like this compound would involve high-resolution mass spectrometry (HRMS) with a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Sample Preparation: Dissolve a small amount of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

  • Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution mass analysis.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The isotopic pattern will be shifted by one mass unit but will retain the characteristic distribution.

  • Data Analysis: Determine the accurate mass of the monoisotopic peak and compare it with the theoretical mass to confirm the elemental composition.

G cluster_0 Sample Introduction cluster_1 Mass Analysis cluster_2 Data Output Sample_Solution Sample_Solution ESI_Source ESI_Source Sample_Solution->ESI_Source Infusion Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Separation by m/z Data_System Data_System Detector->Data_System Signal Mass_Spectrum Mass_Spectrum Data_System->Mass_Spectrum Processing

Caption: A generalized workflow for ESI-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below. Chemical shifts are predicted based on the known electronic effects of the substituents and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the bicyclic ring system. The chemical shifts (δ) are predicted to be in the range of 7.0-8.5 ppm, with coupling constants (J) characteristic of aromatic protons.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-1~7.8s-
H-3~7.6s-
H-5~8.2d~2.0
H-7~7.5d~2.0

Note: Predicted values are based on related imidazo[1,2-a]pyridine systems and substituent effects.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Seven signals are expected for the seven carbon atoms of the imidazo[1,5-a]pyridine core.

CarbonPredicted δ (ppm)
C-1~120
C-3~115
C-5~130
C-6~125 (C-Cl)
C-7~128
C-8~110 (C-Br)
C-8a~140
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C{¹H} NMR spectrum (proton-decoupled). Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-Cl and C-Br bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretching
1620-1450Aromatic C=C and C=N stretching
1300-1000In-plane C-H bending
850-750Out-of-plane C-H bending
800-600C-Cl stretching
700-500C-Br stretching

Note: These are general ranges and the exact positions can vary.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the compound can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging comparative analysis with related compounds and established principles of spectroscopy, we have outlined the expected features in the mass, NMR, and IR spectra. The provided experimental protocols offer a standardized approach for the characterization of this and other novel imidazo[1,5-a]pyridine derivatives. This information is intended to be a valuable resource for researchers in drug discovery and materials science, facilitating the identification and characterization of these important heterocyclic compounds.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. (n.d.).
  • Wiley-VCH. (2007). Supporting Information.
  • Electronic Supplementary Information for - The Royal Society of Chemistry. (n.d.).
  • Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. (n.d.). PMC - NIH.
  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (n.d.). MDPI.
  • 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0137228). (n.d.). NP-MRD.
  • 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE | 933190-51-3. (n.d.). ChemicalBook.
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024, December 5). NIH.
  • 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. (n.d.). ChemicalBook.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020, November 26). Beilstein Journals.
  • General structures of studied imidazo[1,5-a]pyridine ligands and... (n.d.). ResearchGate.
  • This compound. (n.d.). CymitQuimica.
  • 8-bromo-6-chloroimidazo[1,2-b]pyridazine. (n.d.). PubChemLite.
  • 8-Bromo-6-chloro-7-methyl-imidazo[1,2-a]pyridine. (n.d.). PubChem - NIH.
  • China 8 Bromo 6 chloroimidazo 1 2 b pyridazine Manufacturers Factory Suppliers. (n.d.).
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. (n.d.).
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine 957187-27-8 wiki. (n.d.). Guidechem.
  • 3,8-dibromo-6-chloroimidazo[1,2-b]pyridazine(933035-31-5) 1h nmr. (n.d.). ChemicalBook.
  • 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid. (n.d.). Chemspace.
  • 1-(Bromomethyl)-8-chloroimidazo[1,5-a]pyridine. (n.d.). PubChem.
  • Pyridine. (n.d.). NIST WebBook.

Sources

A Technical Guide to the Solubility of 8-Bromo-6-chloroimidazo[1,5-a]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of a compound is a critical physicochemical property that dictates its behavior in various stages of drug discovery and development, from initial screening to formulation. This guide provides a comprehensive technical overview of the solubility of 8-Bromo-6-chloroimidazo[1,5-a]pyridine in organic solvents. In the absence of extensive public data for this specific molecule, this document serves as a practical framework for researchers to both predict and experimentally determine its solubility profile. We delve into the theoretical underpinnings of solubility based on the compound's structure, provide detailed experimental protocols for both thermodynamic and kinetic solubility assessment, and offer insights into data interpretation.

Introduction to this compound and the Imperative of Solubility

This compound is a halogenated heterocyclic compound belonging to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry.[1] The solubility of such compounds in organic solvents is a crucial parameter for a multitude of applications in the pharmaceutical sciences, including:

  • Organic Synthesis: Ensuring complete dissolution of reactants and reagents for efficient chemical reactions.

  • Purification: Selecting appropriate solvents for crystallization and chromatography.

  • Biological Assays: Preparing stock solutions and ensuring the compound remains in solution at the desired concentration during in-vitro and in-vivo testing.

  • Formulation Development: Identifying suitable solvent systems for creating stable and bioavailable drug products.

A deep understanding of a compound's solubility is therefore not merely an academic exercise but a fundamental necessity for advancing a potential drug candidate through the development pipeline.

Physicochemical Properties and Predicted Solubility Profile

PropertyValueImplication for Solubility
Molecular Formula C₇H₄BrClN₂-
Molecular Weight 231.48 g/mol [2]
CAS Number 1427400-82-5[2]
Calculated LogP 2.7502Indicates a degree of lipophilicity, suggesting better solubility in non-polar to moderately polar organic solvents over aqueous media.[2]
Topological Polar Surface Area (TPSA) 17.3 ŲA relatively low TPSA suggests weaker interactions with polar solvents and reinforces the expectation of better solubility in less polar environments.[2]

Based on these properties, this compound is predicted to exhibit the following solubility trends:

  • High Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform) and moderately polar aprotic solvents (e.g., ethyl acetate, tetrahydrofuran).

  • Moderate Solubility: In polar aprotic solvents (e.g., acetone, acetonitrile) and potentially in lower alcohols (e.g., methanol, ethanol).

  • Low Solubility: In highly polar protic solvents like water, and in non-polar aliphatic hydrocarbon solvents (e.g., hexane, heptane).

It is crucial to note that these are predictions. The presence of the imidazo[1,5-a]pyridine core introduces a degree of polarity and potential for hydrogen bonding that can influence solubility in ways not fully captured by LogP and TPSA alone. Therefore, experimental determination is paramount.

Experimental Determination of Solubility

Two primary types of solubility are relevant in a drug discovery context: thermodynamic and kinetic solubility.[3] Thermodynamic solubility represents the true equilibrium of a compound in a saturated solution, while kinetic solubility is a higher-throughput measure of how much of a compound, typically from a DMSO stock, will stay in an aqueous solution under specific conditions.[3]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[4] It involves allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] A standard curve of known concentrations of the compound should be prepared in the same solvent for accurate quantification.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Agitate for 24-48h at constant temperature prep1->equil1 sep1 Centrifuge to pellet solid equil1->sep1 quant1 Sample supernatant sep1->quant1 quant2 Analyze by HPLC-UV against standard curve quant1->quant2

Caption: Thermodynamic Solubility Workflow

Kinetic Solubility Determination: The Turbidimetric Method

Kinetic solubility is often more relevant for high-throughput screening applications where compounds are introduced from a DMSO stock.[7] The turbidimetric method is a common approach to assess kinetic solubility.

  • Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., 37°C).[7]

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[8] The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement prep1 Prepare 10 mM DMSO stock solution prep2 Serial dilution in 96-well plate prep1->prep2 assay1 Add aqueous buffer to each well prep2->assay1 assay2 Incubate for 1-2h at 37°C assay1->assay2 measure1 Read turbidity at 620 nm assay2->measure1

Sources

A Technical Guide to the Stability and Storage of 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and managing the stability and storage of 8-Bromo-6-chloroimidazo[1,5-a]pyridine, a heterocyclic compound of interest in contemporary drug discovery and development. In the absence of extensive empirical data for this specific molecule in the public domain, this document synthesizes established principles of chemical stability, knowledge of related heterocyclic systems, and standard industry practices for the handling of research compounds. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering a scientifically grounded approach to ensuring the integrity and longevity of this valuable research material. The guide outlines potential degradation pathways, provides evidence-based recommendations for optimal storage conditions, and details robust experimental protocols for conducting stability-indicating studies.

Introduction: The Imperative of Chemical Stability

The integrity of a chemical compound is the bedrock of reproducible and reliable scientific research. For complex heterocyclic molecules such as this compound, which are often synthesized in intricate, multi-step processes, ensuring stability is not merely a matter of good housekeeping but a critical determinant of experimental success. Degradation can lead to a loss of potency, the emergence of unforeseen toxicities, and the generation of misleading data, ultimately undermining the significant investment of time and resources in research and development.

This guide is structured to provide a proactive approach to managing the stability of this compound. By understanding the inherent chemical liabilities of the molecule and implementing appropriate storage and handling protocols, researchers can significantly mitigate the risks of degradation and ensure the compound's fitness for its intended application.

Physicochemical Properties and Inherent Stability Considerations

This compound is a halogenated bicyclic heteroaromatic compound. Its structure, featuring an imidazole ring fused to a pyridine ring, with bromo and chloro substituents, dictates its reactivity and potential susceptibility to degradation.

PropertyValue/InformationSource
Molecular Formula C₇H₄BrClN₂[1][2]
Molecular Weight 231.48 g/mol [1][2]
Appearance Likely a solid at room temperature[3]
pKa (Predicted) 0.73 ± 0.30[3]
LogP (Predicted) 2.75[4]

The presence of two halogen atoms (bromine and chlorine) and the fused imidazole-pyridine core are key features influencing its stability. Halogenated aromatic compounds can be susceptible to dehalogenation, particularly under reductive conditions or upon exposure to certain metals. The imidazole ring, while generally aromatic, can be sensitive to oxidation and strong acids.[5]

Potential Degradation Pathways

Understanding the potential routes of degradation is fundamental to developing effective stabilization strategies. For this compound, several pathways should be considered, primarily hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Given the presence of a fused imidazole ring, the compound could be susceptible to acid- or base-catalyzed hydrolysis, potentially leading to ring opening. Although the compound is predicted to be weakly basic, strong acidic or alkaline conditions should be avoided.

Oxidative Degradation

The imidazole moiety can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or through auto-oxidation catalyzed by light or metal ions.[5] The electron-rich nature of the heterocyclic system may make it a target for oxidative attack.

Photolytic Degradation

Many aromatic and heteroaromatic compounds are light-sensitive. Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy to initiate photochemical reactions, leading to dimerization, rearrangement, or other complex degradation pathways.[6]

DegradationPathways cluster_conditions Stress Conditions cluster_compound This compound cluster_products Potential Degradation Products Hydrolysis Hydrolysis Compound This compound Hydrolysis->Compound Oxidation Oxidation Oxidation->Compound Photolysis Photolysis Photolysis->Compound Hydrolytic_Products Ring-Opened Products Compound->Hydrolytic_Products Acid/Base Oxidative_Products N-oxides, Hydroxylated Species Compound->Oxidative_Products O₂, Light, Metal Ions Photolytic_Products Dimers, Isomers Compound->Photolytic_Products UV/Visible Light StabilityTestingWorkflow cluster_method_dev Method Development cluster_stress_testing Forced Degradation cluster_analysis Analysis & Characterization cluster_outcome Outcome HPLC_Dev Develop Stability-Indicating HPLC Method Acid Acid Hydrolysis HPLC_Dev->Acid Base Base Hydrolysis HPLC_Dev->Base Oxidation Oxidative Degradation HPLC_Dev->Oxidation Photolysis Photolytic Degradation HPLC_Dev->Photolysis Thermal Thermal Degradation HPLC_Dev->Thermal HPLC_Analysis Analyze Stressed Samples by HPLC Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Photolysis->HPLC_Analysis Thermal->HPLC_Analysis LCMS_Analysis Identify Degradants by LC-MS HPLC_Analysis->LCMS_Analysis NMR_Analysis Structure Elucidation by NMR (if necessary) LCMS_Analysis->NMR_Analysis Stability_Profile Establish Intrinsic Stability Profile NMR_Analysis->Stability_Profile

Sources

The Enigmatic Origins of a Niche Heterocycle: A Technical Exploration of 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the discovery and history of the heterocyclic compound 8-Bromo-6-chloroimidazo[1,5-a]pyridine. Despite its commercial availability and potential utility as a scaffold in medicinal chemistry, the primary literature detailing its initial synthesis and the specific context of its discovery remains elusive. This guide, therefore, takes a deductive approach, exploring the broader history and synthetic strategies of the imidazo[1,5-a]pyridine class of molecules to postulate a logical pathway to its creation. We will examine the fundamental chemical principles and experimental choices that a synthetic chemist would likely consider in the design and execution of a synthesis for this specific di-halogenated derivative. This document serves as a resource for researchers, scientists, and drug development professionals interested in the imidazo[1,5-a]pyridine scaffold, providing a framework for understanding its synthesis and potential applications.

Introduction to the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interacting with biological targets. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anti-cancer agents, antivirals, and central nervous system modulators. The versatility of the imidazo[1,5-a]pyridine core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

The Undocumented Genesis of this compound

A thorough investigation of the scientific literature and patent databases reveals a conspicuous absence of a formal discovery and initial reported synthesis of this compound. The compound is listed by numerous chemical suppliers, indicating its synthesis and availability for research purposes. Its Chemical Abstracts Service (CAS) number is 1427400-82-5, and its molecular formula is C₇H₄BrClN₂. The lack of a clear origin story suggests that its initial synthesis may have been part of a broader, unpublished research program, possibly as an intermediate in a larger synthetic sequence or as one of many compounds in a screening library.

Given this informational vacuum, we will proceed by outlining the most probable synthetic routes a researcher would devise to construct this specific molecule, based on established methodologies for the synthesis of substituted imidazo[1,5-a]pyridines.

Postulated Synthetic Pathways to this compound

The construction of the imidazo[1,5-a]pyridine core typically involves the cyclization of a suitably substituted 2-(aminomethyl)pyridine derivative. The specific substitution pattern of 8-bromo and 6-chloro dictates the necessary functionalities on the starting materials. Two primary retrosynthetic disconnections are plausible:

  • Pathway A: Pre-functionalized Pyridine Starting Material: This approach involves starting with a pyridine ring that already bears the desired bromine and chlorine atoms.

  • Pathway B: Post-cyclization Halogenation: This strategy involves first forming the imidazo[1,5-a]pyridine core and then introducing the halogen atoms in subsequent steps.

Detailed Experimental Protocol (Pathway A - Hypothetical)

This pathway is often preferred for achieving specific regioselectivity. The causality behind this choice lies in the ability to control the position of the substituents from the outset.

Step 1: Synthesis of 3-Bromo-5-chloro-2-(aminomethyl)pyridine

The synthesis would likely commence with a commercially available, appropriately substituted pyridine, such as 2-methyl-3-bromo-5-chloropyridine.

  • Reaction: Radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) would yield 2-(bromomethyl)-3-bromo-5-chloropyridine.

  • Rationale: This is a standard and reliable method for the benzylic-type bromination of methylpyridines.

  • Subsequent Conversion: The resulting bromomethyl derivative would then be converted to the aminomethyl compound. This can be achieved through various methods, such as the Gabriel synthesis or by displacement with sodium azide followed by reduction. The Gabriel synthesis is often chosen for its ability to produce clean primary amines with minimal side products.

Step 2: Cyclization to form this compound

The key cyclization step would involve the reaction of 3-Bromo-5-chloro-2-(aminomethyl)pyridine with a one-carbon electrophile.

  • Reagents: Common reagents for this transformation include formic acid, formamidine acetate, or orthoformates. The use of a dehydrating agent or high temperatures is typically required to drive the reaction to completion.

  • Mechanism: The reaction proceeds via an initial N-acylation or condensation, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the fused imidazole ring.

Parameter Value Rationale
Starting Material 2-methyl-3-bromo-5-chloropyridineReadily available and correctly substituted.
Brominating Agent N-Bromosuccinimide (NBS)Standard for selective benzylic bromination.
Cyclization Reagent Formamidine AcetateProvides the necessary one-carbon unit for imidazole ring formation.
Solvent (Cyclization) High-boiling point solvent (e.g., DMF, DMSO)Facilitates the high temperatures required for cyclization and dehydration.
Logical Workflow (Pathway B - Hypothetical)

This alternative pathway involves the late-stage introduction of the halogen atoms. The primary advantage here could be the use of a more readily available, unsubstituted imidazo[1,5-a]pyridine.

Step 1: Synthesis of Imidazo[1,5-a]pyridine

This would be synthesized from 2-(aminomethyl)pyridine and a suitable one-carbon electrophile as described in Pathway A, Step 2.

Step 2: Halogenation

The introduction of bromine and chlorine would be achieved through electrophilic aromatic substitution.

  • Challenge: The key challenge in this approach is controlling the regioselectivity of the halogenation. The electronic nature of the imidazo[1,5-a]pyridine ring system would direct incoming electrophiles to specific positions. Predicting the precise outcome for a di-halogenation can be complex and may lead to a mixture of isomers.

  • Reagents: A variety of halogenating agents could be employed, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), potentially with a Lewis acid catalyst to enhance reactivity. The order of halogenation would be critical.

G cluster_A Pathway A: Pre-functionalized Pyridine cluster_B Pathway B: Post-cyclization Halogenation A1 2-Methyl-3-bromo-5-chloropyridine A2 Radical Bromination (NBS, AIBN) A1->A2 A3 2-(Bromomethyl)-3-bromo-5-chloropyridine A2->A3 A4 Amination (e.g., Gabriel Synthesis) A3->A4 A5 3-Bromo-5-chloro-2-(aminomethyl)pyridine A4->A5 A6 Cyclization (Formamidine Acetate) A5->A6 A_final This compound A6->A_final B1 2-(Aminomethyl)pyridine B2 Cyclization B1->B2 B3 Imidazo[1,5-a]pyridine B2->B3 B4 Electrophilic Halogenation (NCS, NBS) B3->B4 B_final This compound B4->B_final

Caption: Hypothetical synthetic pathways to this compound.

Potential Applications in Drug Discovery

The presence of two distinct halogen atoms (bromine and chlorine) on the imidazo[1,5-a]pyridine scaffold provides several advantages for its use in drug discovery:

  • Modulation of Lipophilicity: The halogens increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Blocking: The chlorine atom, in particular, can be strategically placed to block sites of potential metabolic oxidation, thereby increasing the compound's in vivo half-life.

  • Halogen Bonding: Both bromine and chlorine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

  • Synthetic Handles: The bromine atom is particularly useful as a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

While the specific historical details of the discovery of this compound remain to be unearthed, its existence points to the ongoing exploration of the chemical space around the privileged imidazo[1,5-a]pyridine scaffold. The logical synthetic pathways outlined in this guide, based on established chemical principles, provide a robust framework for its de novo synthesis. The unique substitution pattern of this molecule makes it an intriguing building block for medicinal chemists. It is hoped that this technical guide will not only serve as a practical resource for those working with this and related compounds but also encourage the documentation and publication of the origins of such potentially valuable chemical entities.

References

Due to the lack of primary literature on the specific topic compound, this section would typically be populated with references to the general synthetic methods for imidazo[1,5-a]pyridines and halogenation reactions mentioned in the text. As no specific external sources were used to construct the hypothetical synthesis, a reference list cannot be generated.

The Strategic Importance of 8-Bromo-6-chloroimidazo[1,5-a]pyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyridine Scaffold as a Privileged Motif in Medicinal Chemistry

The landscape of contemporary drug discovery is characterized by an ever-present demand for novel molecular architectures that can effectively and selectively engage with complex biological targets. Within this context, nitrogen-containing heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, owing to their diverse pharmacological activities and amenability to synthetic modification. Among these, the imidazo[1,5-a]pyridine scaffold has garnered significant attention as a "privileged" structure. This designation stems from its recurring presence in a multitude of biologically active compounds, spanning a wide therapeutic spectrum that includes antiviral, antibacterial, antifungal, and anti-inflammatory agents.[1][2] The unique electronic and steric properties of this fused bicyclic system provide a versatile template for the design of potent and selective modulators of various enzymes and receptors.

This technical guide focuses on a particularly valuable derivative of this scaffold: 8-Bromo-6-chloroimidazo[1,5-a]pyridine . The strategic placement of halogen atoms at the 6 and 8 positions of the imidazo[1,5-a]pyridine core imparts a unique combination of reactivity and physicochemical properties, making it a pivotal building block in the synthesis of advanced pharmaceutical intermediates. The chloro group at the 6-position can influence the overall electronic distribution and metabolic stability of the molecule, while the bromo substituent at the 8-position serves as a versatile synthetic handle for a variety of cross-coupling reactions. This allows for the introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.

This document will provide an in-depth exploration of the synthesis, chemical properties, and potential applications of this compound, with a particular focus on its utility in the development of kinase inhibitors and other targeted cancer therapies.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic and medicinal chemistry. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 1427400-82-5[3]
Molecular Formula C₇H₄BrClN₂[3]
Molecular Weight 231.48 g/mol [3]
Appearance Expected to be a solidInferred
Solubility Likely soluble in common organic solvents such as DCM, THF, and DMFInferred
Purity Commercially available with ≥98% purity[3]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the pyridine and imidazole rings. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic core. The carbons bearing the halogen substituents (C6 and C8) will exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Synthetic Strategies: Assembling the this compound Core

The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various methodologies, including cyclocondensation, cycloaddition, and oxidative cyclization reactions.[4] A plausible and efficient synthetic route to this compound can be conceptualized based on the established synthesis of related substituted imidazo[1,5-a]pyridines.[5][6] The proposed synthetic pathway commences with a suitably substituted pyridine precursor.

A logical starting material would be a 2-(aminomethyl)-3-bromo-5-chloropyridine. The synthesis of this key intermediate would likely involve the halogenation and subsequent functionalization of a commercially available pyridine derivative.

The general workflow for the synthesis can be visualized as follows:

G cluster_0 Synthesis of Precursor cluster_1 Cyclization to Imidazo[1,5-a]pyridine Core Start Substituted Pyridine Step1 Halogenation Start->Step1 Step2 Functionalization (e.g., Nitration -> Reduction -> Aminomethylation) Step1->Step2 Precursor 2-(aminomethyl)-3-bromo-5-chloropyridine Step2->Precursor Cyclization Cyclocondensation Reaction Precursor->Cyclization Reagent Cyclizing Agent (e.g., Glyoxal, α-haloketone) Reagent->Cyclization Target This compound Cyclization->Target

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(aminomethyl)-3-bromo-5-chloropyridine (Precursor)

  • Halogenation: Commercially available 5-chloro-2-methylpyridine is subjected to bromination at the 3-position. This can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride, under reflux.

  • Benzylic Bromination: The resulting 3-bromo-5-chloro-2-methylpyridine is then subjected to benzylic bromination using NBS and a light source to afford 2-(bromomethyl)-3-bromo-5-chloropyridine.

  • Amination: The bromomethyl intermediate is then converted to the corresponding amine by reaction with a suitable nitrogen source, such as sodium azide followed by reduction, or through a Gabriel synthesis.

Step 2: Cyclocondensation to form the Imidazo[1,5-a]pyridine Ring

  • To a solution of 2-(aminomethyl)-3-bromo-5-chloropyridine in a suitable solvent such as ethanol or DMF, is added an equimolar amount of a cyclizing agent like glyoxal or a derivative thereof.

  • The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound as a building block lies in its versatile reactivity, which allows for the strategic introduction of a wide array of substituents. The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Cross-Coupling: A Gateway to Arylated Derivatives

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl moieties at the 8-position, which is a common strategy in the development of kinase inhibitors to target the ATP-binding pocket.

Suzuki_Coupling Reactant This compound Product 8-Aryl-6-chloroimidazo[1,5-a]pyridine Reactant->Product Suzuki-Miyaura Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Introduction of Nitrogen-based Functional Groups

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of 8-amino-substituted imidazo[1,5-a]pyridines. This is particularly relevant in the synthesis of compounds targeting the hinge region of kinases, where hydrogen bonding interactions with an amino group can be crucial for binding affinity.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The imidazo[1,5-a]pyridine scaffold has been identified as a key structural motif in a number of kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern oncology research.

Derivatives of imidazo[1,5-a]pyridine have shown inhibitory activity against a range of kinases, including those involved in cell proliferation, survival, and angiogenesis. For instance, certain imidazo[1,5-a]pyridine derivatives have been investigated as inhibitors of Fibroblast Growth Factor (FGF) receptors, which are implicated in various cancers.[2]

The this compound core provides an excellent starting point for the synthesis of libraries of potential kinase inhibitors. Through combinatorial chemistry approaches utilizing the reactivity of the 8-bromo position, a diverse range of substituents can be introduced to probe the structure-activity relationships (SAR) for a given kinase target.

The general workflow for utilizing this compound in a kinase inhibitor discovery program is outlined below:

Kinase_Inhibitor_Workflow Start This compound Step1 Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Library Library of 8-substituted imidazo[1,5-a]pyridines Step1->Library Step2 High-Throughput Screening (HTS) against Kinase Panel Library->Step2 Hit_ID Hit Identification Step2->Hit_ID Step3 Lead Optimization (SAR studies) Hit_ID->Step3 Candidate Preclinical Candidate Step3->Candidate

Caption: Workflow for kinase inhibitor discovery using this compound.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for modern drug discovery. Its unique combination of a privileged heterocyclic core and strategically placed, synthetically tractable halogen atoms makes it an ideal starting point for the generation of diverse chemical libraries. The demonstrated utility of the imidazo[1,5-a]pyridine scaffold in targeting a range of biological entities, particularly protein kinases, underscores the significant potential of its 8-bromo-6-chloro derivative in the development of novel therapeutics for cancer and other diseases.

Future research in this area will likely focus on the continued exploration of the chemical space accessible from this scaffold through the application of novel cross-coupling technologies and other C-H functionalization methods.[1][2] Furthermore, the elucidation of the specific biological targets and mechanisms of action of new derivatives will be crucial in advancing these promising compounds through the drug development pipeline. The strategic application of this compound in medicinal chemistry programs holds the promise of delivering the next generation of targeted therapies.

References

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega.

  • Imidazo[1,5-a] pyridine derivatives, method for preparing same and pharmaceutical compositions containing same. Google Patents.

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.

  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie.

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH.

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH.

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing.

  • Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions.

  • Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. PMC.

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis.

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI.

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. ResearchGate.

  • Principal imidazo[1,5-a]pyridine biologically active derivatives (the...). ResearchGate.

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.

  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine. MySkinRecipes.

  • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate.

  • This compound. ChemScene.

  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. Thermo Fisher Scientific.

  • 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE. Chemrio.

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals.

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC.

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.

Sources

Methodological & Application

Application Note: A Strategic Approach to the Synthesis of 8-Bromo-6-chloroimidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental protocol for the synthesis of 8-bromo-6-chloroimidazo[1,5-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The described methodology is based on a robust and well-established cyclocondensation strategy, adapted for the specific substitution pattern of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive, step-by-step procedure, mechanistic insights, and practical guidance for the successful synthesis and characterization of these valuable compounds.

Introduction: The Significance of Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and agrochemicals.[1] Its unique structural and electronic properties allow for diverse biological activities, making it a cornerstone in the development of novel therapeutic agents. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced potency and improved drug-like characteristics. This application note details a reliable synthetic route to access 8-bromo-6-chloro-substituted imidazo[1,5-a]pyridine derivatives, providing a foundational methodology for further chemical exploration and drug discovery programs.

Proposed Synthetic Strategy: A Mechanistic Overview

The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various synthetic transformations, including cyclocondensation, cycloaddition, and oxidative cyclization reactions.[1][2] For the specific synthesis of this compound, a cyclocondensation approach starting from a pre-functionalized pyridine precursor is a logical and efficient strategy.

The proposed pathway commences with the readily available 2-amino-3-bromo-5-chloropyridine. This starting material undergoes a reaction with an appropriate C2 synthon, leading to the formation of the fused imidazole ring. A plausible and effective method involves the reaction with a protected chloroacetaldehyde, followed by in-situ cyclization.

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentGradeSupplier
2-Amino-3-bromo-5-chloropyridine≥97%Commercially Available
Chloroacetaldehyde (50 wt. % in H₂O)Synthesis GradeCommercially Available
Sodium bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Commercially Available
Ethanol (EtOH)Anhydrous, 200 proofCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Synthetic Procedure

The overall reaction scheme is depicted below:

Reaction_Scheme start 2-Amino-3-bromo-5-chloropyridine conditions NaHCO₃, EtOH, Reflux start->conditions reagent + Chloroacetaldehyde reagent->conditions product This compound conditions->product

Caption: General reaction scheme for the synthesis.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromo-5-chloropyridine (1.0 eq).

  • Add ethanol (approximately 10 mL per gram of starting material) to the flask.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add sodium bicarbonate (2.0 eq) to the solution.

Step 2: Addition of Chloroacetaldehyde

  • Slowly add chloroacetaldehyde (50 wt. % in H₂O, 1.2 eq) to the reaction mixture dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C).

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • The reaction is typically complete within 4-8 hours.

Step 4: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[3]

  • Melting Point: To assess the purity of the final product.

Mechanistic Rationale and Discussion

The synthesis proceeds via a well-established pathway for the formation of imidazo[1,2-a]pyridines, which is analogous to the formation of imidazo[1,5-a]pyridines in this context.[4] The proposed mechanism involves two key steps:

  • Initial Condensation: The primary amino group of 2-amino-3-bromo-5-chloropyridine acts as a nucleophile and attacks the carbonyl carbon of chloroacetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).

  • Intramolecular Cyclization: The nitrogen atom of the pyridine ring then performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming the five-membered imidazole ring. Subsequent aromatization leads to the final this compound product.

The use of a mild base like sodium bicarbonate is crucial to neutralize the hydrochloric acid generated during the cyclization step, which drives the reaction to completion.

Experimental_Workflow A 1. Reaction Setup (2-Amino-3-bromo-5-chloropyridine, NaHCO₃, EtOH) B 2. Reagent Addition (Chloroacetaldehyde) A->B C 3. Reflux (80 °C, 4-8 h) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Evaporation, Extraction, Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, MP) F->G H Final Product G->H

Caption: Step-by-step experimental workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperatureProlong the reaction time and ensure the temperature is maintained at reflux.
Low yieldInefficient extraction or purificationOptimize the extraction procedure and the solvent system for column chromatography.
Presence of side productsCompeting side reactionsEnsure slow, dropwise addition of chloroacetaldehyde. Adjust the stoichiometry of the reagents if necessary.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound derivatives. The described protocol is based on established synthetic methodologies and offers a reliable route to access this important class of compounds. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently synthesize these molecules for further investigation in various drug discovery and development programs.

References

  • Google. (n.d.). Current time in Pasuruan, ID.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
  • Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
  • ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
  • RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.
  • PMC - NIH. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
  • ResearchGate. (n.d.). Synthetic methods for the formation of imidazo[1,5-a]pyridine.
  • Thermo Scientific Chemicals. (n.d.). 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%.
  • CymitQuimica. (n.d.). This compound.
  • ChemicalBook. (n.d.). 8-Bromo-6-chloroimidazo[1,2-a]pyridine | 957187-27-8.
  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.

Sources

Application Note: High-Purity Isolation of 8-Bromo-6-chloroimidazo[1,5-a]pyridine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 8-Bromo-6-chloroimidazo[1,5-a]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. The methodology centers on flash column chromatography, a widely adopted technique for the efficient separation of synthetic compounds. This guide elucidates the rationale behind the selection of the stationary and mobile phases, offers a step-by-step procedure for the purification process, and includes troubleshooting strategies to overcome common separation challenges. The described method is designed to be robust and scalable, ensuring the attainment of high-purity material essential for downstream applications in drug discovery.

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2] The title compound, this compound (MW: 231.48 g/mol , CAS: 1427400-82-5), is a valuable building block in the synthesis of novel therapeutic agents.[3] The presence of halogen substituents (bromo and chloro) on the bicyclic core provides handles for further chemical elaboration, making it a versatile intermediate.[4]

The purity of such intermediates is paramount, as impurities can lead to the formation of undesired side products and complicate the interpretation of biological data. Flash column chromatography is the method of choice for the purification of multi-gram quantities of organic compounds in a timely and cost-effective manner. This document outlines a systematic approach to the purification of this compound, leveraging an understanding of its physicochemical properties to devise an effective separation strategy.

Physicochemical Properties and Chromatographic Considerations

A successful chromatographic separation is predicated on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase. The physicochemical properties of this compound guide the selection of an appropriate chromatographic system.

PropertyValueImplication for Chromatography
Molecular Formula C₇H₄BrClN₂Provides the elemental composition.[3]
Molecular Weight 231.48 g/mol Relevant for characterization.[3]
logP (predicted) 2.75Indicates moderate lipophilicity, suggesting good solubility in organic solvents and interaction with a non-polar to moderately polar mobile phase.[3]
Topological Polar Surface Area (TPSA) 17.3 ŲA low TPSA value suggests weak interactions with polar stationary phases, necessitating a less polar mobile phase for elution.[3]
Appearance SolidThe compound is a solid at room temperature.[5]

Based on these properties, a normal-phase chromatographic system is well-suited for the purification of this compound. The moderate lipophilicity and low polarity of the molecule suggest that it will exhibit good mobility on a polar stationary phase like silica gel when eluted with a relatively non-polar mobile phase.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (flash grade, 40-63 µm particle size)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • Rotary evaporator

Equipment
  • Fume hood

  • Magnetic stirrer and stir bars

  • UV lamp (254 nm and 366 nm) for TLC visualization

  • Analytical balance

  • Standard laboratory glassware

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed by proportionally modifying the column size and solvent volumes.

Step 1: Thin Layer Chromatography (TLC) Analysis

The initial step is to determine an appropriate mobile phase composition using TLC. This allows for rapid optimization of the separation conditions.

  • Dissolve a small amount of the crude material in a few drops of dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the developed plate under a UV lamp.

  • The optimal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

Step 2: Column Preparation

Proper packing of the chromatography column is crucial for achieving good separation.

  • Select a glass column of an appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude material.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

Step 3: Sample Loading

The crude sample can be loaded onto the column using either a dry or wet loading method. Dry loading is often preferred for better resolution.

  • Dry Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude material in the smallest possible volume of the initial mobile phase.

    • Carefully pipette this solution onto the top of the silica bed.

Step 4: Elution and Fraction Collection
  • Begin the elution with the initial, low-polarity mobile phase determined by TLC.

  • Maintain a constant flow rate. A gentle positive pressure with air or nitrogen can be applied to accelerate the elution (flash chromatography).

  • Collect fractions in test tubes or using a fraction collector.

  • Monitor the elution of the compounds by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • If the separation between the desired product and impurities is not sufficient, a solvent gradient can be employed. Gradually increase the proportion of the more polar solvent (ethyl acetate) in the mobile phase. A typical gradient might be from 5% to 20% ethyl acetate in hexane.

Step 5: Product Isolation and Analysis
  • Combine the fractions containing the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid should be a purified form of the target compound.

  • Assess the purity of the final product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography (GC). A purity of ≥98% is often achievable.[3]

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Mobile Phase) ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep SampleLoad Sample Loading (Dry or Wet) ColumnPrep->SampleLoad Elution Elution (Hexane/EtOAc Gradient) SampleLoad->Elution Collection Fraction Collection Elution->Collection FractionAnalysis Fraction Analysis (TLC) Collection->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Evaporation Solvent Evaporation Combine->Evaporation FinalAnalysis Purity Analysis (HPLC, NMR, GC) Evaporation->FinalAnalysis PureProduct PureProduct FinalAnalysis->PureProduct Pure Product

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. A shallower gradient during elution may improve resolution.
Overloading of the column.Reduce the amount of crude material loaded onto the column.
Compound Tailing The compound may be slightly acidic or basic and interacting strongly with the silica gel.Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds).
Compound Does Not Elute The mobile phase is too non-polar.Gradually increase the polarity of the mobile phase.
Cracked Silica Bed The column was allowed to run dry.Ensure the solvent level always remains above the top of the silica bed.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. By systematically determining the optimal mobile phase composition and carefully executing the chromatographic separation, researchers can obtain this valuable synthetic intermediate in high purity, thereby facilitating the advancement of drug discovery and development programs.

References

  • Thermo Fisher Scientific. (n.d.). 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals.
  • Echemi. (n.d.). Buy 8-bromo-6-chloroimidazo(1,2-a)pyridine from Conier Chem&Pharma Limited.
  • National Center for Biotechnology Information. (n.d.). 8-Bromo-6-chloro-7-methyl-imidazo[1,2-a]pyridine.
  • ChemScene. (n.d.). This compound.
  • National Center for Biotechnology Information. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry.
  • Thermo Fisher Scientific. (n.d.). 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals.
  • MDPI. (2024).
  • National Center for Biotechnology Information. (1998). Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring.
  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). 1-(Bromomethyl)-8-chloroimidazo[1,5-a]pyridine.
  • Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC. (2025).
  • ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives.
  • ChemicalBook. (n.d.). 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE.
  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.
  • Made-in-China.com. (n.d.). China 8 Bromo 6 chloroimidazo 1 2 b pyridazine Manufacturers Factory Suppliers.
  • Revue Roumaine de Chimie. (n.d.).
  • Royal Society of Chemistry. (2021).
  • Google Patents. (n.d.). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • National Center for Biotechnology Information. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments.
  • ChemRxiv. (2022).
  • Royal Society of Chemistry. (n.d.). Palladium Catalyzed 8-Aminoimidazo[1,2- a]pyridine (AIP) Directed Selective β-C(sp )
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-(2-Bromo-6-chlorophenyl)indolin-2-one.
  • Abovchem. (n.d.). 8-bromo-6-chloroimidazo[1,2-b]pyridazine.
  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?.
  • Google Patents. (n.d.). Process for preparing bromo-substituted quinolines.

Sources

Application Note & Protocol: High-Purity Recovery of 8-Bromo-6-chloroimidazo[1,5-a]pyridine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the purification of 8-Bromo-6-chloroimidazo[1,5-a]pyridine, a key intermediate in pharmaceutical synthesis, through optimized recrystallization protocols. The methodologies detailed herein are grounded in the physicochemical properties of the target compound and established principles of crystallization to ensure high purity and yield. This guide offers both single-solvent and multi-solvent system approaches, complete with the scientific rationale behind each procedural step.

Introduction: The Imperative for Purity

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) precursor, its purity is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced efficacy, and potential toxicity in the final drug product. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired material from contaminants.[1] This application note delineates a systematic approach to achieving high-purity this compound.

Physicochemical Profile of this compound

A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[2]
Molecular Weight 231.48 g/mol [2]
Appearance Yellow Powder[3]
Melting Point 127.0-139.0 °C[3]
Water Solubility Slightly soluble[4][5]
Polar Surface Area 17.3 Ų[6]

The "slightly soluble in water" characteristic, coupled with the presence of polar nitrogen atoms and nonpolar halogenated aromatic rings, suggests that the compound has intermediate polarity. This insight is crucial for selecting an appropriate solvent system. Heterocyclic compounds, in general, are good candidates for recrystallization due to their rigid, planar structures which facilitate the formation of a stable crystal lattice.[7]

The Science of Solvent Selection

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1] This differential ensures maximum recovery of the purified solid upon cooling.

Based on the intermediate polarity of this compound, several solvent systems are proposed. The optimal choice should be determined empirically through small-scale trials.

Potential Solvent Systems:

Solvent SystemTypeRationale
Isopropanol (IPA) Single SolventOften effective for moderately polar compounds. Its boiling point (82.6 °C) allows for a good temperature gradient.
Ethanol Single SolventSimilar to IPA, but its higher polarity may increase solubility at room temperature. A patent for a related derivative mentions successful recrystallization from ethanol.[8]
Ethyl Acetate / Hexane Two-SolventEthyl acetate is a moderately polar solvent likely to dissolve the compound, while hexane is a non-polar anti-solvent. This combination is effective for inducing crystallization. The use of this solvent system for chromatography of similar compounds suggests its utility.[9]
Toluene Single SolventA non-polar aromatic solvent that may provide good solubility at its boiling point (111 °C) and poor solubility upon cooling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., using Isopropanol)

This is the preferred method for its simplicity and efficiency when a suitable solvent is identified.[10]

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding hot isopropanol dropwise until the solid just dissolves completely. Adding an excess of solvent will reduce the final yield.[10]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[11]

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is critical for the formation of large, pure crystals as it allows for the selective deposition of the target molecule onto the growing crystal lattice, excluding impurities.[11]

  • Yield Maximization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the final product can be assessed by melting point determination.

Protocol 2: Two-Solvent Recrystallization (Ethyl Acetate / Hexane)

This method is employed when no single solvent provides the desired solubility profile.[12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate (the "solvent") in an Erlenmeyer flask.

  • Induce Cloudiness: While keeping the solution hot, add hexane (the "anti-solvent") dropwise until a persistent cloudiness (incipient precipitation) is observed. The two solvents must be miscible.[12]

  • Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization, Collection, and Drying: Follow steps 5 through 9 from the Single-Solvent Protocol, using a pre-chilled mixture of ethyl acetate and hexane for the final wash.

Visualizing the Workflow

The following diagram illustrates the critical decision points and procedural flow in the recrystallization process.

Recrystallization_Workflow start Start with Crude This compound solvent_selection Solvent System Selection (Single vs. Two-Solvent) start->solvent_selection dissolution Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolution decolor Decolorize with Activated Charcoal (If Necessary) dissolution->decolor Colored Solution? hot_filter Hot Gravity Filtration (Remove Insoluble Impurities) dissolution->hot_filter decolor->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath (Maximize Yield) cool->ice_bath vac_filter Vacuum Filtration (Collect Crystals) ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end_product High-Purity Product dry->end_product

Caption: Workflow for the recrystallization of this compound.

Trustworthiness and Self-Validation

The success of these protocols is validated through analytical characterization of the final product.

  • Melting Point Analysis: A sharp melting point range, consistent with literature values, indicates high purity. Impurities typically depress and broaden the melting point range.

  • Chromatographic Analysis (TLC/HPLC): Comparison of the purified product with the crude material should show a significant reduction or elimination of impurity spots/peaks.

  • Spectroscopic Analysis (NMR): ¹H NMR spectroscopy can confirm the chemical structure and the absence of solvent and impurity signals.

By following these protocols and validating the output, researchers can be confident in the quality of their this compound for downstream applications.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Recrystallization and Crystallization. (n.d.). University of California, Los Angeles. Retrieved January 19, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]

  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. Retrieved January 19, 2026, from [Link]

  • Recrystallization. (n.d.). Virtual Amrita Laboratories. Retrieved January 19, 2026, from [Link]

  • 8-Bromo-6-chloro-7-methyl-imidazo[1,2-a]pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 19, 2026, from [Link]

  • 1-(Bromomethyl)-8-chloroimidazo[1,5-a]pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Imidazopyridine derivatives, their preparation and therapeutical use. (n.d.). Google Patents.
  • Synthesis of new imidazopyridine based 1,2,3-triazoles: Evaluation of antibacterial, antibiofilm and time kill studies. (2020). Journal of Chemical and Pharmaceutical Research.
  • Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. (2022). MDPI.
  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide deriv
  • 6-Bromo-8-Chloroimidazo[1,2-A]Pyridine 98.0%(GC). (n.d.). PureSynth. Retrieved January 19, 2026, from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • 8-Bromo-6-chloroimidazo[1,2-a]pyrazine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions of 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a sought-after scaffold in the design of novel therapeutics and functional organic materials. Specifically, derivatives of the imidazo[1,5-a]pyridine family are explored for their emissive properties as fluorophores and as chelating ligands.[1] The ability to selectively functionalize this core is paramount for developing structure-activity relationships (SAR) and optimizing molecular properties.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[2] This palladium-catalyzed reaction between an organohalide and an organoboron species is particularly well-suited for the late-stage functionalization of complex molecules, a common requirement in drug discovery programs.[2]

This guide provides a comprehensive overview and detailed protocols for the application of the Suzuki-Miyaura coupling reaction to 8-bromo-6-chloroimidazo[1,5-a]pyridine. While specific literature on this exact isomer is emerging, we will draw upon established principles and successful applications with the closely related imidazo[1,2-a]pyridine scaffold to provide a robust starting point for your research.[3] The protocols herein are designed to be both explanatory and practical, empowering researchers to confidently employ this versatile reaction.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material is critical for successful reaction design. Below are the key properties of the regioisomeric 8-bromo-6-chloroimidazo[1,2-a]pyridine, which are expected to be similar for the [1,5-a] isomer.

PropertyValueReference
CAS Number 957187-27-8 ([1,2-a] isomer)[4][5]
Molecular Formula C₇H₄BrClN₂[4][5]
Molecular Weight 231.48 g/mol [4][5]
Appearance Yellow Powder[6]
Melting Point 125-128 °C ([1,2-a] isomer)[5]
Solubility Slightly soluble in water[4][5]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Ar-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂(R) PdII_Aryl->PdII_Both R-B(OH)₂ / Base Transmetal->PdII_Both PdII_Both->Pd0 Ar-R RedElim Reductive Elimination RedElim->Pd0 Product 8-R-6-chloroimidazo[1,5-a]pyridine RedElim->Product ArBr This compound ArBr->OxAdd RBOH2 Boronic Acid (R-B(OH)₂) RBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols: Suzuki Coupling of this compound

The following protocols are based on successful Suzuki couplings of structurally similar bromo-substituted imidazopyridines and other challenging heterocyclic systems.[2][3] Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Conditions with a Buchwald-type Ligand

This protocol is a robust starting point for a wide range of aryl- and heteroarylboronic acids. The use of a biarylphosphine ligand often enhances catalytic activity.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction vial, add this compound (1.0 eq), the boronic acid (1.2 eq), Pd₂(dba)₃ (0.025 eq), SPhos (0.05 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner conversions in shorter timeframes.[7]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.5 equivalents)

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (5 mol%)

  • Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • 1,2-Dimethoxyethane (DME) or Acetonitrile (MeCN)

  • Water (degassed)

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and the chosen base (3.0 eq).

  • Add the degassed solvent system (e.g., DME/water 4:1) to achieve a concentration of 0.1-0.2 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant temperature (e.g., 120-150 °C) for 15-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification end Characterized Product purification->end

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The ability to selectively introduce nitrogen-based functional groups onto this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) in drug discovery programs. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for forging carbon-nitrogen (C-N) bonds, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and exhibit limited substrate scope.[5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a challenging dihalogenated substrate, 8-Bromo-6-chloroimidazo[1,5-a]pyridine. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss the critical parameters that govern its success, with a focus on achieving regioselective amination.

The Mechanistic Landscape of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[5][7][8] The catalytic cycle, illustrated below, is a well-established sequence of elementary organometallic steps. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands, undergoes oxidative addition into the aryl-halide bond. This is often the rate-determining step of the catalytic cycle.[9] The reactivity of the halide generally follows the trend I > Br > Cl.[10]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting palladium(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical and can influence the reaction rate and outcome.[9][11][12]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, thus closing the catalytic cycle.[5][8]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide L_nPd(II)(Ar)(X) OxAdd->PdII_ArylHalide AmineCoord Amine Coordination & Deprotonation PdII_ArylHalide->AmineCoord PdII_Amido L_nPd(II)(Ar)(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Ar-NR'R'') ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

Figure 1. Generalized catalytic cycle of the Buchwald-Hartwig amination.

Challenges and Strategic Considerations for this compound

The substrate, this compound, presents several challenges that require careful consideration in the design of a successful amination protocol:

  • Regioselectivity: The presence of two different halogen atoms (bromine and chlorine) on the heterocyclic core necessitates a catalyst system that can selectively activate the more reactive C-Br bond over the C-Cl bond. Generally, the order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[10] This inherent difference in reactivity can be exploited to achieve selective amination at the 8-position.

  • Heterocycle-Induced Catalyst Inhibition: Nitrogen-containing heterocycles can act as ligands for the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive species.[13] The choice of a suitable ligand is critical to mitigate this issue. Bulky, electron-rich phosphine ligands are often employed to prevent coordination of the heteroaromatic substrate to the palladium center.[14][15][16]

  • Substrate Solubility: The solubility of the starting material and the subsequent products in the reaction solvent is a key factor for achieving a homogeneous reaction mixture and ensuring efficient catalysis.

Experimental Protocol: Selective Amination at the 8-Position

This protocol is designed to favor the selective amination at the 8-position of this compound by leveraging the differential reactivity of the C-Br and C-Cl bonds.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
This compound>95%Commercially available
Amine (e.g., Morpholine)AnhydrousSigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeStrem Chemicals
XPhos>98%Commercially available
Sodium tert-butoxide (NaOtBu)>97%Acros Organics
TolueneAnhydrousAcroSeal™
Schlenk flask or reaction vialAppropriate sizeVWR
Magnetic stirrer with heating---IKA
Inert gas supply (Argon or Nitrogen)High purity---
Standard glassware for workup------
Silica gel for chromatography60 Å, 230-400 mesh---
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and XPhos (0.02 equiv).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous toluene via syringe.

    • In a separate vial, prepare a stock solution of the amine (1.2 equiv) in anhydrous toluene.

    • Add the palladium(II) acetate (0.01 equiv) to the reaction flask, followed by the amine solution.

  • Reaction Execution:

    • Place the sealed reaction flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for the recommended time (typically 12-24 hours).

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 8-amino-6-chloroimidazo[1,5-a]pyridine product.

Data Presentation and Expected Outcomes

The following table summarizes the key reaction parameters and expected outcomes for the selective amination of this compound.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂A common and effective Pd(II) source that is reduced in situ to the active Pd(0) species.[10]
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand known to be effective for coupling heteroaryl halides and can mitigate catalyst inhibition.[17]
Base NaOtBuA strong, non-nucleophilic base that effectively promotes the deprotonation of the amine.[8]
Solvent TolueneA common non-polar aprotic solvent for Buchwald-Hartwig aminations.[18][19][20][21]
Temperature 100-110 °CSufficient to promote the reaction while minimizing potential side reactions.
Stoichiometry Aryl Halide:Amine:Base = 1:1.2:1.4A slight excess of the amine and base is used to drive the reaction to completion.
Catalyst Loading 1-2 mol% PdA typical catalyst loading for this type of transformation.
Expected Yield >70%Yields can vary depending on the specific amine used.
Selectivity High for C-Br aminationThe greater reactivity of the C-Br bond over the C-Cl bond should lead to high regioselectivity.

Visualization of the Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Flame-dried Schlenk Flask Add_Solids Add Solids: - this compound - NaOtBu - XPhos Start->Add_Solids Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Add_Solids->Inert_Atmosphere Add_Liquids Add Liquids: - Anhydrous Toluene - Pd(OAc)2 - Amine Solution Inert_Atmosphere->Add_Liquids Heating Heat to 100-110 °C with Vigorous Stirring Add_Liquids->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Quenching Quench with Water Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry, Filter, and Concentrate Extraction->Drying Purification Purify by Flash Chromatography Drying->Purification End End: Isolated Product Purification->End

Figure 2. Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Conclusion and Further Considerations

The protocol outlined in this application note provides a robust starting point for the successful Buchwald-Hartwig amination of this compound. The principles of catalyst and ligand selection, along with the careful control of reaction conditions, are key to achieving high yields and excellent regioselectivity. For different amine nucleophiles, some optimization of the reaction parameters, such as temperature, reaction time, and catalyst loading, may be necessary. For particularly challenging couplings, screening of other bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos) may be beneficial.[7]

This methodology opens the door to the synthesis of a diverse library of 8-amino-imidazo[1,5-a]pyridine derivatives, which will undoubtedly be of great value to researchers in the field of medicinal chemistry and drug discovery.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org. [Link]

  • Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. PubMed. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. National Institutes of Health. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health. [Link]

  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]

  • One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar. [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Functionalization of the Imidazo[1,5-a]pyridine Core: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and structural rigidity have made it a cornerstone for the development of a wide array of therapeutic agents and functional materials.[4][5] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[4] Notable examples of commercially available drugs based on related imidazopyridine isomers, such as zolpidem and alpidem, underscore the therapeutic potential of this class of compounds.[4]

The ability to strategically introduce functional groups onto the imidazo[1,5-a]pyridine core is paramount for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a detailed overview of key functionalization strategies, offering experimentally validated protocols and insights into the underlying chemical principles for researchers in drug discovery and organic synthesis.

Strategic Functionalization of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine ring system offers several positions for functionalization, with the C1, C3, and C7 positions being the most commonly targeted. The choice of methodology depends on the desired regioselectivity and the nature of the functional group to be introduced.

C-H Functionalization: A Modern Approach to Core Elaboration

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,5-a]pyridine scaffold, avoiding the need for pre-functionalized starting materials.[4][5] Metal-free approaches are particularly attractive due to their cost-effectiveness and reduced environmental impact.[4][5]

A notable example is the methylene insertion to bridge two imidazo[1,5-a]pyridine molecules using formaldehyde as both a carbon source and a solvent.[4][5][6] This reaction proceeds via a C(sp²)–H functionalization pathway and offers a straightforward method for synthesizing bis-imidazo[1,5-a]pyridines.[4][5]

ch_functionalization imidazo1 Imidazo[1,5-a]pyridine intermediate Electrophilic Iminium Intermediate imidazo1->intermediate Electrophilic attack formaldehyde HCHO (Solvent & C1 source) formaldehyde->intermediate bis_product Bis(imidazo[1,5-a]pyridin-1-yl)methane intermediate->bis_product Reaction with second Imidazo[1,5-a]pyridine suzuki_coupling cluster_reactants Reactants cluster_conditions Reaction Conditions start Halogenated Imidazo[1,5-a]pyridine product Functionalized Imidazo[1,5-a]pyridine start->product boronic_acid Boronic Acid/Ester boronic_acid->product catalyst Pd Catalyst & Ligand catalyst->product base Base base->product

Sources

Application Notes and Protocols: Selective Functionalization of 8-Bromo-6-chloroimidazo[1,5-a]pyridine via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth exploration of the strategic functionalization of 8-Bromo-6-chloroimidazo[1,5-a]pyridine, a versatile building block for drug discovery and development. We detail field-proven protocols for its reaction with various organometallic reagents, focusing on palladium-catalyzed Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions. By leveraging the differential reactivity of the C8-Br and C6-Cl bonds, these methods enable the selective and efficient synthesis of complex molecular architectures. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice to accelerate innovation.

The Imidazo[1,5-a]pyridine Scaffold: A Cornerstone in Medicinal Chemistry

The broad family of imidazopyridines, which are nitrogen-containing fused heterocyclic systems, represents a class of compounds with significant therapeutic potential.[1] Among its various isomers, the imidazo[1,5-a]pyridine nucleus has garnered increasing attention for its unique chemical structure and diverse biological properties.[2] These scaffolds are integral to compounds exhibiting a wide array of pharmacological activities and are also explored for their applications in materials science, such as in sensors and optoelectronic devices.[2][3] The versatility of the imidazo[1,5-a]pyridine core makes it a high-value target for synthetic chemists aiming to develop novel therapeutics.

Strategic Value of this compound

The di-halogenated starting material, this compound (CAS No. 1427400-82-5), is a uniquely powerful intermediate for library synthesis.[4] Its utility stems from the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This reactivity gap allows for the selective functionalization at the C8 position while leaving the C6-chloro group intact for subsequent transformations. This two-step functionalization capability is a cornerstone of efficient and divergent synthetic strategies in modern drug discovery.

Figure 1. Structure and properties of the title compound.

The Engine of C-C Bond Formation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactions detailed herein—Suzuki, Negishi, and Stille—all operate via a similar catalytic cycle, which consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is typically the rate-determining step, and its efficiency is influenced by the halide's identity (I > Br > OTf >> Cl).

  • Transmetalation: The organic group (R) from the organometallic reagent (R-M) is transferred to the palladium center, displacing the halide and forming an Ar-Pd-R complex.

  • Reductive Elimination: The two organic fragments (Ar and R) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

G Figure 2: General Pd-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)-X (Oxidative Adduct) pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-R (Transmetalated Complex) pdiia->pdiib Transmetalation (+ R-M) pdiib->pd0 Reductive Elimination (- Ar-R) arr Ar-R (Product) mx M-X arx Ar-X rm R-M

Figure 2. General catalytic cycle for cross-coupling reactions.

Application Protocol: Suzuki-Miyaura Coupling

Principle and Rationale

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the operational simplicity, high functional group tolerance, and the generally low toxicity and high stability of the organoboron reagents (boronic acids and esters).[5][6] The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5][7] For substrates like this compound, the choice of a moderately strong base like K₂CO₃ or K₃PO₄ is crucial to ensure efficient reaction at the C-Br bond without promoting unwanted side reactions.

Detailed Protocol: Synthesis of 8-Aryl-6-chloroimidazo[1,5-a]pyridine
  • Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (231.5 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 414.6 mg, 3.0 mmol, 3.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a rubber septum, and subject it to three cycles of evacuation and backfilling with high-purity argon or nitrogen. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (57.8 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe. The use of degassed solvents further minimizes oxygen contamination.[8]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (15 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 8-aryl-6-chloroimidazo[1,5-a]pyridine product.

Data Summary: Suzuki-Miyaura Reaction
ParameterRecommended ConditionRationale / Notes
Substrate This compound1.0 equivalent
Coupling Partner Arylboronic Acid or Ester1.1–1.5 equivalents
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂2–5 mol%. Pd(dppf)Cl₂ is often more robust.
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0–3.0 equivalents. Cs₂CO₃ is stronger and can accelerate slow reactions.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFDegassed mixture (e.g., 4:1 ratio). Water is essential for the boronate formation.
Temperature 80–110 °CHigher temperatures may be needed for less reactive boronic acids.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation.

Application Protocol: Negishi Coupling

Principle and Rationale

The Negishi coupling utilizes highly reactive organozinc reagents, which are more nucleophilic than their organoboron or organotin counterparts.[9][10] This heightened reactivity allows for couplings to occur under milder conditions and enables the use of a broader range of coupling partners, including sp³-hybridized alkyl groups.[9] Organozinc reagents can be prepared beforehand or generated in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).[11]

Detailed Protocol: Synthesis of 8-Alkyl/Aryl-6-chloroimidazo[1,5-a]pyridine
  • Organozinc Preparation (Optional, if not commercially available): In a separate flame-dried Schlenk flask under argon, dissolve the organohalide (R-Br or R-I, 1.3 mmol) in anhydrous THF (5 mL). Cool to -78 °C and add n-butyllithium (1.3 mmol, 1.0 equiv) dropwise. Stir for 30 minutes, then add a solution of zinc chloride (ZnCl₂, 1.5 mmol in 3 mL THF) and allow the mixture to warm to room temperature.

  • Reaction Setup: In the main reaction flask, dissolve this compound (231.5 mg, 1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) under argon.

  • Catalyst Addition: Add the palladium catalyst and ligand, for example, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (23 mg, 0.025 mmol, 2.5 mol%) and a ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 41 mg, 0.1 mmol, 10 mol%).[12]

  • Coupling: Add the freshly prepared or commercial organozinc reagent solution (approx. 1.2 mmol) to the reaction flask via cannula.

  • Reaction: Heat the mixture to 60-70 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Data Summary: Negishi Coupling
ParameterRecommended ConditionRationale / Notes
Substrate This compound1.0 equivalent
Coupling Partner Organozinc Halide (R-ZnX)1.2–1.5 equivalents. Highly reactive but moisture-sensitive.
Catalyst Pd₂(dba)₃, Pd(PPh₃)₄1–5 mol%.
Ligand SPhos, XPhos, PPh₃2–10 mol%. Bulky, electron-rich phosphine ligands are often superior.[12]
Solvent Anhydrous THF, Dioxane, DMFMust be anhydrous and degassed.
Temperature 25–80 °COften proceeds at lower temperatures than Suzuki or Stille couplings.
Atmosphere Strict Inert (Argon or Nitrogen)Critical due to the high reactivity of the organozinc reagent.

Application Protocol: Stille Coupling

Principle and Rationale

The Stille coupling employs organostannane (organotin) reagents.[13] A key advantage is the stability of organostannanes, which are generally tolerant of air and moisture and compatible with a wide range of functional groups. However, the primary drawback is the high toxicity of tin compounds and the difficulty in removing tin byproducts during purification.[13][14] The reaction often benefits from a copper(I) co-catalyst, which can accelerate the transmetalation step.

Detailed Protocol: Synthesis of 8-Aryl/Vinyl-6-chloroimidazo[1,5-a]pyridine
  • Reagent Preparation: In a Schlenk tube, combine this compound (231.5 mg, 1.0 mmol, 1.0 equiv) and the organostannane reagent (e.g., Aryl-SnBu₃, 1.1 mmol, 1.1 equiv).

  • Inerting and Catalyst Addition: Evacuate and backfill the tube with argon (3 cycles). Add Pd(PPh₃)₄ (29 mg, 0.025 mmol, 2.5 mol%) and, if desired, a co-catalyst like copper(I) iodide (CuI, 5 mg, 0.025 mmol, 2.5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent such as N,N-Dimethylformamide (DMF) or Toluene (5 mL).

  • Reaction: Heat the mixture to 100-120 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash several times with a saturated aqueous solution of potassium fluoride (KF). The KF solution helps to precipitate the tin byproducts as insoluble fluorides, aiding their removal.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography. Careful chromatography is often required to remove all tin residues.

Data Summary: Stille Coupling
ParameterRecommended ConditionRationale / Notes
Substrate This compound1.0 equivalent
Coupling Partner Organostannane (R-SnR'₃)1.1–1.2 equivalents. Stable but toxic.
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1–5 mol%.
Additive CuI, LiClOptional, but can significantly enhance reaction rate.
Solvent Anhydrous Toluene, DMF, DioxaneMust be anhydrous and degassed.
Temperature 80–120 °CGenerally requires higher temperatures.
Atmosphere Inert (Argon or Nitrogen)Recommended to ensure catalyst longevity.

General Experimental Workflow

The successful execution of these protocols hinges on a systematic and careful workflow, from preparation to purification.

G Figure 3: General Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification p1 Weigh Solids (Substrate, Reagent, Base) r1 Assemble Under Inert Gas (Ar or N₂) p1->r1 p2 Flame-dry Glassware p2->p1 p3 Degas Solvents r2 Add Catalyst & Solvents r1->r2 r3 Heat & Stir r2->r3 r4 Monitor Progress (TLC / LC-MS) r3->r4 w1 Quench Reaction r4->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry & Concentrate w2->w3 p1_final Column Chromatography w3->p1_final Pure Product Pure Product p1_final->Pure Product Characterization (NMR, MS)

Figure 3. A typical workflow for cross-coupling reactions.

References

  • Google. (Accessed 2026-01-19).
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. PubMed Central. (Accessed 2026-01-19).
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. (2023-03-03). (Accessed 2026-01-19).
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). (Accessed 2026-01-19).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2026-01-06). (Accessed 2026-01-19).
  • Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. (Accessed 2026-01-19). URL: [Link]

  • 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE | 933190-51-3. ChemicalBook. (2025-07-24). (Accessed 2026-01-19).
  • Negishi coupling. Wikipedia. (Accessed 2026-01-19). URL: [Link]

  • Stille Coupling. Organic Chemistry Portal. (Accessed 2026-01-19). URL: [Link]

  • Negishi Coupling. Organic Chemistry Portal. (Accessed 2026-01-19). URL: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. (Accessed 2026-01-19). URL: [Link]

  • Negishi reaction between 5 and 6 catalyzed by 8a in the presence of SILLPs. ResearchGate. (Accessed 2026-01-19). URL: [Link]

  • 20.4 Reaction with Organometallic Reagents. YouTube. (2018-09-20). (Accessed 2026-01-19). URL: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). (Accessed 2026-01-19). URL: [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. NIH. (2021-03-05). (Accessed 2026-01-19). URL: [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. (Accessed 2026-01-19). URL: [Link]

  • The Suzuki Reaction. Myers, Chem 115. (Accessed 2026-01-19). URL: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. (2023-12-20). (Accessed 2026-01-19). URL: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). (Accessed 2026-01-19). URL: [Link]

  • other organometallic reagents. YouTube. (2019-01-07). (Accessed 2026-01-19). URL: [Link]

  • Negishi cross-coupling reaction. ResearchGate. (Accessed 2026-01-19). URL: [Link]

  • Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. ResearchGate. (2025-08-10). (Accessed 2026-01-19). URL: [Link]

  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. Fisher Scientific. (Accessed 2026-01-19). URL: [Link]

  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic. (Accessed 2026-01-19). URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel PI3Kα Inhibitors Utilizing an 8-Bromo-6-chloroimidazo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the PI3Kα Pathway with Novel Heterocyclic Scaffolds

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, particularly the PI3Kα isoform, is a frequent event in a multitude of human cancers, often driven by mutations in the PIK3CA gene.[1] This has established PI3Kα as a high-priority target for the development of novel anticancer therapeutics. The imidazopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] Specifically, derivatives of imidazo[1,2-a]pyridine have been extensively explored as potent and selective PI3Kα inhibitors.[1][2] This document provides a detailed synthetic protocol for the preparation of potential PI3Kα inhibitors based on the less explored 8-Bromo-6-chloroimidazo[1,5-a]pyridine scaffold, offering a novel vector for chemical space exploration in PI3Kα inhibitor discovery.

The strategic use of the 8-bromo and 6-chloro substitution pattern on the imidazo[1,5-a]pyridine core allows for selective functionalization through modern cross-coupling methodologies. The bromine atom at the 8-position serves as a versatile handle for introducing key pharmacophoric elements via palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This enables the systematic exploration of the structure-activity relationship (SAR) at this position, which is known to be crucial for potent PI3Kα inhibition in related scaffolds.

Conceptual Framework: A Modular Approach to PI3Kα Inhibitor Synthesis

Our synthetic strategy is designed to be modular, allowing for the late-stage diversification of the imidazo[1,5-a]pyridine core. This approach is highly advantageous in a drug discovery setting, as it facilitates the rapid generation of a library of analogues for biological screening. The key steps in our proposed synthesis are:

  • Synthesis of the Core Scaffold: Preparation of the this compound starting material.

  • Palladium-Catalyzed Cross-Coupling: Functionalization of the 8-position via a Suzuki-Miyaura reaction to introduce a key recognition motif for the PI3Kα active site.

  • Final Product Isolation and Characterization: Purification and structural verification of the target PI3Kα inhibitor candidate.

This protocol will detail the synthesis of a representative target compound, 6-chloro-8-(4-(methylsulfonyl)phenyl)imidazo[1,5-a]pyridine , a structural analogue of known potent PI3K inhibitors. The 4-(methylsulfonyl)phenyl moiety is a common substituent in many kinase inhibitors, where it often engages in beneficial interactions within the ATP-binding pocket.

Visualizing the Synthetic Strategy and Biological Pathway

Synthetic Workflow A Starting Material (Commercially Available or Synthesized) B Synthesis of This compound A->B Cyclization C Suzuki-Miyaura Cross-Coupling with Arylboronic Acid B->C Pd Catalyst, Base D Target PI3Kα Inhibitor C->D Purification

Caption: A high-level overview of the synthetic workflow.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Imidazo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: A simplified diagram of the PI3Kα signaling pathway.

Detailed Synthetic Protocols

Part 1: Synthesis of this compound (3)

While this compound is commercially available from some suppliers, this section provides a plausible synthetic route for its preparation from readily available starting materials, based on established methodologies for the synthesis of imidazo[1,5-a]pyridines.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-5-chloropyridineReagentPlus®, 99%Sigma-Aldrich
N-Bromosuccinimide (NBS)99%Acros Organics
Acetonitrile (ACN)Anhydrous, 99.8%Sigma-Aldrich
Ethyl bromoacetate98%Alfa Aesar
Sodium bicarbonate (NaHCO₃)≥99.5%Fisher Scientific
Phosphorus oxybromide (POBr₃)98%Oakwood Chemical
TolueneAnhydrous, 99.8%Sigma-Aldrich

Step-by-Step Protocol:

Step 1: Synthesis of 2-Amino-3-bromo-5-chloropyridine (1)

  • To a solution of 2-amino-5-chloropyridine (1.0 eq) in anhydrous acetonitrile (10 mL/g), add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford compound 1 .

Step 2 & 3: Synthesis of this compound (3)

  • A mixture of 2-amino-3-bromo-5-chloropyridine (1) (1.0 eq), ethyl bromoacetate (1.2 eq), and sodium bicarbonate (2.0 eq) in ethanol is heated to reflux for 6 hours.

  • The solvent is removed under reduced pressure. The residue is then treated with phosphorus oxybromide (POBr₃) (3.0 eq) in toluene and heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield This compound (3) as a solid.

Part 2: Suzuki-Miyaura Coupling for the Synthesis of 6-chloro-8-(4-(methylsulfonyl)phenyl)imidazo[1,5-a]pyridine (5)

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of C-C bonds.[3][4]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound (3)As synthesized in Part 1-
4-(Methylsulfonyl)phenylboronic acid (4)98%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
1,4-DioxaneAnhydrous, 99.8%Sigma-Aldrich
Deionized Water--

Step-by-Step Protocol:

  • To a microwave vial or a round-bottom flask, add this compound (3) (1.0 eq), 4-(methylsulfonyl)phenylboronic acid (4) (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Seal the vessel and heat the reaction mixture to 90-100 °C for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol or hexane/ethyl acetate) to afford the target compound 5 .

Illustrative Data for Suzuki Coupling Reactions:

EntryArylboronic AcidProductYield (%)
14-(Methylsulfonyl)phenylboronic acid6-chloro-8-(4-(methylsulfonyl)phenyl)imidazo[1,5-a]pyridine75-85
2Pyridin-3-ylboronic acid6-chloro-8-(pyridin-3-yl)imidazo[1,5-a]pyridine70-80
34-(Trifluoromethyl)phenylboronic acid6-chloro-8-(4-(trifluoromethyl)phenyl)imidazo[1,5-a]pyridine80-90

Note: Yields are illustrative and may vary depending on the specific reaction conditions and scale.

Characterization and Quality Control

The identity and purity of all synthesized compounds should be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting and Expert Insights

  • Low Yield in Suzuki Coupling: If the Suzuki coupling reaction proceeds with low yield, consider screening other palladium catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., Cs₂CO₃, K₃PO₄). The choice of solvent can also be critical; toluene or DMF may be viable alternatives to dioxane.

  • Debromination: The competing hydrodebromination of the starting material can sometimes be observed. This can often be minimized by ensuring anhydrous and anaerobic conditions and by using a fresh, active catalyst.

  • Purification Challenges: The polar nature of some imidazopyridine derivatives can make purification by normal-phase chromatography challenging. In such cases, reverse-phase chromatography or crystallization may be more effective.

Conclusion and Future Directions

This application note provides a comprehensive and detailed protocol for the synthesis of novel PI3Kα inhibitors based on the this compound scaffold. The described synthetic route is robust and amenable to the generation of a diverse library of analogues for SAR studies. The modular nature of the synthesis, centered around the versatile Suzuki-Miyaura cross-coupling reaction, allows for the exploration of a wide range of substituents at the 8-position. Further optimization of the substituents on the imidazo[1,5-a]pyridine core, guided by computational modeling and biological screening, holds significant promise for the discovery of next-generation PI3Kα inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

  • Segodi, R. S., & Nxumalo, W. (2024). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) of Plasmodium falciparum Parasite. University of Limpopo.
  • Zhang, L., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638.
  • Yuan, T., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4219-4243.
  • Norman, P. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 884-888.
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-6-chloroimidazo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and related imidazo[1,5-a]pyridine scaffolds. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Plausible Synthetic Route

A common and effective method for the synthesis of the imidazo[1,5-a]pyridine core involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon electrophile. For our target molecule, this compound, a plausible synthetic pathway commences with the commercially available 2-amino-5-bromo-3-chloropyridine.[1][2] This precursor would first be converted to the key intermediate, (5-bromo-3-chloro-pyridin-2-yl)methanamine, which is then cyclized.

Synthetic Pathway A 2-Amino-5-bromo-3-chloropyridine B 2-(Aminomethyl)-5-bromo-3-chloropyridine A->B  Functional Group  Transformation   C This compound B->C  Cyclocondensation  (e.g., with formaldehyde equivalent)  

Caption: Plausible synthetic route to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

FAQ 1: Low or No Yield of the Desired Product

Question: I am attempting the cyclization of (5-bromo-3-chloro-pyridin-2-yl)methanamine and observing very low to no formation of the target this compound. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in this cyclization is a common issue that can often be traced back to several key factors:

  • Instability of the Starting Material: The precursor, 2-(aminomethyl)pyridine, can be prone to self-condensation or polymerization, especially under harsh conditions or upon prolonged storage. It is advisable to use this intermediate as fresh as possible.

  • Suboptimal Reaction Conditions: The cyclization step is sensitive to the choice of solvent, temperature, and catalyst. An inappropriate acid catalyst may not be effective in promoting the formation of the necessary N-acyliminium ion intermediate. Conversely, overly harsh conditions can lead to the degradation of both the starting material and the product.

  • Inefficient Cyclization Reagent: The choice of the one-carbon electrophile is critical. While formaldehyde is a common choice, its reactivity can sometimes be difficult to control. Consider using a more stable formaldehyde equivalent, such as paraformaldehyde or dimethoxymethane, which can depolymerize in situ to provide a controlled release of formaldehyde.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Starting Material Quality Use freshly prepared or recently purified (5-bromo-3-chloro-pyridin-2-yl)methanamine.Minimizes the impact of degradation and side reactions from impurities.
Solvent Screen a range of solvents, from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, xylene).The choice of solvent can significantly influence reaction kinetics and solubility of intermediates.
Temperature Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and adjust as needed.Balances the need for sufficient activation energy with the risk of thermal decomposition.
Catalyst Experiment with different acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid (e.g., BF₃·OEt₂).The strength and nature of the acid catalyst can influence the rate of iminium ion formation.
FAQ 2: Presence of an Unexpected Dimeric Impurity

Question: My crude product analysis shows a significant peak with a mass corresponding to a dimer of my starting material or an intermediate. What is this side product and how can I prevent its formation?

Answer:

The formation of dimeric side products is a known challenge in reactions involving 2-(aminomethyl)pyridines. This typically occurs through intermolecular reactions competing with the desired intramolecular cyclization.

Plausible Dimerization Pathway:

Dimerization cluster_0 Intermolecular Reaction cluster_1 Intramolecular Reaction (Desired) A 2 x (5-bromo-3-chloro- pyridin-2-yl)methanamine B Dimeric Byproduct (e.g., a piperazine derivative) A->B  Self-condensation   C (5-bromo-3-chloro- pyridin-2-yl)methanamine D 8-Bromo-6-chloro- imidazo[1,5-a]pyridine C->D  Cyclization  

Caption: Competing dimerization and cyclization pathways.

Mitigation Strategies:

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular dimerization. This is a classic strategy to promote ring-closing reactions.

  • Slow Addition of Reagents: Adding the 2-(aminomethyl)pyridine precursor slowly to the reaction mixture containing the cyclizing agent can maintain a low instantaneous concentration of the amine, further disfavoring dimerization.

  • Protecting Groups: In some cases, temporary protection of the secondary amine formed after the initial condensation can prevent it from acting as a nucleophile in dimerization reactions. However, this adds extra steps to the synthesis.

FAQ 3: Formation of Regioisomeric Products

Question: I am concerned about the potential for forming regioisomers. How can I ensure the correct isomer, this compound, is the major product?

Answer:

Regioselectivity is a critical consideration in the synthesis of substituted pyridines. In the context of imidazo[1,5-a]pyridine synthesis, the cyclization is generally directed by the position of the aminomethyl group. For the synthesis of the target molecule, the key is to start with the correct precursor, (5-bromo-3-chloro-pyridin-2-yl)methanamine.

However, if your starting material is impure or if there are possibilities for rearrangement under the reaction conditions, you might observe other isomers. For instance, if the starting material contained 2-amino-3-bromo-5-chloropyridine, this could lead to the formation of 6-bromo-8-chloroimidazo[1,5-a]pyridine.

Ensuring Regioselectivity:

  • Purity of Starting Materials: The most crucial factor is the isomeric purity of your starting 2-aminopyridine derivative. Ensure its identity and purity through rigorous analytical techniques (NMR, GC-MS, etc.) before proceeding.

  • Reaction Conditions: While the cyclization itself is generally regioretentive, extreme conditions (e.g., very high temperatures, strongly acidic or basic media) could potentially lead to isomerization, although this is less common for this specific ring system. Sticking to optimized, milder conditions is always advisable.

FAQ 4: Observation of Over-Oxidized Byproducts

Question: My mass spectrometry analysis indicates the presence of species with a mass 16 Da higher than my expected product, suggesting oxidation. What could be the cause?

Answer:

The imidazo[1,5-a]pyridine ring system can be susceptible to oxidation, particularly at the nitrogen atoms, to form N-oxides. This is more likely to occur if the reaction is run in the presence of an oxidizing agent or exposed to air at elevated temperatures for extended periods.

Potential Oxidation Site:

Oxidation A 8-Bromo-6-chloro- imidazo[1,5-a]pyridine B Corresponding N-oxide A->B  Oxidation  (+16 Da)  

Caption: Potential N-oxidation of the imidazo[1,5-a]pyridine core.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially if high temperatures are required.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control of Oxidizing Agents: Ensure that none of the reagents or catalysts used have significant oxidizing potential under the reaction conditions. If an oxidative cyclization is intended, the stoichiometry of the oxidant should be carefully controlled.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step methodology for the key cyclization step. Note: This is a representative protocol and may require optimization for your specific setup and scale.

  • Preparation of the Reaction Vessel: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the chosen solvent (e.g., toluene, 10 mL per mmol of the amine precursor).

  • Addition of Reagents: Add the cyclizing agent (e.g., paraformaldehyde, 1.2 equivalents) and the acid catalyst (e.g., p-TsOH, 0.1 equivalents) to the solvent.

  • Initiation of Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Slow Addition of Amine: Dissolve the (5-bromo-3-chloro-pyridin-2-yl)methanamine (1 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the heated reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Krasavin, M., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-559.
  • Kornienko, A., et al. (2020). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 25(18), 4183.
  • Advent Chembio. 2-Amino-5-bromo-3-chloropyridine, 98%.[Link]

  • Hopkinson, R. J., et al. (2019). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals.
  • PubChem. 2-(aminomethyl)-3-bromo-5-chloropyridine hydrochloride.[Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines.[Link]

  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.[Link]

Sources

troubleshooting failed reactions involving 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 8-Bromo-6-chloroimidazo[1,5-a]pyridine (CAS 1427400-82-5). This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but the underlying chemical logic to empower you to optimize your reactions effectively.

Part 1: Key Technical Considerations & Reactivity Profile

This compound is a di-halogenated heterocyclic compound with significant potential in drug discovery.[1][2] The primary challenge and, simultaneously, the opportunity with this reagent lies in the differential reactivity of its two halogen atoms: the bromide at the C8 position and the chloride at the C6 position.

Understanding the Reactivity Hierarchy:

In palladium-catalyzed cross-coupling reactions, the ease of oxidative addition to the Pd(0) catalyst typically follows the trend I > Br > OTf > Cl.[3] Therefore, for this compound, the Carbon-Bromine (C-Br) bond at the C8 position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the C6 position. This intrinsic reactivity difference is the cornerstone of troubleshooting and synthetic planning.

  • Reactions at C8 (Br): Standard Suzuki-Miyaura or Buchwald-Hartwig conditions will overwhelmingly favor reaction at the C8-Br bond. This allows for selective functionalization at this position while leaving the C6-Cl bond intact for subsequent transformations.

  • Reactions at C6 (Cl): Activating the C-Cl bond for cross-coupling is more challenging and requires carefully selected, highly active catalyst systems.[3][4] These typically involve the use of sterically hindered, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[3][5]

  • Catalyst Inhibition: The pyridine nitrogen atom within the imidazo[1,5-a]pyridine core can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[3][6] The choice of ligand is critical not only for activating the halide but also for stabilizing the catalyst against such unproductive pathways.

Part 2: Troubleshooting Guide for Failed Reactions

This section is structured to address specific experimental failures in a question-and-answer format.

Scenario 1: Low to No Product Yield

Question: My cross-coupling reaction (Suzuki or Buchwald-Hartwig) with this compound is showing very low or no conversion. I see only starting material. What are the first steps to troubleshoot?

Answer: This is a common issue that can be traced back to several fundamental factors. A systematic check of your reagents and reaction setup is the most effective approach.[7]

Troubleshooting Workflow: No Product Formation

start Problem: Low/No Product Yield reagents Step 1: Verify Reagent Quality & Integrity start->reagents atmosphere Step 2: Ensure Rigorous Inert Atmosphere reagents->atmosphere Reagents OK reagents_exp Purity of all components? Anhydrous solvents/reagents? Boronic acid stable? reagents->reagents_exp catalyst Step 3: Evaluate Catalyst System atmosphere->catalyst Setup is Inert atmosphere_exp Properly degassed solvent? Positive pressure of N2/Ar? No leaks in glassware? atmosphere->atmosphere_exp conditions Step 4: Re-evaluate Reaction Conditions catalyst->conditions Catalyst is Active catalyst_exp Using a Pd(0) source or efficient precatalyst? Appropriate ligand for the target bond (C-Br vs C-Cl)? Correct Pd:Ligand ratio? catalyst->catalyst_exp success Reaction Optimized conditions->success Conditions Optimized conditions_exp Base strength appropriate? Sufficient temperature/time? conditions->conditions_exp

Caption: A stepwise workflow for troubleshooting failed cross-coupling reactions.

Detailed Checklist:

  • Reagent Quality:

    • Purity: Ensure the this compound, boronic acid/ester (for Suzuki), or amine (for Buchwald-Hartwig) are of high purity. Impurities can poison the catalyst.[8]

    • Moisture/Oxygen: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen and moisture. Solvents and liquid reagents must be anhydrous and thoroughly degassed.[8] Solid reagents should be dried in a vacuum oven.

    • Boronic Acid Stability: Protodeboronation (cleavage of the C-B bond) is a common side reaction, particularly with heteroaromatic or electron-rich boronic acids.[8] Consider using the corresponding pinacol ester, which is often more stable.

  • Catalyst System:

    • Catalyst Activity: If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[9][10] This process can be inefficient. Consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that forms the active species more readily.

    • Ligand Choice: For targeting the C8-Br bond , standard phosphine ligands like PPh₃ or dppf may suffice. However, for challenging couplings or to ensure high catalyst turnover, a Buchwald ligand (e.g., SPhos, XPhos) is a better starting point.[3] For targeting the C6-Cl bond , these advanced ligands are essential.[3][11]

  • Reaction Conditions:

    • Base Selection: The base is critical and its choice is not trivial. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[3] K₃PO₄ is often effective in challenging couplings. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[12] The presence of water can be crucial for dissolving and activating inorganic bases in Suzuki reactions.[8]

    • Solvent and Temperature: Solvents like dioxane, toluene, or DMF are common.[3] Ensure the temperature is high enough to promote the reaction; C-Cl bond activation, in particular, often requires elevated temperatures (e.g., >100 °C).

Scenario 2: Selective Reaction at Bromine, but Chlorine is Unreactive

Question: I am trying to perform a sequential cross-coupling. The first Suzuki reaction on the C8-Br position works perfectly. However, when I try to couple a second partner to the C6-Cl position on my product, the reaction fails. How can I activate the C-Cl bond?

Answer: This is an expected challenge due to the lower reactivity of the C-Cl bond.[4] Success requires a significant step-up in the potency of your catalyst system.

Key Optimization Parameters for C-Cl Bond Activation:

ParameterStandard Conditions (for C-Br)High-Activity Conditions (for C-Cl)Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃ or specialized precatalysts (e.g., XPhos-Pd-G3)Precatalysts ensure efficient generation of the active monoligated Pd(0) species required for the difficult oxidative addition step.[9]
Ligand PPh₃, dppfXPhos, SPhos, RuPhos These are bulky, electron-rich Buchwald-type ligands designed to promote oxidative addition of unreactive aryl chlorides.[3][5]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃ (Suzuki); NaOtBu, LHMDS (Buchwald)Stronger bases are often necessary to facilitate the catalytic cycle, especially the transmetalation or deprotonation steps.[3][12]
Temperature 80-100 °C100-120 °C or higherThe activation energy for C-Cl bond cleavage is higher, requiring more thermal energy.
Solvent Dioxane/H₂O, TolueneAnhydrous Dioxane, Toluene, CPMEFor difficult couplings, anhydrous conditions can sometimes be beneficial, especially if protodeboronation is a concern.[3]

Troubleshooting Logic for C-Cl Coupling

start Problem: C6-Cl bond is unreactive after C8-Br coupling ligand Switch to a Buchwald Ligand (e.g., XPhos, SPhos) start->ligand base Increase Base Strength (e.g., K₃PO₄, NaOtBu) ligand->base Still no reaction temp Increase Reaction Temperature (e.g., >100 °C) base->temp Still no reaction precatalyst Use a Modern Precatalyst (e.g., G3-XPhos) temp->precatalyst Still low yield success Successful C-Cl Coupling precatalyst->success

Caption: Decision tree for activating the C6-Cl bond.

Part 3: Frequently Asked Questions (FAQs)

Q1: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

  • A1: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[10] Ensure your reaction is rigorously degassed. Lowering the catalyst loading or using a more active ligand that promotes the desired cross-coupling over homocoupling can also help. Sometimes, changing the base or solvent system can minimize this side reaction.[3]

Q2: My reaction mixture turns black and a precipitate forms (palladium black), leading to a stalled reaction. What does this mean?

  • A2: The formation of palladium black indicates that your Pd(0) catalyst has decomposed and precipitated out of solution, halting the catalytic cycle.[13] This is commonly caused by:

    • Poor Ligand Choice: The ligand is not robust enough to stabilize the Pd(0) center at the required temperature. Switch to a more sterically bulky and electron-donating ligand.

    • Oxygen Contamination: Traces of oxygen can lead to catalyst decomposition. Improve your degassing procedure.

    • Incorrect Pd:Ligand Ratio: For monodentate ligands like XPhos, a 1:2 or 1:2.2 ratio of Pd:Ligand is often optimal to maintain catalyst stability.

Q3: Can I perform a one-pot, sequential coupling on both the C8-Br and C6-Cl positions?

  • A3: This is theoretically possible but extremely challenging. It would require finding a set of conditions mild enough to react the C-Br bond selectively, followed by the addition of a second coupling partner and a change in conditions (e.g., adding a more potent ligand or increasing temperature) to activate the C-Cl bond. A stepwise approach with isolation of the intermediate is far more reliable and easier to troubleshoot.

Q4: Are there any alternatives to palladium catalysis for functionalizing this scaffold?

  • A4: While palladium catalysis is the most common, nickel-catalyzed cross-couplings are also powerful, especially for challenging substrates like heteroaryl chlorides.[6][14] However, nickel catalysts can have different reactivity profiles and may be sensitive to different functional groups. Copper-catalyzed reactions (Ullmann-type) are another alternative, particularly for C-N and C-O bond formation, though they often require higher temperatures.[12]

Part 4: Exemplar Experimental Protocols

Disclaimer: These are starting point protocols and may require optimization for your specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Position

This protocol is designed for high selectivity at the more reactive C8-Br bond.

  • To a dry reaction vial, add this compound (1.0 eq), the boronic acid or pinacol ester (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).

  • Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, to a concentration of 0.1 M with respect to the starting material).

  • Place the vial in a preheated oil bath at 90 °C and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C6-Position (of an 8-substituted precursor)

This protocol uses a highly active catalyst system necessary for activating the C6-Cl bond. Assume you are starting with the product from Protocol 1.

  • To a dry Schlenk flask, add the 8-substituted-6-chloroimidazo[1,5-a]pyridine (1.0 eq), the palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol %), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Seal the flask, evacuate, and backfill with argon (repeat this cycle 3 times).

  • Under a positive pressure of argon, add the amine (1.2 eq) if it is a solid. If it is a liquid, add it via syringe after the solvent.

  • Add anhydrous, degassed solvent (e.g., Toluene or CPME, to a concentration of 0.1 M).

  • Place the flask in a preheated oil bath at 110 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, carefully quench with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Retrieved January 19, 2026.
  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved January 19, 2026.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Retrieved January 19, 2026.
  • ChemicalBook. (n.d.). 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE | 933190-51-3. Retrieved January 19, 2026.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Fairlamb, I. J. S., et al. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science.
  • Procter, D. J., et al. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026.
  • Wikipedia. (n.d.).
  • National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • ResearchGate. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles.
  • Chemistry LibreTexts. (2023).
  • Procter, D. J., et al. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • ResearchGate. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Denton, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • BenchChem. (2025). troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Snieckus, V., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • ChemScene. (n.d.). This compound. Retrieved January 19, 2026.
  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026.
  • ResearchGate. (n.d.).
  • Revue Roumaine de Chimie. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). This compound. Retrieved January 19, 2026.

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 8-bromo-6-chloroimidazo[1,5-a]pyridine, in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of achieving high yield and selectivity in your experiments.

Introduction: The Challenges of a Dihaloheterocycle

The this compound core is a valuable scaffold in medicinal chemistry. However, its successful functionalization via palladium-catalyzed cross-coupling presents several challenges. The presence of two distinct halogen atoms (bromine and chlorine) necessitates precise control to achieve selective coupling. Furthermore, the nitrogen atoms within the imidazo[1,5-a]pyridine ring system can coordinate with the palladium catalyst, potentially influencing its activity and selectivity. This guide will equip you with the knowledge to overcome these hurdles and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the most likely causes?

A1: Low or no yield in a Suzuki-Miyaura coupling of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Deactivation: The nitrogen atoms in the imidazo[1,5-a]pyridine substrate can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1] Consider using a higher catalyst loading or switching to a more electron-rich and sterically hindered phosphine ligand that can outcompete the substrate for coordination to the palladium.

  • Inefficient Oxidative Addition: The C-Cl bond is generally less reactive than the C-Br bond towards oxidative addition to the Pd(0) center. If you are targeting the chloro position, you will likely need more forcing conditions (higher temperature, more electron-rich ligand) than for the bromo position.

  • Improper Base Selection: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong can lead to decomposition of your substrate or boronic acid. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure your base is finely ground and anhydrous.

  • Solvent Issues: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species. Aprotic polar solvents like DMF, dioxane, or toluene are often effective. Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation by oxygen.

  • Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation, especially under harsh basic conditions or in the presence of water. Use high-quality boronic acids or their corresponding boronate esters (e.g., pinacol esters), which are often more stable.

Q2: How can I achieve selective mono-coupling at either the 8-bromo or the 6-chloro position?

A2: Achieving selective mono-coupling is a key challenge with this substrate. The general reactivity trend for oxidative addition is C-I > C-Br > C-Cl. Therefore, selective coupling at the 8-bromo position is generally more straightforward.

  • For Selective Coupling at the 8-Bromo Position:

    • Employ milder reaction conditions (lower temperature, less electron-rich ligand).

    • Use a palladium catalyst with a less sterically demanding and electron-rich ligand, such as PPh₃.

    • Carefully control the stoichiometry of the coupling partner (typically 1.0-1.2 equivalents).

  • For Selective Coupling at the 6-Chloro Position: This is more challenging due to the lower reactivity of the C-Cl bond.

    • First, protect or react the more reactive 8-bromo position.

    • Alternatively, specialized ligand systems can reverse the intrinsic selectivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can promote oxidative addition at the more sterically accessible or electronically favored C-Cl position.[2][3]

    • Higher reaction temperatures and stronger bases may be required.

Q3: I am getting a mixture of mono- and di-substituted products. How can I favor mono-substitution?

A3: The formation of di-substituted products indicates that the second coupling is occurring under the same reaction conditions. To favor mono-substitution:

  • Reduce the amount of the coupling partner: Use a stoichiometric amount or even a slight excess of the this compound relative to the coupling partner.

  • Lower the reaction temperature and time: This can help to kinetically favor the more reactive C-Br bond coupling and minimize the subsequent reaction at the C-Cl position.

  • Ligand Choice: The choice of ligand can influence the selectivity for mono- versus difunctionalization. The interplay between the halide byproduct, solvent, and ligand can affect the catalyst's propensity for a second oxidative addition.[4][5] Experimenting with different ligands is crucial.

Q4: My Buchwald-Hartwig amination is not working. What should I check?

A4: The Buchwald-Hartwig amination is sensitive to several parameters:

  • Catalyst and Ligand: This reaction typically requires bulky, electron-rich phosphine ligands. Ensure you are using a suitable pre-catalyst or generating the active catalyst in situ correctly.

  • Base: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are generally required. The choice of base can be critical and is often dependent on the specific amine and aryl halide.

  • Amine Quality: The amine coupling partner should be pure and dry.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that all reagents and solvents are properly degassed.

Q5: What are the best practices for setting up a Sonogashira coupling with this substrate?

A5: For a successful Sonogashira coupling:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. The base also often serves as the solvent.

  • Solvent: Anhydrous and degassed solvents like THF, DMF, or the amine base itself are common.

  • Alkyne: Use a fresh, high-quality terminal alkyne. If your alkyne is a gas, it should be bubbled through the reaction mixture.

Troubleshooting Guides

Guide 1: Low Yield or No Reaction

This guide provides a step-by-step approach to diagnosing and resolving low-yield issues.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Substrate, Coupling Partner, Base - Purity and Anhydrous Conditions start->check_reagents check_catalyst 2. Evaluate Catalyst System - Correct Pre-catalyst/Ligand? - Appropriate Catalyst Loading? - In situ Generation Correct? check_reagents->check_catalyst Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected check_conditions 3. Assess Reaction Conditions - Anhydrous & Degassed Solvent? - Proper Temperature? - Sufficient Reaction Time? check_catalyst->check_conditions Catalyst System OK check_catalyst->success Issue Found & Corrected optimize_ligand 4. Optimize Ligand - Increase Steric Bulk/Electron Density - Screen Different Ligand Classes (e.g., Buchwald, NHCs) check_conditions->optimize_ligand Conditions OK check_conditions->success Issue Found & Corrected optimize_base_solvent 5. Optimize Base & Solvent - Screen Different Bases (e.g., Cs2CO3, K3PO4) - Try Different Solvents (e.g., Dioxane, Toluene, DMF) optimize_ligand->optimize_base_solvent No Improvement optimize_ligand->success Optimization Successful optimize_base_solvent->success Optimization Successful Troubleshooting_Selectivity start Poor Selectivity Observed adjust_stoichiometry 1. Adjust Stoichiometry - For mono-coupling, use limiting coupling partner start->adjust_stoichiometry modify_conditions 2. Modify Reaction Conditions - Lower temperature to favor kinetic product - Reduce reaction time adjust_stoichiometry->modify_conditions No Improvement success Improved Selectivity adjust_stoichiometry->success Optimization Successful ligand_screening 3. Screen Ligands - For C-Br selectivity: Less bulky/e--rich ligands - For C-Cl selectivity: Bulky/e--rich ligands (e.g., SPhos, IPr) modify_conditions->ligand_screening No Improvement modify_conditions->success Optimization Successful base_solvent_effects 4. Evaluate Base and Solvent Effects - Weaker base may improve selectivity - Solvent can influence catalyst speciation and selectivity ligand_screening->base_solvent_effects No Improvement ligand_screening->success Optimization Successful base_solvent_effects->success Optimization Successful

Caption: Troubleshooting guide for poor reaction selectivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (8-Bromo Position)
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or boronate ester (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and any additional ligand if required.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Recommended Catalyst Systems

The following table provides a starting point for catalyst selection for different cross-coupling reactions with this compound. Optimization will be required for specific substrates.

Cross-Coupling TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura (C-Br) Pd(OAc)₂ or Pd₂(dba)₃PPh₃ or SPhosK₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene80-110
Suzuki-Miyaura (C-Cl) Pd(OAc)₂ or Pd₂(dba)₃XPhos or RuPhosK₃PO₄t-BuOH or Toluene100-120
Buchwald-Hartwig (C-Br) Pd₂(dba)₃Xantphos or BINAPNaOtBu or K₃PO₄Toluene or Dioxane90-110
Sonogashira (C-Br) PdCl₂(PPh₃)₂PPh₃TEA or DIPEATHF or DMF25-60

Mechanistic Insight: The Palladium Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling. [6]

References

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 12, 1982-1991. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 34(15), 3890–3897. [Link]

  • Li, J., et al. (2019). Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. RSC Advances, 9(37), 21354-21358. [Link]

  • Driess, M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9549–9558. [Link]

  • Gildner, P. G., & Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1948–1953. [Link]

  • Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 53(10), 2197–2212. [Link]

  • Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1285. [Link]

  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Lipshutz, B. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? YouTube. [Link]

  • Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]

  • Chen, J., et al. (2015). N-heterocyclic carbene-stabilized palladium complexes as organometallic catalysts for bioorthogonal cross-coupling reactions. Chemical Science, 6(3), 1648–1652. [Link]

  • Chobanian, H. R., et al. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. The Journal of Organic Chemistry, 79(7), 3045–3054. [Link]

  • Organ, M. G., et al. (2016). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. Catalysis Science & Technology, 6(1), 229-236. [Link]

  • Vantourout, J. C., et al. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Vantourout, J. C., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 145(1), 438–448. [Link]

  • Vantourout, J. C., & Buchwald, S. L. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9456–9468. [Link]

  • Cele, Z. P., et al. (2021). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). Journal of Organometallic Chemistry, 949, 121956. [Link]

  • Vantourout, J. C., et al. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Fairlamb, I. J. S. (2012). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Dalton Transactions, 41(15), 4453-4465. [Link]

Sources

Technical Support Center: Managing Regioselectivity in Reactions of 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 8-Bromo-6-chloroimidazo[1,5-a]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of regioselective reactions on this specific heterocyclic scaffold. Our aim is to equip you with the scientific rationale behind experimental choices to achieve desired synthetic outcomes.

Introduction to the Reactivity of this compound

The imidazo[1,5-a]pyridine core is a valuable scaffold in medicinal chemistry and materials science.[1] The presence of two distinct halogen atoms (bromine and chlorine) at the C8 and C6 positions, respectively, along with several reactive C-H bonds, presents both a challenge and an opportunity for selective functionalization. Understanding the inherent electronic and steric properties of this molecule is paramount to controlling regioselectivity.

This guide will address common questions and troubleshooting scenarios encountered during reactions such as palladium-catalyzed cross-coupling, metalation-electrophile quenching, and direct C-H functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am planning a Suzuki-Miyaura cross-coupling reaction. Which halogen, the C8-Br or the C6-Cl, will react preferentially?

A1: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C-Br bond is significantly more reactive than the C-Cl bond.[2][3] This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[4]

Therefore, you can expect selective coupling at the C8 position under standard Suzuki-Miyaura conditions. To achieve monosubstitution at C8, it is advisable to use a slight excess of the boronic acid or ester (1.1-1.2 equivalents) and carefully monitor the reaction to avoid forcing conditions that might lead to competing C-Cl activation.

Troubleshooting Poor Selectivity in Suzuki-Miyaura Coupling:

  • Issue: Significant formation of the C6-coupled or di-coupled product.

    • Cause: The reaction temperature may be too high, or the reaction time too long, leading to the activation of the less reactive C-Cl bond. Certain highly active palladium catalysts or ligands can also promote C-Cl coupling.

    • Solution:

      • Lower the reaction temperature. Start with milder conditions (e.g., 80 °C) and slowly increase if the reaction is sluggish.

      • Reduce the reaction time by closely monitoring the consumption of the starting material via TLC or LC-MS.

      • Choose a less reactive palladium catalyst/ligand system. For instance, a catalyst system known for selective C-Br coupling in polyhalogenated systems would be a good starting point.[2][5]

  • Issue: Low conversion at the C8 position.

    • Cause: Inefficient catalyst, improper base, or solvent choice.

    • Solution:

      • Ensure your palladium catalyst is active. Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.

      • The choice of base is crucial. A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective.

      • A mixture of a polar aprotic solvent (like dioxane or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Q2: I want to introduce a substituent via a lithiation-trapping sequence. Which position is most likely to be deprotonated?

A2: The most acidic protons in the imidazo[1,5-a]pyridine ring system are generally at the C1 and C3 positions, with C3 often being the most susceptible to electrophilic attack. However, in the context of a directed ortho-metalation (DoM), the existing substituents will direct the deprotonation. In this compound, there are no strong directing groups for lithiation. Therefore, deprotonation will likely be governed by the inherent acidity of the C-H bonds, influenced by the electron-withdrawing effects of the nitrogen atoms and halogens.

Based on analogous heterocyclic systems, the C5 position is a likely candidate for deprotonation due to its proximity to the electron-withdrawing pyridine nitrogen and the C6-chloro substituent. The C3 and C1 positions are also potential sites. The C7-H is another possibility, influenced by the adjacent C8-bromo group. To achieve regioselective lithiation, a careful choice of the lithiating agent and reaction conditions is critical. Using a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures can prevent nucleophilic addition to the pyridine ring.[6][7]

Troubleshooting Lithiation Reactions:

  • Issue: A mixture of regioisomers is obtained after quenching with an electrophile.

    • Cause: Multiple C-H bonds have similar acidities, leading to non-selective deprotonation.

    • Solution:

      • Temperature Control: Perform the lithiation at a very low temperature (e.g., -78 °C) to enhance kinetic control.

      • Base Selection: A bulkier base like LiTMP may offer higher regioselectivity compared to n-BuLi or LDA due to steric hindrance.[6][8]

      • Solvent Effects: The coordinating ability of the solvent (e.g., THF vs. diethyl ether) can influence the aggregation state of the organolithium reagent and, consequently, its selectivity.

  • Issue: No reaction or low yield of the desired product.

    • Cause: The base may not be strong enough, or the electrophile is not reactive enough. Alternatively, halogen-lithium exchange at the C8-Br position could be a competing pathway, especially with alkyllithiums like n-BuLi.

    • Solution:

      • Consider using a stronger base or a combination of reagents like the Lochmann-Schlosser superbases (n-BuLi/t-BuOK).

      • Ensure the electrophile is added at a low temperature to trap the organolithium species efficiently.

      • To avoid Br-Li exchange, LDA or LiTMP are generally preferred over n-BuLi or t-BuLi when direct deprotonation is the desired pathway.

Q3: Is it possible to achieve C-H functionalization directly, for instance, via a direct arylation reaction? If so, at which position?

A3: Yes, direct C-H functionalization is a powerful tool for modifying imidazopyridine scaffolds. For the related imidazo[1,2-a]pyridine system, C-H functionalization typically occurs with high regioselectivity at the C3 position.[9] This is due to the electronic nature of the imidazole ring, where C3 is often the most nucleophilic position.

For this compound, we can predict that the C3 position would be the most favorable site for direct arylation under palladium or ruthenium catalysis. The C1 position is another potential site, but functionalization at C3 is generally more common in related systems.

Troubleshooting Direct C-H Arylation:

  • Issue: The reaction is not regioselective, with functionalization occurring at multiple positions.

    • Cause: The reaction conditions may not be optimized to differentiate between the reactivity of the C-H bonds at C1 and C3.

    • Solution:

      • Catalyst and Ligand Screening: The choice of catalyst and ligand can significantly influence the regioselectivity. Experiment with different palladium sources (e.g., Pd(OAc)₂) and ligands to find the optimal combination for your specific substrates.

      • Solvent and Base: The polarity of the solvent and the nature of the base can also play a crucial role in directing the reaction to the desired position.

Visualizing Regioselectivity

The following diagrams illustrate the key reactive sites on the this compound scaffold and the factors influencing regioselectivity.

G cluster_0 This compound cluster_1 Predicted Reactivity Sites mol mol C8_Br C8-Br C8_Br->mol Most reactive in Suzuki Coupling C6_Cl C6-Cl C6_Cl->mol Less reactive in Suzuki Coupling C3_H C3-H C3_H->mol Most likely for Direct C-H Arylation C5_H C5-H C5_H->mol Potential site for Lithiation (DoM) C1_H C1-H C1_H->mol Secondary site for Direct C-H Arylation

Caption: Predicted reactivity of this compound.

Summary of Reaction Conditions for Regioselective Transformations

Reaction TypeTarget PositionReagents & ConditionsExpected OutcomeTroubleshooting Focus
Suzuki-Miyaura Coupling C8Pd catalyst (e.g., Pd(PPh₃)₄), boronic acid (1.1 eq.), base (e.g., K₂CO₃), solvent (e.g., dioxane/H₂O), 80-100 °CSelective formation of the C8-arylated product.Temperature control to avoid C6-Cl activation.
Lithiation-Trapping C5 (predicted)LDA or LiTMP (1.1 eq.), THF, -78 °C; then electrophile.Formation of the C5-substituted product.Use of hindered bases to prevent side reactions and improve selectivity.
Direct C-H Arylation C3Pd(OAc)₂, ligand (if needed), aryl halide, base (e.g., K₂CO₃ or PivOK), high-boiling solvent (e.g., DMA or xylene), >100 °CRegioselective C3-arylation.Catalyst and ligand screening for optimal regiocontrol.

Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C8 Position

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caption: Workflow for selective C8 Suzuki-Miyaura coupling.

Protocol 2: Regioselective Lithiation and Trapping at the C5 Position (Predictive)

Caution: Organolithium reagents are pyrophoric and moisture-sensitive. This reaction must be performed under a strictly inert atmosphere by trained personnel.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA (1.1 eq., freshly prepared or a titrated commercial solution) via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Deprotonation: Stir the mixture at -78 °C for 1-2 hours.

  • Electrophile Quench: Add a solution of the desired electrophile (1.2 eq.) in anhydrous THF, again keeping the temperature below -70 °C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

References

  • Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4356–4359. Available at: [Link]

  • Hearn, B. R., et al. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 52(1), 143-156. Available at: [Link]

  • Besselièvre, F., et al. (2012). Direct Arylation of Imidazo[1,5‐a]azines Through Ruthenium and Palladium Catalysis. Chemistry – A European Journal, 18(28), 8843-8848. Available at: [Link]

  • Wang, L., et al. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 6(59), 54341-54345. Available at: [Link]

  • Fernández-Salas, J. A., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 9(3), 643-653. Available at: [Link]

  • Spivey, A. C., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(2), 477-494. Available at: [Link]

  • Spivey, A. C., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(2), 477-494. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]

  • Wang, L., et al. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 6(59), 54341-54345. Available at: [Link]

  • Wang, L., et al. (2016). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359–22375. Available at: [Link]

  • Daugulis, O., et al. (2010). Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry, 75(13), 4642–4645. Available at: [Link]

  • Podgorski, I., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(10), 1557-1560. Available at: [Link]

  • Singh, K. N. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-510. Available at: [Link]

  • Khan, M. A., et al. (2023). Principal imidazo[1,5-a]pyridine biologically active derivatives (the last five years of research). ResearchGate. Available at: [Link]

  • Singh, K. N. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Available at: [Link]

  • Adimurthy, S., et al. (2018). On water direct arylation of imidazo[1,2- a ]pyridines with aryl halides. ResearchGate. Available at: [Link]

  • Balamurugan, K., et al. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(47), 45013–45031. Available at: [Link]

  • Knochel, P., et al. (2012). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 48(76), 9504-9506. Available at: [Link]

  • LibreTexts Chemistry. (2021). Suzuki-Miyaura Coupling. Available at: [Link]

  • Liu, X., et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 27(19), 6298. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879-933. Available at: [Link]

  • Gualandi, A., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(20), 6265. Available at: [Link]

  • Li, Y., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(21), 11042–11048. Available at: [Link]

  • Al-dujaili, A. H. (2020). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. Available at: [Link]

  • PubChem. Imidazo(1,2-a)pyridine. Available at: [Link]

  • Gualandi, A., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(2), 527-540. Available at: [Link]

Sources

Technical Support Center: Purification of 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Bromo-6-chloroimidazo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this critical building block. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of this compound.

Q1: What are the likely impurities in a crude sample of this compound?

A1: The impurity profile of your crude this compound will largely depend on its synthetic route. Common synthetic strategies for imidazo[1,5-a]pyridines involve the cyclocondensation of a 2-(aminomethyl)pyridine derivative with an electrophilic partner.[1] Based on these general pathways, potential impurities could include:

  • Unreacted Starting Materials: Such as the corresponding 2-(aminomethyl)pyridine and the electrophile used in the cyclization.

  • Positional Isomers: Depending on the substitution pattern of the starting materials, isomeric products could form.

  • Over-brominated or Over-chlorinated Species: If harsh halogenation conditions are used.

  • Hydrolysis Products: If the compound is exposed to water and acidic or basic conditions, the imidazo ring could potentially open.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up.

Q2: What are the general physical properties of this compound that I should be aware of?

A2: Understanding the physical properties is crucial for selecting an appropriate purification strategy. Key properties include:

PropertyValueSource
Molecular FormulaC₇H₄BrClN₂[2]
Molecular Weight231.48 g/mol [2]
AppearanceTypically a yellow to brown solid[3]
Melting Point~125-139 °C (may vary with purity)[3][4]
SolubilityGenerally has low solubility in water but is soluble in many organic solvents.[3][4]

Q3: What are the primary methods for purifying this compound?

A3: The two most effective and commonly used purification techniques for this class of compounds are:

  • Column Chromatography: Particularly effective for removing closely related impurities and achieving high purity.

  • Recrystallization: A powerful technique for removing small amounts of impurities and for large-scale purification, provided a suitable solvent system can be identified.

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for purifying this compound. However, challenges can arise. This guide will help you troubleshoot common issues.

Workflow for Column Chromatography

Caption: A generalized workflow for purification by column chromatography.

Q4: My compound is not moving from the baseline during column chromatography. What should I do?

A4: This indicates that the eluent is not polar enough to move your compound up the stationary phase (typically silica gel).

  • The Science: Silica gel is a polar stationary phase. To move a compound along the column, the mobile phase (eluent) must have sufficient polarity to compete for the adsorption sites on the silica.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. A common starting point for nitrogen-containing heterocycles is a gradient elution from a non-polar solvent like hexane to a more polar mixture. For very polar compounds, adding a small amount of methanol or triethylamine (to suppress tailing with basic compounds) to the eluent can be effective.[2]

Q5: My compound is eluting too quickly (high Rf), and I'm getting poor separation from impurities.

A5: This is the opposite problem – your eluent is too polar.

  • The Science: A highly polar eluent will move all compounds, including impurities, quickly through the column, leading to co-elution.

  • Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your mixture. Aim for an Rf value of 0.2-0.4 for your target compound on a TLC plate for optimal separation on a column.[2]

Q6: I'm observing significant tailing of my compound's spot on the TLC plate and on the column.

A6: Tailing is often observed with nitrogen-containing compounds on silica gel.

  • The Science: The basic nitrogen atoms in your imidazo[1,5-a]pyridine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to a non-ideal elution profile (tailing).

  • Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (NEt₃) is sufficient to neutralize the acidic sites on the silica gel and improve the peak shape.

Recommended Solvent Systems for Column Chromatography:

Solvent SystemRatio (v/v)Comments
Hexane / Ethyl AcetateStart with 9:1, gradually increase to 1:1A good starting point for many moderately polar compounds.
Dichloromethane / MethanolStart with 99:1, gradually increase to 9:1Effective for more polar compounds.
Hexane / Ethyl Acetate + 0.5% NEt₃VariesUse to mitigate tailing of basic compounds.

III. Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material. The key is finding the right solvent or solvent system.[4]

Workflow for Recrystallization

Caption: A step-by-step workflow for the recrystallization process.

Q7: I can't find a single solvent that is suitable for recrystallization.

A7: It is common for a single solvent not to have the ideal solubility profile. In such cases, a two-solvent system is often effective.

  • The Science: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. If one solvent dissolves the compound too well and another not at all, a mixture of the two can provide the desired solubility characteristics.[4]

  • Solution:

    • Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is insoluble) dropwise until you see persistent cloudiness (the point of saturation).

    • Add a few more drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly.

Potential Solvent Systems for Recrystallization:

"Good" Solvent"Poor" SolventComments
Dichloromethane (DCM)HexaneA common choice for moderately polar compounds.
Ethyl AcetateHeptaneAnother effective system with a good polarity difference.
EthanolWaterCan be effective, but be cautious of "oiling out".
TolueneHexaneSuitable for compounds with aromatic character.[4]

Q8: My compound "oils out" instead of forming crystals.

A8: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent.

  • The Science: For crystallization to occur, the molecules need time to arrange themselves into a crystal lattice. Rapid cooling can lead to the separation of a supersaturated liquid phase.

  • Solution:

    • Slower Cooling: Ensure the solution cools slowly. You can insulate the flask to slow down the rate of cooling.

    • Use a Lower Boiling Point Solvent System: If possible, choose a solvent system with a lower boiling point.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q9: The purity of my compound did not improve after recrystallization.

A9: This could be due to several factors.

  • The Science: If the impurities have similar solubility profiles to your target compound in the chosen solvent, recrystallization will not be effective at separating them. Also, if the solution cools too rapidly, impurities can become trapped in the forming crystals.

  • Solution:

    • Try a Different Solvent System: Experiment with different solvent pairs to find one where the solubility of your compound and the impurities are significantly different.

    • Ensure Slow Cooling: As mentioned above, slow cooling is critical for the formation of pure crystals.

    • Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary to remove the persistent impurities.

IV. References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

preventing decomposition of 8-Bromo-6-chloroimidazo[1,5-a]pyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-6-chloroimidazo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic compound in their synthetic endeavors. The imidazo[1,5-a]pyridine scaffold is a stable and valuable core in medicinal chemistry.[1] However, the presence of halogen substituents, while offering synthetic handles for cross-coupling reactions, can also introduce specific stability challenges.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and reaction of this compound. Our goal is to equip you with the knowledge to anticipate and prevent decomposition, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Question 1: My solid this compound has developed a dark color upon storage. What is the cause and how can I prevent it?

Answer: The development of a dark color in your solid this compound sample is likely due to slow decomposition, potentially initiated by exposure to light, air (oxygen and moisture), or trace impurities. Halogenated heterocyclic compounds can be susceptible to photo-decomposition and oxidative degradation over time.

Root Cause Analysis:

  • Photodecomposition: Aromatic halides can undergo homolytic cleavage of the carbon-halogen bond upon exposure to UV light, generating radical species that can lead to colored polymeric byproducts.

  • Oxidation: The electron-rich imidazo[1,5-a]pyridine ring system can be susceptible to oxidation, which may be catalyzed by light and trace metals.

  • Hydrolysis: Although generally stable, long-term exposure to atmospheric moisture, especially if acidic or basic impurities are present on the surface of the solid, could potentially lead to slow hydrolysis or other degradation reactions.

Preventative Measures:

To ensure the long-term stability of your this compound, we recommend the following storage protocol:

ParameterRecommendationRationale
Temperature 2-8°CSlows down the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis by excluding oxygen and moisture.
Light Amber vial or store in the darkProtects the compound from photodecomposition.
Purity Ensure high purity (≥98%)Impurities can act as catalysts for decomposition.[2]

dot

Storage_Recommendations Best Practices for Storing this compound cluster_prevention Prevention of Store_in_Dark Store in a Dark Place (e.g., amber vial) Photodecomposition Photodecomposition Store_in_Dark->Photodecomposition Inert_Atmosphere Blanket with Inert Gas (Argon or Nitrogen) Oxidation Oxidation Inert_Atmosphere->Oxidation Hydrolysis Hydrolysis Inert_Atmosphere->Hydrolysis Refrigerate Refrigerate at 2-8°C Thermal_Degradation Thermal Degradation Refrigerate->Thermal_Degradation

Caption: Recommended storage conditions to prevent decomposition.

Decomposition During Reactions

Question 2: I am observing significant debromination or dehalogenation of my starting material during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the likely causes and how can I minimize this side reaction?

Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heterocyclic halides. The C-Br bond is generally more susceptible to cleavage than the C-Cl bond. This can occur through several mechanisms.

Mechanistic Insights:

  • Hydrodehalogenation: This can be mediated by palladium hydride (Pd-H) species, which can form from the reaction of the palladium catalyst with various hydrogen sources in the reaction mixture (e.g., solvent, base, or impurities). The Pd-H can then undergo oxidative addition into the C-X bond followed by reductive elimination of H-X.

  • Reductive Dehalogenation: Trace impurities or certain reaction conditions can lead to the reduction of the Pd(II) active catalyst to Pd(0) nanoparticles, which can catalyze the reductive cleavage of the C-X bond.

  • Protiodehalogenation: This is more likely to occur with organometallic intermediates (e.g., after transmetalation in a Suzuki coupling) if a proton source is available.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Palladium Catalyst Use pre-catalysts or well-defined Pd(II) sources.Minimizes the presence of highly active, low-ligated Pd(0) species that can promote dehalogenation.
Ligands Employ electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos).These ligands stabilize the palladium center and promote the desired cross-coupling pathway over dehalogenation.
Base Use a weaker, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). Avoid strong bases like alkoxides if possible.Strong bases can promote the formation of Pd-H species and other side reactions.[3]
Solvent Use anhydrous, deoxygenated solvents.Water and oxygen can interfere with the catalytic cycle and promote catalyst decomposition, leading to dehalogenation.
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can accelerate catalyst decomposition and the rate of dehalogenation.
Additives Consider adding a hydrogen scavenger (e.g., a sacrificial alkene like norbornene).This can intercept Pd-H species and prevent hydrodehalogenation.

dot

Dehalogenation_Troubleshooting Troubleshooting Dehalogenation in Cross-Coupling Reactions Start Dehalogenation Observed Catalyst Optimize Catalyst/Ligand (e.g., bulky phosphines) Start->Catalyst Base Change Base (e.g., K₃PO₄, Cs₂CO₃) Start->Base Solvent Use Anhydrous/Deoxygenated Solvent Start->Solvent Temperature Lower Reaction Temperature Start->Temperature Additives Consider Additives (e.g., H₂ scavenger) Start->Additives End Minimized Dehalogenation Catalyst->End Base->End Solvent->End Temperature->End Additives->End

Caption: Decision tree for mitigating dehalogenation side reactions.

Question 3: My reaction is sluggish or stalls, and I suspect decomposition of the starting material. How can I confirm this and what should I modify?

Answer: If your reaction is not proceeding as expected, it is crucial to determine if the issue is low reactivity or decomposition of your this compound.

Diagnostic Protocol:

  • Reaction Monitoring:

    • Carefully monitor the reaction progress by TLC, LC-MS, or GC-MS at regular intervals.

    • Look for the appearance of new, unidentified spots or peaks that are not your starting material or desired product.

    • Quantify the amount of remaining starting material. If it is decreasing without a corresponding increase in product, decomposition is likely.

  • Control Experiments:

    • Run the reaction under the same conditions but without the coupling partner. If the starting material degrades, the conditions themselves (temperature, base, solvent) are causing decomposition.

    • Run the reaction without the catalyst. This will help determine if the catalyst is essential for the decomposition pathway.

Common Causes of Decomposition and Solutions:

Potential CauseRecommended ActionExplanation
High Temperature Reduce the reaction temperature. Consider microwave irradiation for localized, rapid heating.The imidazo[1,5-a]pyridine core, while generally stable, can degrade under harsh thermal conditions, especially in the presence of other reagents.
Strongly Basic/Acidic Conditions Use milder bases (e.g., organic bases like DBU, DIPEA, or inorganic bases like K₂CO₃). Avoid strong acids.The imidazo[1,5-a]pyridine ring has nitrogen atoms that can be protonated or interact with strong bases, potentially leading to ring-opening or other decomposition pathways.
Nucleophilic Attack If using nucleophilic reagents, consider protecting the imidazo[1,5-a]pyridine core if possible, or use less nucleophilic conditions.The electron-deficient nature of the pyridine part of the fused ring system can make it susceptible to nucleophilic attack under certain conditions.
Air/Moisture Sensitivity Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere.As mentioned, oxygen and water can lead to oxidative and hydrolytic decomposition pathways.

Experimental Protocol: Inert Atmosphere Technique (Schlenk Line)

To minimize decomposition due to air and moisture, proper inert atmosphere techniques are essential.

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Assemble the glassware hot and immediately place it under vacuum on a Schlenk line.

  • Purging: Cycle between vacuum and inert gas (Argon or Nitrogen) at least three times to remove all atmospheric gases.

  • Reagent Addition: Add anhydrous solvents and solid reagents under a positive pressure of inert gas. Liquid reagents should be added via a gas-tight syringe.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction, often by using a balloon or a bubbler.

References

  • Kirwen, P. C., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3326. [Link]

  • Salome, C., et al. (2013). A very straightforward access to diversely substituted imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 11(35), 5849-5861. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-8-chloroimidazo[1,5-a]pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Retrieved from [Link]

  • MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Retrieved from [Link]

  • ACS Omega. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2015). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • National Institutes of Health. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst. Retrieved from [Link]

  • Chembeez. (n.d.). 1-bromo-7-chloroimidazo[1,5-a]pyridine, 95%. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Retrieved from [Link]

Sources

by-products identification in the synthesis of 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 8-Bromo-6-chloroimidazo[1,5-a]pyridine. The information herein is curated to address specific experimental challenges, focusing on the identification and mitigation of common by-products.

I. Introduction to the Synthesis and Potential Challenges

The synthesis of the imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry due to its prevalence in various pharmacologically active compounds. A common and effective method for constructing this bicyclic system is the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon electrophile, such as formaldehyde or its equivalents.[1][2]

For the specific synthesis of this compound, a plausible and efficient synthetic route commences with the appropriately substituted precursor, 2-(aminomethyl)-3-bromo-5-chloropyridine. The cyclization is typically achieved by treatment with an acidic formaldehyde source. While this method is generally robust, the presence of multiple reactive sites and halogen substituents can lead to the formation of several by-products, complicating purification and potentially impacting downstream applications. This guide will focus on identifying and addressing these challenges.

II. Troubleshooting Guide: By-product Identification and Mitigation

This section is designed to assist you in diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: An unexpected peak is observed in the crude ¹H NMR spectrum, suggesting incomplete cyclization.

Q: My crude ¹H NMR spectrum shows unreacted starting material and a new set of peaks that do not correspond to the desired product. How can I identify the intermediate and drive the reaction to completion?

A: This is a frequent issue arising from incomplete cyclization. The most probable by-product is the N-hydroxymethyl intermediate, formed by the initial reaction of the primary amine with formaldehyde.

Identification of the N-hydroxymethyl Intermediate:

  • ¹H NMR: Look for a characteristic singlet or a pair of doublets (if diastereotopic) between δ 4.5 and 5.5 ppm, corresponding to the -CH₂OH group. The protons on the carbon adjacent to the nitrogen will also experience a shift.

  • Mass Spectrometry (MS): The ESI-MS spectrum will show a peak corresponding to the molecular weight of the 2-(aminomethyl)-3-bromo-5-chloropyridine plus 30 Da (from the addition of CH₂O).

Mitigation Strategies:

  • Increase Reaction Time and/or Temperature: The cyclization step is often the slower part of the reaction. Prolonging the reaction time or moderately increasing the temperature can facilitate the intramolecular condensation.

  • Ensure Sufficiently Acidic Conditions: The cyclization is acid-catalyzed. A substoichiometric amount of a protic acid (e.g., HCl, p-toluenesulfonic acid) is often necessary to promote the dehydration and ring closure. If the reaction has stalled, a careful addition of a catalytic amount of acid might be beneficial.

  • Water Removal: The cyclization reaction liberates water. While often not a major impediment in small-scale reactions, for larger scales, the use of a Dean-Stark trap or the addition of a dehydrating agent compatible with the reaction conditions can drive the equilibrium towards the product.

Problem 2: My mass spectrum shows a cluster of peaks with an unexpected isotopic pattern.

Q: I've isolated a compound with a similar retention time to my product, but the mass spectrum shows an isotopic pattern inconsistent with one bromine and one chlorine atom. What could this by-product be?

A: The presence of halogen atoms provides a distinct isotopic signature in mass spectrometry, which is a powerful tool for by-product identification.[3][4] An anomalous isotopic pattern often points towards a change in the number or type of halogen atoms in the molecule.

Potential By-products and their MS Signatures:

By-product Plausible Cause Expected MS Isotopic Pattern
Dimeric Species Reaction of the N-hydroxymethyl intermediate with another molecule of the starting amine.A complex pattern corresponding to two bromine and two chlorine atoms. The M, M+2, M+4, and M+6 peaks will be prominent.
Dehalogenated Product Reductive dehalogenation, potentially from impurities in starting materials or certain reaction conditions.A pattern corresponding to either one bromine or one chlorine atom, depending on which halogen is lost.
Halogen-Swapped Product If a source of other halides is present (e.g., from an acid catalyst like HBr), substitution of the existing halogens can occur, although this is less common under these reaction conditions.An isotopic pattern that reflects the new halogen composition. For instance, a di-bromo or di-chloro species would have a distinct pattern.

Troubleshooting Workflow for MS Analysis:

G start Observe Anomalous Isotopic Pattern in MS check_mw Determine Molecular Weight of the By-product start->check_mw compare_patterns Compare with Theoretical Isotopic Patterns check_mw->compare_patterns dimer Dimer (2x Br, 2x Cl)? compare_patterns->dimer dehalogenated Dehalogenated (1x Br or 1x Cl)? compare_patterns->dehalogenated other Other Halogen Combination? compare_patterns->other Identify Dimer Identify Dimer dimer->Identify Dimer Identify Dehalogenated Species Identify Dehalogenated Species dehalogenated->Identify Dehalogenated Species Investigate Halogen Exchange Investigate Halogen Exchange other->Investigate Halogen Exchange

Mitigation Strategies:

  • For Dimer Formation: Ensure a slow addition of formaldehyde to the reaction mixture to maintain a low concentration of the reactive N-hydroxymethyl intermediate. Higher dilution may also disfavor intermolecular reactions.

  • For Dehalogenation: Use high-purity starting materials and reagents. Avoid strongly reducing conditions.

Problem 3: An additional aromatic signal is present in the ¹³C and ¹H NMR spectra of a purified fraction.

Q: After chromatography, I have a side-fraction containing a compound with a similar mass to my product, but the NMR shows an extra aromatic proton and a different substitution pattern. What could this be?

A: This could indicate the formation of a regioisomeric by-product. Although the cyclization to form the imidazo[1,5-a]pyridine system is generally regioselective, under certain conditions, alternative cyclization pathways can occur, especially if the starting materials are not pure. For instance, if the synthesis of the 2-(aminomethyl)-3-bromo-5-chloropyridine precursor was not entirely regioselective, you might have an isomeric starting material leading to an isomeric final product.

Identification of Regioisomers:

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants of the aromatic protons will differ significantly between regioisomers. A detailed analysis using 2D NMR techniques (COSY, HSQC, HMBC) can help elucidate the exact connectivity.

  • Reference Spectra: If available, compare the obtained spectra with literature data for known imidazo[1,5-a]pyridine isomers.[5][6][7]

Mitigation Strategies:

  • Purification of Starting Materials: The most effective way to prevent the formation of regioisomeric by-products is to ensure the high purity of the 2-(aminomethyl)-3-bromo-5-chloropyridine starting material.

  • Optimized Reaction Conditions: Re-evaluate the cyclization conditions. Sometimes, temperature and the choice of acid catalyst can influence the regioselectivity of the reaction.

III. Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic pathway for this compound?

A1: Based on established methodologies for similar compounds, a highly probable synthesis involves the cyclocondensation of 2-(aminomethyl)-3-bromo-5-chloropyridine with an acidic formaldehyde source.[1][2] This reaction proceeds through the formation of an N-hydroxymethyl intermediate, followed by an intramolecular electrophilic attack of the pyridine ring nitrogen onto the hydroxymethyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,5-a]pyridine core.

G start 2-(aminomethyl)-3-bromo- 5-chloropyridine intermediate N-hydroxymethyl intermediate start->intermediate + CH₂O formaldehyde Formaldehyde (CH₂O) H⁺ product 8-Bromo-6-chloroimidazo [1,5-a]pyridine intermediate->product - H₂O (Cyclization)

Q2: Are there any other potential side reactions I should be aware of?

A2: Yes, while less common, other side reactions can occur:

  • Over-acylation/alkylation: If using acylating or alkylating agents other than formaldehyde for the cyclization, there is a possibility of reaction at the pyridine nitrogen or other positions on the ring, although the desired intramolecular cyclization is generally favored.[8][9]

  • Polymerization: Formaldehyde can polymerize under acidic conditions. Using a fresh, high-quality source of formaldehyde and controlling the reaction temperature can minimize this.

  • Oxidation: The imidazo[1,5-a]pyridine ring system can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.

Q3: What are the key analytical techniques for characterizing the final product and its impurities?

A3: A combination of techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D): Provides detailed structural information, including the number and connectivity of atoms. It is invaluable for distinguishing between isomers.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition (via high-resolution MS). The isotopic patterns of bromine and chlorine are particularly informative for identifying halogenated compounds.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to isolate impurities for further characterization.

  • Infrared (IR) Spectroscopy: Can help identify key functional groups present in the starting materials and product.

Q4: How can I effectively purify the final product from the identified by-products?

A4: Column chromatography on silica gel is the most common and effective method for purifying this compound from the by-products discussed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The polarity differences between the desired product, the more polar N-hydroxymethyl intermediate, and potentially less polar dehalogenated by-products should allow for good separation. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain highly pure material.

IV. References

Sources

reaction monitoring techniques for 8-Bromo-6-chloroimidazo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-bromo-6-chloroimidazo[1,5-a]pyridine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic procedures effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: I have followed the synthesis protocol, but upon workup, I have a very low yield of this compound, or none at all. What could be the issue?

Answer:

Low or no product yield is a common issue in heterocyclic synthesis and can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing the problem:

Probable Causes & Solutions:

  • Reagent Quality: The starting materials, particularly the substituted aminopyridine precursor, may have degraded or be of insufficient purity.

    • Solution: Always use freshly purified starting materials. Verify the purity of your starting materials via NMR or LC-MS before commencing the reaction.

  • Reaction Conditions: The reaction may be sensitive to temperature, reaction time, or atmospheric conditions.

    • Solution:

      • Temperature Control: Ensure precise temperature control. A slight deviation can significantly impact the reaction rate and the formation of side products.

      • Inert Atmosphere: Many cyclization reactions are sensitive to oxygen and moisture. Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

      • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using appropriate techniques (see below) to determine the optimal reaction time.

  • Inefficient Cyclization: The key ring-forming step may be the bottleneck.

    • Solution: If using a multi-component reaction like the Groebke-Blackburn-Bienaymé (GBB) reaction, the choice of catalyst and solvent system is crucial. Scandium triflate is often effective for such reactions.[1] For other cyclization methods, ensure the chosen base or acid catalyst is appropriate and used in the correct stoichiometry.

Workflow for Diagnosing Low Yield:

cluster_diagnosis Diagnosing Low Yield start Low Yield Observed check_reagents Verify Starting Material Purity (NMR, LC-MS) start->check_reagents check_conditions Review Reaction Conditions (Temp, Atmosphere) start->check_conditions monitor_reaction Implement In-Process Reaction Monitoring (TLC, LC-MS) check_reagents->monitor_reaction check_conditions->monitor_reaction optimize Optimize Reaction Parameters monitor_reaction->optimize

Caption: Workflow for troubleshooting low product yield.

Problem 2: Incomplete Reaction and Presence of Starting Materials

Question: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted starting material alongside my desired product. How can I drive the reaction to completion?

Answer:

The presence of unreacted starting materials indicates that the reaction kinetics are slow or an equilibrium has been reached that does not favor the product.

Probable Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to proceed to completion.

    • Solution:

      • Time-Course Study: Perform a time-course study by taking aliquots from the reaction mixture at regular intervals and analyzing them by TLC or LC-MS. This will help you determine the point at which the reaction stalls.

      • Incremental Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the consumption of starting materials. Be cautious, as excessive heat can lead to decomposition or side product formation.

  • Catalyst Deactivation: If your synthesis is catalyst-dependent, the catalyst may have been poisoned or degraded.

    • Solution: Ensure all reagents and solvents are free from impurities that could act as catalyst poisons. In some cases, adding a fresh portion of the catalyst mid-reaction can be beneficial.

  • Reversible Reaction: The cyclization step might be reversible.

    • Solution: If a volatile byproduct is formed (e.g., water), its removal can shift the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Data-Driven Optimization:

ParameterMonitoring TechniqueActionable Insight
Reaction Time TLC, LC-MSDetermine the optimal reaction duration by observing the disappearance of starting materials.
Temperature TLC, LC-MSIdentify the minimum temperature required for efficient conversion.
Catalyst Loading HPLCQuantify the impact of catalyst concentration on reaction rate and yield.
Problem 3: Difficulty in Product Purification

Question: I have successfully synthesized the product, but I'm struggling to isolate it from impurities. What are the best purification strategies?

Answer:

Purification challenges often arise from the formation of structurally similar side products. A logical approach to purification involves understanding the nature of the impurities.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: If the starting materials have significantly different polarities from the product, column chromatography is usually effective.

  • Isomeric Impurities: The formation of other imidazopyridine isomers can be a significant challenge.

    • Solution: High-performance liquid chromatography (HPLC) is often the most effective technique for separating isomers. Careful selection of the stationary and mobile phases is critical. Method development should focus on maximizing the resolution between the desired product and the isomeric impurity.

  • Polymeric or Tar-like Byproducts: These are often formed at elevated temperatures.

    • Solution: A preliminary workup involving trituration with a suitable solvent can help remove these impurities before proceeding to chromatography.

Purification Workflow:

cluster_purification Purification Strategy start Crude Product identify_impurities Identify Impurities (LC-MS, NMR) start->identify_impurities column_chromatography Silica Gel Column Chromatography identify_impurities->column_chromatography Non-polar impurities hplc Preparative HPLC identify_impurities->hplc Isomeric impurities crystallization Recrystallization column_chromatography->crystallization pure_product Pure Product hplc->pure_product crystallization->pure_product

Caption: A systematic workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most effective real-time reaction monitoring techniques for this synthesis?

A1: For real-time or near real-time monitoring, the following techniques are highly recommended:

  • Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method for qualitatively tracking the progress of a reaction. By spotting the reaction mixture alongside the starting materials, you can visually assess the consumption of reactants and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that provides both separation and mass information. It allows you to confirm the formation of the desired product (by its mass) and to identify any major side products.

  • Proton NMR Spectroscopy (¹H NMR): For reactions in NMR-compatible solvents, taking periodic samples and running a quick ¹H NMR spectrum can provide quantitative information about the conversion of starting material to product by integrating characteristic peaks.

Q2: What are the likely side reactions to be aware of?

A2: While specific side reactions depend on the exact synthetic route, common side reactions in the synthesis of related heterocyclic systems include:

  • Over-bromination or -chlorination: If harsh halogenating agents are used, there is a risk of adding more halogen atoms to the aromatic rings than desired.

  • Formation of Isomers: Depending on the substitution pattern of the starting pyridine, the formation of other imidazopyridine isomers is possible.

  • Decomposition: At elevated temperatures, imidazopyridine scaffolds can be susceptible to decomposition.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The chemical shifts, coupling constants, and integration of the proton signals, along with the number of signals in the carbon spectrum, are unique for the target molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A pure compound should ideally show a single peak.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically, for the synthesis of halogenated organic compounds:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or toxic reagents and solvents.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Halogenated waste often requires special disposal procedures.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Using a capillary tube, spot a small amount of your starting material(s) on a TLC plate.

  • Carefully take a small aliquot from your reaction mixture and spot it next to the starting material spots.

  • Place the TLC plate in the chamber and allow the solvent to elute.

  • Visualize the plate under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Protocol 2: Reaction Monitoring by LC-MS
  • Prepare a small sample for analysis by taking an aliquot from the reaction mixture and quenching it (if necessary).

  • Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into the LC-MS system.

  • Monitor the chromatogram for the peak corresponding to the starting material and the peak for the product.

  • Confirm the identity of the product peak by its mass-to-charge ratio (m/z) in the mass spectrum. For this compound, the expected [M+H]⁺ would be approximately 231.9 and 233.9 due to the isotopic pattern of bromine and chlorine.[2]

References

  • Bolliger, R. et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.[Link]

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.[Link]

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic and Spectrometric Characterization of 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of the novel heterocyclic compound, 8-Bromo-6-chloroimidazo[1,5-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data to explain the rationale behind experimental choices and the interpretation of results. We will also explore alternative analytical techniques that complement NMR and MS for a comprehensive characterization.

Introduction

This compound is a halogenated nitrogen heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise determination of its molecular structure is paramount for understanding its reactivity, and biological activity, and for ensuring its purity and stability. NMR spectroscopy and mass spectrometry are two of the most powerful analytical techniques for this purpose, each providing unique and complementary information. This guide will present a detailed, side-by-side comparison of these methods, supported by predicted experimental data and standardized protocols.

Core Analytical Techniques: A Head-to-Head Comparison

A holistic understanding of a molecule's structure requires a multi-faceted analytical approach. Here, we delve into the primary techniques of NMR and Mass Spectrometry, outlining their principles and the specific insights they offer for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H and ¹³C NMR are the most informative experiments.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the four aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1~7.8Singlet-
H-3~7.5Singlet-
H-5~7.9Doublet~2.0
H-7~7.6Doublet~2.0

Disclaimer: These are predicted values based on known data for similar imidazo[1,5-a]pyridine scaffolds and may vary from experimental results.

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The presence of the bromine and chlorine atoms will cause significant downfield shifts for the carbons to which they are attached.

Carbon Predicted Chemical Shift (δ, ppm)
C-1~120
C-3~115
C-5~130
C-6~125
C-7~128
C-8~110
C-8a~140

Disclaimer: These are predicted values and may differ from actual experimental data.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the characterization of this compound, Electron Ionization (EI) is a common and effective method.[1] It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak in the mass spectrum of this compound will exhibit a characteristic isotopic pattern. The most abundant peaks in the molecular ion cluster are expected at m/z 230, 232, and 234.

The fragmentation of the molecular ion will provide clues about the molecule's structure. Common fragmentation pathways for halogenated heterocyclic compounds include the loss of halogen atoms and the cleavage of the heterocyclic rings.

Fragment Ion (m/z) Proposed Structure/Loss
230/232/234[M]⁺
195/197[M-Cl]⁺
151[M-Br]⁺
124[M-Br-HCN]⁺

Experimental Protocols

To ensure the reproducibility and accuracy of the analytical data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol

A standard operating procedure for acquiring high-quality NMR spectra of small organic molecules is as follows:[2][3][4][5]

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve Sample Filter Filter Solution Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer Insert Insert Sample Transfer->Insert Lock Lock Insert->Lock Shim Shim Lock->Shim Acquire Acquire Spectra Shim->Acquire MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Analysis & Detection Introduce Introduce Sample Ionize Electron Ionization Introduce->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Spectrum Detect->Spectrum

Caption: Workflow for mass spectrometry analysis.

Alternative and Complementary Characterization Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR can confirm the presence of C-H, C=N, and C=C bonds within the heterocyclic ring system. The presence of C-Cl and C-Br bonds can also be observed in the fingerprint region of the spectrum. [6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,5-a]pyridine core is a chromophore that will exhibit characteristic absorption bands in the UV-Vis spectrum, typically in the range of 250-350 nm. [7][8][9][10][11]The position and intensity of these bands can be influenced by the halogen substituents.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in a compound. For this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values based on its molecular formula (C₇H₄BrClN₂), thus confirming its elemental composition. [12][13]

Conclusion

The comprehensive characterization of this compound necessitates a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy provides an unambiguous determination of the molecular structure and atomic connectivity. Mass spectrometry confirms the molecular weight and offers valuable insights into the molecule's stability and fragmentation pathways. When combined with complementary techniques such as FT-IR, UV-Vis, and elemental analysis, a complete and robust characterization of this novel heterocyclic compound can be achieved. This integrated analytical workflow is crucial for ensuring the quality and purity of the compound, which is essential for its potential applications in research and development.

References

  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 01:52 AM.
  • Yadav, M. R., et al. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • "STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS." Go up, 2023.
  • Al-Warhi, T., et al.
  • "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN." PE Polska.
  • Costantino, M. G., et al.
  • "Small molecule NMR sample preparation." Georgia Institute of Technology, 2023.
  • "NMR Sample Prepar
  • "NMR Sample Preparation.
  • "How To Prepare And Run An NMR Sample." ALWSCI, 2023.
  • Gümüş, F., & Öcal, N.
  • "UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7.
  • Sert, Y., et al. "FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • Grimminger, V., et al. "How to Compute Electron Ionization Mass Spectra from First Principles.
  • "CASPRE - 13 C NMR Predictor.
  • "UV-Vis, solution PL, solid PL and low temperature PL spectra of mCzImPy and mBisImPy.
  • Di Donato, M., et al. "Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission." Chemistry – A European Journal, 2020.
  • "Predict 13C carbon NMR spectra." NMRDB.org.
  • "UV absorption (left) and PL spectra (right) of synthesized imidazopyridine-linked coumarins in DMSO/ethanol (C = 1 × 10–4 M)
  • "Supplementary Materials." The Royal Society of Chemistry.
  • "IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.
  • "Electron Ionization Mass Spectrometry.
  • Magri, F. M. M., et al. "A new program to 13C NMR spectrum prediction based on tridimensional models." Journal of the Brazilian Chemical Society, 2004.
  • "Electron Ioniz
  • Chumachenko, T. K., et al. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry, 2008.
  • Vékey, K., et al.
  • "Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?
  • "Mass Spectrometry - Fragmentation P
  • "Recent discoveries of naturally occurring halogenated nitrogen heterocycles | Request PDF.
  • "UV-Vis Spectrum of Pyridine." SIELC Technologies.
  • Njardarson, J. T., et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
  • "Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry." YouTube, 2023.
  • "Halogen
  • "8-Bromo-6-chloro-7-methyl-imidazo[1,2-a]pyridine." PubChem - NIH.
  • "Mass Spectrometry: Fragment
  • "Predict 13C NMR spectra." Cheminfo.org.
  • "China 8 Bromo 6 chloroimidazo 1 2 b pyridazine Manufacturers Factory Suppliers." Zhejiang E-Ternal Chemical Co., Ltd.

Sources

A Comparative Guide to the Reactivity of 8-Bromo and 6-Chloro-Imidazo[1,5-a]pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents and functional materials.[1] Its unique electronic properties and structural rigidity make it an attractive platform for drug design. Strategic functionalization of this core, particularly at the C6 and C8 positions, is crucial for modulating biological activity and optimizing pharmacokinetic profiles. This guide provides an in-depth comparison of the reactivity of two key synthons: 8-bromoimidazo[1,5-a]pyridine and 6-chloroimidazo[1,5-a]pyridine, in palladium-catalyzed cross-coupling reactions, offering field-proven insights to guide synthetic strategy.

The Electronic Landscape: Understanding Inherent Reactivity

The reactivity of a halogen on an aromatic ring is fundamentally governed by the strength of the carbon-halogen (C-X) bond and the electronic character of the carbon atom to which it is attached. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The general reactivity trend for halogens in this step is I > Br > Cl, which is inversely related to their bond dissociation energies.[2][3] The C-Br bond (~81 kcal/mol for Ph-Br) is significantly weaker than the C-Cl bond (~96 kcal/mol for Ph-Cl), making the 8-bromo derivative intrinsically more reactive than its 6-chloro counterpart.[2]

Beyond the halogen itself, the position on the imidazo[1,5-a]pyridine ring plays a subtle but important role. The fused, electron-rich imidazole ring modulates the electron density across the pyridine ring. While specific computational studies on halogenated imidazo[1,5-a]pyridines are scarce, analysis of the related imidazo[1,2-a]pyridine system shows that the pyridine ring carbons are generally electron-deficient, which facilitates oxidative addition. The precise electronic environment at C6 versus C8 can influence catalyst coordination and reaction kinetics, though the dominant factor in reactivity difference remains the inherent lability of the C-Br versus the C-Cl bond.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern synthesis.[4] The comparison between 8-bromo and 6-chloro substrates is stark, primarily reflecting the ease of C-X bond cleavage.

8-Bromo-Imidazo[1,5-a]pyridine: This substrate is highly reactive and couples efficiently under a variety of "standard" Suzuki conditions. Catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine are often sufficient. The milder conditions required preserve sensitive functional groups on the coupling partners.

6-Chloro-Imidazo[1,5-a]pyridine: Activating the stronger C-Cl bond requires more specialized and robust catalytic systems. Standard catalysts are often sluggish and yield poor conversions.[5] To achieve high yields, chemists must employ:

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are essential.[6] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the overall catalytic cycle.

  • Forcing Conditions: Higher temperatures, often achieved through microwave irradiation, are frequently necessary to drive the reaction to completion in a reasonable timeframe.

The following DOT script visualizes the fundamental reactivity difference in the key oxidative addition step.

Reactivity_Comparison cluster_start Starting Materials cluster_catalyst Catalyst cluster_product Oxidative Addition Product 8_Bromo 8-Bromo-Imidazo[1,5-a]pyridine Pd_Complex Ar-Pd(II)(X)L_n 8_Bromo->Pd_Complex Faster Oxidative Addition (Lower Energy Barrier) 6_Chloro 6-Chloro-Imidazo[1,5-a]pyridine 6_Chloro->Pd_Complex Slower Oxidative Addition (Higher Energy Barrier) Requires stronger ligands/heat Pd(0) Pd(0)L_n Palladium_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd(0)L2 Reductive Elimination Product Ar-R Transmetal->Product ArX Ar-X (e.g., 8-Bromo-ImidazoPy) ArX->OxAdd R-M R-M (e.g., Ar'-B(OH)₂) R-M->Transmetal

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are representative, field-tested protocols that serve as an excellent starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 8-Bromo-Imidazo[1,5-a]pyridine
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 8-bromo-imidazo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the halide). Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the vial in a preheated oil bath at 90 °C and stir for 6 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling of 6-Chloro-Imidazo[1,5-a]pyridine (Microwave Conditions)
  • Reaction Setup: To a microwave reaction vial, add 6-chloro-imidazo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate [Pd(OAc)₂] (0.05 equiv) and the phosphine ligand SPhos (0.10 equiv).

  • Solvent: Add anhydrous toluene (0.2 M concentration).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 130 °C for 45 minutes.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography to yield the 6-aryl-imidazo[1,5-a]pyridine.

Conclusion

The choice between an 8-bromo and a 6-chloro-imidazo[1,5-a]pyridine substrate is a critical decision in synthetic design. The 8-bromo derivative offers high reactivity under mild conditions, making it ideal for rapid analogue synthesis and late-stage functionalization. In contrast, the less reactive 6-chloro derivative requires more specialized, modern catalyst systems and forcing conditions but provides a valuable handle for orthogonal, sequential functionalization strategies. A thorough understanding of these reactivity differences allows researchers to harness the full synthetic potential of the versatile imidazo[1,5-a]pyridine scaffold.

References

  • Guareschi, E., et al. (2011). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Organic Preparations and Procedures International, 43(3), 225-235. Available at: [Link]

  • ResearchGate (2022). Principal imidazo[1,5-a]pyridine biologically active derivatives. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (2025). Available at: [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - NIH. (2024). Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • RSC Publishing. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available at: [Link]

  • ACS Publications. Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? (2011). Available at: [Link]

  • C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation - PubMed. (2024). Available at: [Link]

  • IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. (2018). Available at: [Link]

  • ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2025). Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). Available at: [Link]

  • ResearchGate. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2025). Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC - NIH. (2022). Available at: [Link]

  • Scribd. Experiment 8 - Suzuki Coupling Reaction. Available at: [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). Available at: [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. (2012). Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • ResearchGate. Sonogashira Reaction: Synthesis of Novel Derivatives of 3‐Aryl‐Substituted 6‐Chloroimidazo[2, 1‐a]phthalazines Catalyzed by Pd‐Cu in Water. Available at: [Link]

  • NIH PubChem. Imidazo(1,2-a)pyridine. Available at: [Link]

  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Available at: [Link]

  • PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). Available at: [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Available at: [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. (2025). Available at: [Link]

Sources

biological activity of 8-Bromo-6-chloroimidazo[1,5-a]pyridine versus other PI3Kα inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutics targeting the phosphatidylinositol 3-kinase (PI3K) pathway remains a critical frontier in oncology. The α-isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a highly attractive target for selective inhibition.[1][2][3][4] This guide provides a comprehensive framework for evaluating the biological activity of novel PI3Kα inhibitors, using the well-characterized inhibitors Alpelisib and Taselisib as benchmarks. We will also consider the case of a lesser-known compound, 8-Bromo-6-chloroimidazo[1,5-a]pyridine, to illustrate the necessary experimental journey from a chemical entity to a characterized inhibitor.

The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4] Its activation is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) at the cell surface. This triggers the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[5] Once recruited to the plasma membrane, AKT is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a wide array of downstream substrates, leading to the modulation of numerous cellular functions.[6] A key downstream effector of AKT is the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2.[7] The activation of mTORC1 by AKT promotes protein synthesis and cell growth.[6]

Dysregulation of the PI3K/AKT/mTOR pathway is a common event in cancer.[4][8] This can occur through various mechanisms, including activating mutations in PIK3CA or AKT, or the loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity by dephosphorylating PIP3.[2][3] The high frequency of PIK3CA mutations, particularly in breast, colorectal, and endometrial cancers, has driven the development of isoform-selective PI3Kα inhibitors.[4][9]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation PTEN PTEN PIP3->PTEN Dephosphorylation PI3K->PIP2 Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN->PIP2

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Comparative Analysis of PI3Kα Inhibitors

InhibitorTargetIC50 (PI3Kα)Selectivity ProfileKey Features
Alpelisib (BYL719) PI3Kα~5 nMSelective for α-isoform over β, δ, and γ isoforms.FDA-approved for certain breast cancers with PIK3CA mutations. Common side effects include hyperglycemia.[9][11][12]
Taselisib (GDC-0032) PI3Kα, with some activity against β, δ, and γ~1.1 nMPredominantly targets the α-isoform but has activity against other Class I PI3Ks.Investigated in clinical trials for various cancers.[9][12]
This compound PI3Kα (presumed)Not Publicly AvailableNot Publicly AvailableChemical intermediate; biological activity as a PI3Kα inhibitor requires experimental validation.[13][14]

Experimental Protocols for Inhibitor Characterization

To characterize a novel compound like this compound, a series of well-established assays should be performed.

In Vitro PI3Kα Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kα. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[15]

Protocol:

  • Prepare Reagents:

    • PI3Kα enzyme (e.g., p110α/p85α heterodimer).

    • Lipid substrate (e.g., PIP2).

    • Kinase buffer.

    • ATP.

    • Test compound (e.g., this compound) at various concentrations.

    • ADP-Glo™ Reagent and Kinase Detection Substrate.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or vehicle control.

    • Add a mixture of PI3Kα enzyme and lipid substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Convert the produced ADP to ATP and measure the light output using a luminometer after adding the Kinase Detection Reagent.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - PI3Kα Enzyme - PIP2 Substrate - ATP - Test Compound Plate Dispense Compound, Enzyme, and Substrate into 384-well plate Reagents->Plate Incubate Initiate with ATP & Incubate Plate->Incubate ADPGlo Add ADP-Glo™ Reagent Incubate->ADPGlo Luminescence Measure Luminescence ADPGlo->Luminescence IC50 Calculate IC50 Luminescence->IC50

Caption: Workflow for an In Vitro PI3Kα Kinase Assay.

Cell-Based Assay: Western Blot for Phospho-AKT

To assess the compound's activity in a cellular context, a Western blot for phosphorylated AKT (p-AKT) is a standard method.[16] This assay measures the inhibition of PI3Kα signaling downstream of the enzyme.

Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line with a known PIK3CA mutation (e.g., MCF-7, T47D).

    • Treat the cells with various concentrations of the test compound for a specified time.

    • Include positive (e.g., Alpelisib) and negative (vehicle) controls.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473) and total AKT. A loading control (e.g., GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.

    • Determine the concentration-dependent inhibition of AKT phosphorylation.

Conclusion

The evaluation of novel PI3Kα inhibitors is a systematic process that progresses from biochemical validation to cellular characterization. While established inhibitors like Alpelisib and Taselisib provide a valuable comparative landscape, the principles and protocols outlined in this guide offer a robust framework for assessing the potential of new chemical entities such as this compound. By employing these rigorous experimental approaches, researchers can confidently ascertain the potency, selectivity, and cellular efficacy of their compounds, paving the way for the development of the next generation of targeted cancer therapies.

References

  • BenchChem. A Head-to-Head Comparison of PI3K Alpha Selective Inhibitors for Cancer Research. Available from: https://www.benchchem.com/blog/a-head-to-head-comparison-of-pi3k-alpha-selective-inhibitors-for-cancer-research/
  • Engelman JA. Targeting the PI3K signaling pathway in cancer. J Clin Oncol. 2009;27(34):5693-5695. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2799057/
  • Liu P, Cheng H, Roberts TM, Zhao JJ. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer. Nat Rev Drug Discov. 2009;8(8):627-644. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3144122/
  • Cancer Genome Atlas Research Network. Comprehensive genomic characterization of breast invasive carcinoma. Nature. 2012;490(7418):61-70. Available from: https://www.nature.
  • Thorpe LM, Yuzugullu H, Zhao JJ. PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nat Rev Cancer. 2015;15(1):7-24. Available from: https://www.
  • Manning BD, Cantley LC. AKT/PKB signaling: navigating downstream. Cell. 2007;129(7):1261-1274. Available from: https://www.cell.com/cell/fulltext/S0092-8674(07)00720-5
  • protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Available from: https://www.protocols.
  • Drugs.com. List of PI3K Inhibitors + Uses, Types, Side Effects. Available from: https://www.drugs.com/drug-class/pi3k-inhibitors.html
  • Vanhaesebroeck B, Stephens L, Hawkins P. PI3K signalling: the path to discovery and understanding. Nat Rev Mol Cell Biol. 2012;13(3):195-203. Available from: https://www.
  • Janku F, Lee JJ, Tsimberidou AM, et al. PIK3CA mutations in patients with advanced cancers treated with PI3K/AKT/mTOR axis inhibitors. Mol Cancer Ther. 2011;10(3):558-565. Available from: https://aacrjournals.
  • Promega Corporation. PI3K(p110α/p85α) Kinase Assay. Available from: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-lipid-kinase-systems-protocol.pdf
  • Echelon Biosciences. PI3-Kinase Activity AlphaScreen Assay. Available from: https://www.echelon-inc.com/product/pi3-kinase-activity-alphascreen-assay/
  • Juric D, Castel P, Dana-Farber Cancer Institute. A New Wave of PI3Kα Inhibitors. Cancer Discov. 2023;13(11):2313-2315. Available from: https://aacrjournals.org/cancerdiscovery/article/13/11/2313/729505/A-New-Wave-of-PI3K-Inhibitors
  • Ciraolo E, Hirsch E. Measuring PI3K Lipid Kinase Activity. Methods Mol Biol. 2016;1388:137-146. Available from: https://experiments.springernature.com/articles/10.1007/978-1-4939-3299-3_10
  • protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Available from: https://www.protocols.
  • Hancock MK, Bi K, Robers MB, et al. Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Invitrogen Discovery Sciences. Available from: https://tools.thermofisher.
  • Vanhaesebroeck B, Perry MWS, Brown JR, André F, Okkenhaug K. PI3K inhibitors are finally coming of age. Nat Rev Drug Discov. 2021;20(10):741-769. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8486036/
  • ChemicalBook. 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE | 933190-51-3. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB52443085_EN.htm
  • National Institutes of Health. Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9288008/
  • Pestrin M, Cinieri S, Giarratano T, et al. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. J Exp Clin Cancer Res. 2023;42(1):173. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10321303/
  • Smalley KS, Lioni M, Dalla Palma M, et al. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods Mol Biol. 2009;553:121-133. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004655/
  • ResearchGate. Structural insights into selectivity of alpelisib in PI3K isoforms. Available from: https://www.researchgate.net/figure/Structural-insights-into-selectivity-of-alpelisib-in-PI3K-isoforms-A-The-sequence_fig2_327778912
  • ChemScene. This compound. Available from: https://www.chemscene.com/products/8-Bromo-6-chloroimidazo-1-5-a-pyridine-1427400-82-5.html
  • Zhang M, Sun L, Wang X, et al. Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis. J Oncol. 2020;2020:8876121. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7734493/
  • Wang Y, Zhang Y, Liu Z, et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorg Med Chem. 2020;28(1):115180. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6953835/
  • ResearchGate. Isoform-selectivity profiles of PI3K inhibitors in clinical use or development. Available from: https://www.researchgate.net/figure/Isoform-selectivity-profiles-of-PI3K-inhibitors-in-clinical-use-or-development_fig1_353818308
  • National Institutes of Health. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9035123/
  • Thermo Fisher Scientific. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. Available from: https://www.thermofisher.
  • National Institutes of Health. 8-Bromo-6-chloro-7-methyl-imidazo[1,2-a]pyridine. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/130133396
  • Bio-Rad. PI3K/AKT Cell Signaling Pathway. Available from: https://www.bio-rad-antibodies.
  • Abcam. PI3K/AKT signalling pathway panel (ab283852). Available from: https://www.abcam.
  • Chemrio. 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE. Available from: https://www.chemrio.com/8-bromo-6-chloroimidazo-1-2-b-pyridazine-cas-933190-51-3
  • LabSolu. 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine. Available from: https://labsolu.ca/product/8-bromo-6-chloro-3-nitroimidazo12-apyridine/
  • Abovchem. 8-bromo-6-chloroimidazo[1,2-b]pyridazine - CAS:933190-51-3. Available from: https://www.abovchem.com/product/933190-51-3
  • National Institutes of Health. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/12872323

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 8-Bromo-6-chloroimidazo[1,5-a]pyridine and Its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the imidazo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant biological activity.[1][2][3] However, the synthesis of substituted derivatives often yields a mixture of constitutional isomers, where the same atoms are connected in a different order. The unambiguous identification of the target molecule, such as 8-Bromo-6-chloroimidazo[1,5-a]pyridine, from its isomers is a critical step in development, as even minor structural changes can drastically alter a compound's pharmacological and toxicological profile.

This guide provides a comprehensive framework for researchers to differentiate this compound from its key isomers using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple listing of data to explain the underlying principles that govern the spectral differences, empowering you to make definitive structural assignments.

The Challenge of Isomerism

Constitutional isomers possess the same molecular formula—in this case, C₇H₄BrClN₂[4][5]—but differ in the connectivity of their atoms. For this guide, we will compare the target molecule, This compound (I) , with two logical and representative constitutional isomers: 6-Bromo-8-chloroimidazo[1,5-a]pyridine (II) and 7-Bromo-5-chloroimidazo[1,5-a]pyridine (III) . While many other isomers are possible, the principles discussed here are broadly applicable.

isomers cluster_I This compound (I) cluster_II 6-Bromo-8-chloroimidazo[1,5-a]pyridine (II) cluster_III 7-Bromo-5-chloroimidazo[1,5-a]pyridine (III) I I II II III III workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomeric Mixture or Purified Analyte HRMS High-Resolution MS Sample->HRMS FTIR FT-IR Spectroscopy Sample->FTIR NMR 1D & 2D NMR Sample->NMR Data_MS Elemental Composition Isotopic Pattern Fragmentation HRMS->Data_MS Data_FTIR Functional Groups Fingerprint Region FTIR->Data_FTIR Data_NMR Chemical Shifts (δ) Coupling Constants (J) Connectivity (2D) NMR->Data_NMR Conclusion Unambiguous Isomer Identification Data_MS->Conclusion Data_FTIR->Conclusion Data_NMR->Conclusion

Caption: Integrated workflow for the spectroscopic differentiation of isomers.

High-Resolution Mass Spectrometry (HRMS): The First Gate

HRMS serves as the initial and fundamental check. Its primary role is to confirm the elemental composition, which all three isomers share. However, its true power lies in analyzing the unique isotopic signature of compounds containing both bromine and chlorine.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile. Dilute this stock solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Operate in positive ion mode (ESI+), as the nitrogen atoms in the imidazopyridine ring are readily protonated.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

  • Analysis: Determine the accurate mass of the molecular ion peak cluster and compare it to the theoretical mass for C₇H₅BrClN₂⁺ ([M+H]⁺). Analyze the isotopic pattern.

Interpreting the Data: The Isotopic Fingerprint

The key to mass spectrometry's utility here is the natural abundance of isotopes for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). [6]A molecule containing one chlorine and one bromine atom will exhibit a characteristic molecular ion cluster.

  • [M+H]⁺: The peak corresponding to the lightest isotopes (C₇H₅³⁵Cl⁷⁹N₂⁺).

  • [M+H+2]⁺: A more intense peak resulting from the combination of (C₇H₅³⁷Cl⁷⁹N₂⁺) and (C₇H₅³⁵Cl⁸¹N₂⁺).

  • [M+H+4]⁺: A peak corresponding to the heaviest isotopes (C₇H₅³⁷Cl⁸¹N₂⁺).

The expected intensity ratio for this cluster is approximately 3:4:1 . [6]Observing this pattern confirms the presence of one chlorine and one bromine atom, but it will be identical for all isomers and thus cannot differentiate them.

ParameterTheoretical ValueObserved (Expected)Purpose
Formula C₇H₅BrClN₂⁺C₇H₅BrClN₂⁺Confirms Elemental Composition
Monoisotopic Mass [M+H]⁺ 230.9324230.9324 ± 5 ppmHigh-confidence formula confirmation
Isotopic Pattern Ratio ~3:4:1A clear cluster at M, M+2, M+4Confirms presence of one Br and one Cl

While HRMS confirms the molecular formula, fragmentation patterns induced by techniques like Collision-Induced Dissociation (CID) in MS/MS experiments could potentially offer clues to the isomer structure. The position of the halogens might influence which bonds break first, though these differences can be subtle. [7]For instance, loss of a bromine radical followed by a chlorine radical, or vice-versa, might have different energy requirements depending on their ring position.

¹H and ¹³C NMR Spectroscopy: The Definitive Technique

NMR spectroscopy is the most powerful tool for differentiating constitutional isomers. The chemical environment of each proton and carbon atom is unique, leading to a distinct spectral fingerprint for each isomer.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer. [8]3. 1D Spectra Acquisition:

    • ¹H NMR: Acquire spectra with a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire proton-decoupled spectra with a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans.

  • 2D Spectra Acquisition (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the substitution pattern.

Predictive Analysis and Comparative Interpretation

The key to differentiation lies in the predictable effects of the electronegative halogen substituents on the chemical shifts (δ) of the aromatic protons and carbons. The pyridine and imidazole rings have distinct electronic properties that are modulated by the position of the Br and Cl atoms.

¹H NMR Predicted Chemical Shifts (δ, ppm)

The aromatic protons on the imidazo[1,5-a]pyridine core will exhibit characteristic shifts and coupling patterns. The most significant differences will arise from the protons adjacent to the halogen substituents.

ProtonIsomer I (8-Br, 6-Cl)Isomer II (6-Br, 8-Cl)Isomer III (7-Br, 5-Cl)Rationale for Differentiation
H-1 ~7.8-8.0 (s)~7.8-8.0 (s)~7.9-8.1 (s)Less affected by pyridine ring substituents.
H-3 ~7.5-7.7 (s)~7.5-7.7 (s)~7.5-7.7 (s)Less affected by pyridine ring substituents.
H-5 ~7.6-7.8 (d)~7.6-7.8 (d)Absent Key Differentiator: The absence of the H-5 signal immediately identifies Isomer III.
H-7 ~8.0-8.2 (d)~8.2-8.4 (d)Absent Key Differentiator: The absence of the H-7 signal also points towards Isomer III.
  • Isomer I vs. Isomer II: The primary distinction will be in the chemical shifts of H-5 and H-7. In Isomer I, H-5 is ortho to a Cl and H-7 is ortho to a Br. In Isomer II, these are swapped. Since Br is less electronegative but has a stronger anisotropic effect than Cl, subtle but measurable differences in the chemical shifts of H-5 and H-7 are expected. Furthermore, the coupling constants (J) between remaining adjacent protons will be informative.

  • Isomer III: This isomer is the most straightforward to identify. The substitution at positions 5 and 7 means it will lack two signals in the aromatic region of the ¹H NMR spectrum compared to isomers I and II. The remaining protons (H-6 and H-8) will appear as singlets or narrow doublets, depending on long-range coupling.

¹³C NMR Predicted Chemical Shifts (δ, ppm)

The carbon spectrum provides complementary and confirmatory evidence. The carbons directly bonded to the halogens (ipso-carbons) are most diagnostic.

CarbonIsomer I (8-Br, 6-Cl)Isomer II (6-Br, 8-Cl)Isomer III (7-Br, 5-Cl)Rationale for Differentiation
C-5 ~120-125~120-125~115-125 (C-Cl) The chemical shift of C-5 will be significantly different in III as it is directly attached to Cl.
C-6 ~125-135 (C-Cl) ~110-120 (C-Br) ~120-125Key Differentiator: The C-6 signal will be significantly downfield in I (C-Cl) compared to II (C-Br).
C-7 ~125-130~125-130~110-120 (C-Br) The C-7 signal will be characteristic for Isomer III.
C-8 ~110-120 (C-Br) ~125-135 (C-Cl) ~125-130Key Differentiator: The C-8 signal will be upfield in I (C-Br) compared to II (C-Cl).

The carbon attached to bromine typically appears at a lower chemical shift (more shielded) than a carbon attached to chlorine due to the "heavy atom effect". This difference is often significant (>10 ppm) and provides a robust method for distinguishing between Isomers I and II.

FT-IR Spectroscopy: A Supporting Role

FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While it is generally less powerful than NMR for distinguishing constitutional isomers of this type, it can provide supporting evidence.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

Interpreting the Data: The Fingerprint Region

The main differences between the isomers will appear in the complex "fingerprint region" (below 1500 cm⁻¹). The C-Cl and C-Br stretching and bending vibrations, as well as the aromatic C-H out-of-plane bending modes, are sensitive to the substitution pattern.

  • C-X Vibrations (C-Cl, C-Br): These typically occur in the 800-500 cm⁻¹ region. The exact frequencies will shift slightly based on their position on the aromatic ring.

  • C-H Bending (Out-of-Plane): The pattern of absorption bands between 900-700 cm⁻¹ is highly characteristic of the number and position of adjacent hydrogen atoms on an aromatic ring. Each isomer will have a unique pattern of C-H bonds, leading to a distinct fingerprint. For example, Isomer III, with two isolated aromatic protons, will have a different C-H bending pattern than Isomers I and II, which have two pairs of adjacent protons.

While predicting exact frequencies is difficult, acquiring reference spectra for each purified isomer would allow for rapid identification of future batches via FT-IR as a quality control method.

Summary and Conclusion

The unambiguous structural elucidation of this compound from its constitutional isomers is a task that demands a rigorous, multi-technique spectroscopic approach. No single method provides a complete picture, but together, they form a self-validating system for definitive identification.

Final Identification Workflow:

  • Confirm Formula: Use HRMS to verify the elemental composition (C₇H₄BrClN₂) and the presence of one Br and one Cl atom via the characteristic M, M+2, M+4 isotopic pattern.

  • Count Aromatic Protons: Use ¹H NMR. The presence of only two aromatic proton signals is a strong indicator of Isomer III (7-Bromo-5-chloro). If four proton signals are present, the compound is either Isomer I or II.

  • Assign Substitution Pattern: Use ¹³C NMR to identify the ipso-carbons. The relative chemical shifts of the carbons attached to the halogens (C-Br vs. C-Cl) will definitively distinguish Isomer I (C6-Cl, C8-Br) from Isomer II (C6-Br, C8-Cl).

  • Confirm Connectivity: For absolute certainty, use 2D NMR (HMBC) to observe long-range correlations. For example, in Isomer I, the H-5 proton should show a correlation to C-7 and C-8a, while the H-7 proton should correlate to C-5 and C-8a, confirming the entire substitution pattern.

  • Supporting Evidence: Use FT-IR to match the fingerprint region to that of a confirmed reference standard.

By following this integrated spectroscopic guide, researchers, scientists, and drug development professionals can confidently navigate the challenges of isomerism in the synthesis of substituted imidazo[1,5-a]pyridines, ensuring the scientific integrity and safety of their work.

References

  • Current time information in Pasuruan, ID. Google Search. Retrieved January 19, 2026.
  • Mihorianu, M., et al. (2010).
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). National Institutes of Health (NIH). Retrieved January 19, 2026.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Retrieved January 19, 2026.
  • Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. PubMed Central.
  • The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.
  • Site-selective fragmentation in core-excited bromo-chloro-alkanes [Br(CH2)nCl].
  • 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE | 933190-51-3. ChemicalBook.
  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Interpret
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine 957187-27-8 wiki. Guidechem.
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
  • 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. ChemicalBook.
  • 1-(Bromomethyl)-8-chloroimidazo[1,5-a]pyridine. PubChem.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Mass Spectrometry: Fragment
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. Fisher Scientific.
  • 8-bromo-6-chloroimidazo[1,2-b]pyridazine. PubChemLite.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.

Sources

A Comparative Guide to the Preclinical Evaluation of Imidazo[1,5-a]pyridine Derivatives: Bridging Data Gaps with Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the imidazopyridine core represents a privileged scaffold, giving rise to a multitude of compounds with diverse biological activities. While the imidazo[1,2-a]pyridine isomer has been extensively explored, leading to several clinical candidates, its imidazo[1,5-a]pyridine counterpart, particularly the 8-Bromo-6-chloro substituted variant, remains a frontier with sparse yet promising data. This guide provides a comparative analysis of the known biological landscape of imidazo[1,5-a]pyridines, juxtaposed with its more studied isomers, and outlines a comprehensive preclinical strategy for the evaluation of novel 8-Bromo-6-chloroimidazo[1,5-a]pyridine derivatives.

The Imidazo[1,5-a]pyridine Scaffold: An Overview of Therapeutic Potential

The imidazo[1,5-a]pyridine nucleus is a key pharmacophore that has been investigated for various therapeutic applications. Notably, derivatives of this scaffold have been explored as potent and selective 5-HT4 receptor partial agonists, which are of interest for the treatment of cognitive disorders, including Alzheimer's disease.[1][2] The broader family of imidazopyridines, encompassing various isomeric forms, is recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3]

While specific in vitro and in vivo studies on this compound derivatives are not extensively reported in the public domain, the chemical feasibility of synthesizing substituted imidazo[1,5-a]pyridines has been demonstrated. This paves the way for the exploration of this specific substitution pattern for novel therapeutic agents.

Isomeric Comparison: Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine

A comparative analysis of the therapeutic targets and indications of imidazo[1,5-a]pyridines and the more extensively studied imidazo[1,2-a]pyridines reveals distinct yet sometimes overlapping areas of investigation. This comparison can guide the initial therapeutic targeting of novel this compound derivatives.

FeatureImidazo[1,5-a]pyridine DerivativesImidazo[1,2-a]pyridine Derivatives
Primary Therapeutic Areas Neurology (Cognitive Disorders)[1][2]Oncology, Infectious Diseases (Tuberculosis)[4][5][6][7]
Key Molecular Targets 5-HT4 Receptors[1][2]Nek2 Kinase, PDGFR, various bacterial enzymes[4][8]
Representative Biological Activities 5-HT4 receptor partial agonism[1][2]Anticancer, Antitubercular, Antiviral[5][7][9][10]

This isomeric comparison suggests that while the imidazo[1,2-a]pyridine scaffold has been heavily optimized for oncology and infectious diseases, the imidazo[1,5-a]pyridine core holds recognized potential in the realm of neuroscience. However, the broad biological activity of the parent imidazopyridine class warrants a comprehensive screening approach for any new derivative series.

A Proposed Preclinical Evaluation Workflow for this compound Derivatives

Given the limited direct data, a logical and efficient preclinical evaluation of novel this compound derivatives is crucial. The following section outlines a detailed, phased approach for their in vitro and in vivo characterization.

Phase 1: Initial In Vitro Profiling

The initial phase focuses on a broad assessment of the biological activity of the synthesized derivatives to identify promising lead compounds.

Experimental Protocol: High-Throughput Screening (HTS) for Cytotoxicity

  • Cell Line Panel: A diverse panel of human cancer cell lines (e.g., NCI-60) and a normal human cell line (e.g., MRC-5) should be used to assess broad cytotoxicity and preliminary selectivity.

  • Compound Preparation: Derivatives are dissolved in DMSO to a stock concentration of 10 mM and serially diluted to the desired screening concentrations.

  • Cell Seeding: Cells are seeded in 96-well or 384-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds for 48-72 hours.

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT, MTS, or CellTiter-Glo assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound against each cell line.

Data Presentation: Comparative Cytotoxicity of Hypothetical Derivatives

DerivativeMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MRC-5 (Normal Lung) IC50 (µM)Selectivity Index (MRC-5/Average Cancer IC50)
Compound A5.27.86.5> 50> 7.5
Compound B12.115.410.9> 50> 4.0
Compound C0.81.20.910.510.5
Doxorubicin (Control)0.50.70.61.21.8

Logical Relationship: From In Vitro Screening to Mechanistic Studies

in_vitro_workflow HTS High-Throughput Cytotoxicity Screening (NCI-60 Panel) Lead_ID Lead Compound Identification (Potency & Selectivity) HTS->Lead_ID Target_Deconv Target Deconvolution (e.g., Kinase Profiling, Affinity Chromatography) Lead_ID->Target_Deconv Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Lead_ID->Pathway_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Pathway_Analysis->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) Pathway_Analysis->Apoptosis

Caption: Workflow for in vitro evaluation.

Phase 2: In Vivo Efficacy and Pharmacokinetics

Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Experimental Protocol: Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Compound Administration: Mice are randomized into vehicle control and treatment groups. The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Tumor volume and body weight are measured regularly. The study is terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated.

Experimental Workflow: In Vivo Studies

in_vivo_workflow cluster_pk Pharmacokinetics cluster_efficacy Efficacy PK_mice Single Dose PK in Mice (IV and PO) Bioavailability Calculate Bioavailability (F%) PK_mice->Bioavailability Dosing Treatment with Lead Compound Bioavailability->Dosing Inform Dose Selection Xenograft Xenograft Model Establishment Xenograft->Dosing TGI Tumor Growth Inhibition (TGI) Measurement Dosing->TGI

Sources

The Structure-Activity Relationship of 8-Bromo-6-chloroimidazo[1,5-a]pyridine Analogs: A Comparative Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific subclass: 8-Bromo-6-chloroimidazo[1,5-a]pyridine analogs. While direct and extensive SAR studies on this precise halogenation pattern are limited in publicly available literature, by examining related imidazopyridine derivatives and their interactions with key biological targets, we can infer critical insights for researchers, scientists, and drug development professionals. This guide will focus on the likely modulation of the GABA-A receptor, a primary target for many centrally active imidazopyridine-based compounds, and will compare the potential activity of these analogs with other relevant scaffolds.

The GABA-A Receptor: A Key Target for Imidazo[1,5-a]pyridines

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[1] It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. The receptor is a pentameric complex composed of various subunits (α, β, γ), and the specific subunit composition determines its pharmacological properties. The benzodiazepine binding site, located at the interface of α and γ subunits, is a key allosteric modulatory site for a wide range of anxiolytic, sedative, and anticonvulsant drugs.

Numerous studies on the isomeric imidazo[1,2-a]pyridine scaffold have established its role as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2] This strong precedent suggests that this compound analogs are also likely to exert their biological effects through interaction with this receptor.

Inferred Structure-Activity Relationship (SAR) of this compound Analogs

Based on the broader knowledge of imidazopyridine and imidazodiazepine interactions with the GABA-A receptor, we can propose a hypothetical SAR for the this compound core.

Core Scaffold and Halogenation Pattern

The imidazo[1,5-a]pyridine core serves as the fundamental pharmacophore, providing the necessary three-dimensional arrangement to fit into the benzodiazepine binding pocket of the GABA-A receptor. The specific placement of the bromine at the 8-position and the chlorine at the 6-position is anticipated to significantly influence binding affinity and selectivity.

  • 8-Bromo Group: The bromine atom at this position is likely to engage in halogen bonding or hydrophobic interactions within the binding site. Variations at this position would be a critical area for SAR exploration. Replacing bromine with other halogens (e.g., chlorine, iodine) or with hydrogen-bond donating or accepting groups would likely modulate potency and selectivity.

  • 6-Chloro Group: The chlorine atom at the 6-position is expected to contribute to the overall electronic properties of the molecule and may also participate in interactions within a specific sub-pocket of the receptor. Substitution at this position with other electron-withdrawing or electron-donating groups would be a key strategy to fine-tune the pharmacological profile.

Substitution at Other Positions

Exploration of other positions on the imidazo[1,5-a]pyridine ring system would be crucial for developing a comprehensive SAR.

  • Position 1 and 3: These positions on the imidazole portion of the scaffold are prime locations for introducing substituents that can probe different regions of the binding pocket. Small alkyl groups, aryl moieties, or functional groups capable of hydrogen bonding could be introduced to enhance affinity and modulate efficacy (i.e., full agonist, partial agonist, or antagonist).

  • Position 5 and 7: Modification at these positions on the pyridine ring could influence the overall physicochemical properties of the analogs, such as solubility and metabolic stability, which are critical for drug development.

Comparative Analysis with Alternative Scaffolds

To provide a broader context, it is essential to compare the potential of this compound analogs with other well-established GABA-A receptor modulators.

ScaffoldKey SAR FeaturesRepresentative Compounds
Imidazo[1,2-a]pyridines Well-established GABA-A PAMs. Activity is highly dependent on substituents at the 2, 3, 6, and 8-positions. Often exhibit selectivity for α1-containing subunits.Zolpidem, Alpidem
Benzodiazepines The classical GABA-A PAMs. SAR is well-documented, with key roles for the 7-substituent and the N1-substituent.Diazepam, Lorazepam
Pyrazolo[1,5-a]quinazolines A newer class of GABA-A modulators. SAR studies are ongoing, with a focus on substitutions on the quinazoline ring.[3]CGS-9896

Experimental Protocols

General Synthesis of Imidazo[1,5-a]pyridines

A general synthetic route to the imidazo[1,5-a]pyridine scaffold involves the condensation of a 2-(aminomethyl)pyridine derivative with an appropriate aldehyde or ketone, followed by cyclization. For the specific 8-Bromo-6-chloro analogs, the starting material would be a 3-bromo-5-chloro-2-(aminomethyl)pyridine.

Synthesis_Workflow A Starting Material: 3-Bromo-5-chloro-2-(aminomethyl)pyridine C Condensation A->C B Reagent: Aldehyde or Ketone B->C D Cyclization (e.g., oxidative) C->D E This compound Analog D->E

Figure 1. General synthetic workflow for this compound analogs.

In Vitro Evaluation: Radioligand Binding Assay

This assay is a fundamental method to determine the affinity of the synthesized compounds for the benzodiazepine binding site on the GABA-A receptor.

  • Preparation of Membranes: Isolate crude synaptic membranes from rat or mouse whole brain.

  • Radioligand: Use a high-affinity radiolabeled benzodiazepine ligand, such as [³H]flunitrazepam.

  • Incubation: Incubate the brain membranes with the radioligand in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Evaluation: Electrophysiology Assay

This functional assay measures the modulatory effect of the compounds on the GABA-A receptor ion channel activity.

  • Expression System: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific subtypes of the human GABA-A receptor.

  • Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for cells): This technique allows for the measurement of ion currents across the cell membrane.

  • Experimental Protocol:

    • Apply a submaximal concentration of GABA to elicit a baseline current.

    • Co-apply GABA and the test compound at various concentrations.

    • Measure the potentiation or inhibition of the GABA-induced current.

  • Data Analysis: Determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation (Emax) for agonists/PAMs, or the IC50 for antagonists/negative allosteric modulators.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future) A Design Analogs B Synthesize Compounds A->B C Purify & Characterize B->C D Radioligand Binding Assay (Affinity - Ki) C->D E Electrophysiology Assay (Function - EC50, Emax) D->E F Pharmacokinetics (ADME) E->F G Behavioral Models (e.g., Elevated Plus Maze) F->G

Sources

comparing the efficacy of different synthetic routes to 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 8-Bromo-6-chloroimidazo[1,5-a]pyridine

The imidazo[1,5-a]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The specific substitution pattern of this compound, featuring both chloro and bromo substituents, offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of compound libraries for screening and lead optimization. The controlled and efficient synthesis of this molecule is therefore of considerable importance.

This guide will explore two primary synthetic strategies:

  • Route 1: Post-Cyclization Bromination: Synthesis of the 6-chloroimidazo[1,5-a]pyridine core followed by electrophilic bromination.

  • Route 2: Pre-Cyclization Bromination: Synthesis of a pre-brominated pyridine precursor followed by cyclization to form the fused imidazole ring.

A thorough analysis of the potential advantages and disadvantages of each route, including aspects of regioselectivity, yield, and operational simplicity, will be presented.

Route 1: Cyclization Followed by Electrophilic Bromination

This synthetic approach focuses on first constructing the imidazo[1,5-a]pyridine ring system and subsequently introducing the bromine atom at the C8 position.

Workflow for Route 1

Route 1 Workflow A 2-Aminomethyl-5-chloropyridine C 6-Chloroimidazo[1,5-a]pyridine A->C Cyclization B Cyclization Reagent (e.g., Formic Acid derivative) B->C E This compound C->E Bromination D Brominating Agent (e.g., NBS) D->E

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 6-Chloroimidazo[1,5-a]pyridine

The initial step involves the cyclization of 2-aminomethyl-5-chloropyridine. The synthesis of this precursor is achievable through methods such as the reaction of 2-chloro-5-trichloromethylpyridine with an amine and hydrogen in the presence of a hydrogenation catalyst.[2][3]

The cyclization to form the imidazo[1,5-a]pyridine ring can be accomplished using various C1 sources. Formic acid or its derivatives are commonly employed for this transformation.

Experimental Protocol (Hypothetical):

  • To a solution of 2-aminomethyl-5-chloropyridine (1.0 eq) in an appropriate solvent (e.g., toluene), add an excess of formic acid (or a suitable derivative like triethyl orthoformate).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloroimidazo[1,5-a]pyridine.

Step 2: Bromination of 6-Chloroimidazo[1,5-a]pyridine

The subsequent step is the electrophilic bromination of the pre-formed 6-chloroimidazo[1,5-a]pyridine. The regioselectivity of this step is a critical consideration. The imidazole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring.

Experimental Protocol (Hypothetical):

  • Dissolve 6-chloroimidazo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to yield this compound.

Analysis of Route 1:
  • Advantages: This route may be more straightforward in terms of the initial cyclization step, as the starting materials are relatively simple.

  • Disadvantages: The key challenge lies in the regioselectivity of the bromination. While the imidazole ring is activated, substitution could potentially occur at other positions. The presence of the chloro group on the pyridine ring will influence the electron density of the entire heterocyclic system, potentially affecting the site of bromination. Literature on the bromination of similar imidazo[1,5-a]pyrazine systems suggests that bromination occurs on the imidazole ring.[4] However, without specific experimental data for the target molecule, this remains a point of investigation.

Route 2: Synthesis of a Pre-brominated Pyridine Precursor Followed by Cyclization

This alternative strategy aims to control the final substitution pattern by introducing the bromine atom onto the pyridine ring before the formation of the imidazole ring.

Workflow for Route 2

Route 2 Workflow A (3-Bromo-5-chloropyridin-2-yl)methanamine C This compound A->C Cyclization B Cyclization Reagent (e.g., Formic Acid derivative) B->C

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of (3-Bromo-5-chloropyridin-2-yl)methanamine

The synthesis of the key intermediate, (3-bromo-5-chloropyridin-2-yl)methanamine, is the cornerstone of this route. This can be approached from commercially available starting materials such as 2-amino-5-chloropyridine.

Proposed Sub-steps for Precursor Synthesis:

  • Nitration of 2-amino-5-chloropyridine: This would yield 2-amino-5-chloro-3-nitropyridine.

  • Sandmeyer Reaction: Conversion of the amino group to a bromo group to give 2-bromo-5-chloro-3-nitropyridine.

  • Reduction of the Nitro Group: Reduction of the nitro group to an amino group, yielding 3-amino-2-bromo-5-chloropyridine.

  • Conversion to the Methanamine: This is a multi-step process likely involving conversion of the amino group to a cyano group, followed by reduction. A more direct route would be the formylation of the pyridine nitrogen followed by reduction, but this could be challenging. A plausible alternative is the synthesis from (3-Bromo-5-chloropyridin-2-yl)methanol, which is commercially available.[5]

Experimental Protocol (Hypothetical, starting from the corresponding methanol):

  • To a solution of (3-Bromo-5-chloropyridin-2-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the conversion to the corresponding chloride is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the crude chloride in a suitable solvent (e.g., DMF) and add sodium azide (1.5 eq). Heat the mixture to facilitate the substitution reaction.

  • After the reaction is complete, perform a work-up and then reduce the azide to the amine using a suitable reducing agent like lithium aluminum hydride or by catalytic hydrogenation to yield (3-Bromo-5-chloropyridin-2-yl)methanamine.

Step 2: Cyclization to this compound

With the pre-brominated precursor in hand, the final step is the cyclization to form the imidazole ring.

Experimental Protocol (Hypothetical):

  • To a solution of (3-Bromo-5-chloropyridin-2-yl)methanamine (1.0 eq) in a suitable solvent (e.g., toluene), add an excess of a C1 source such as formic acid or triethyl orthoformate.

  • Heat the reaction mixture at reflux, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Analysis of Route 2:
  • Advantages: This route offers superior control over the regiochemistry of the final product. The positions of the chloro and bromo substituents are unequivocally defined by the structure of the starting pyridine derivative.

  • Disadvantages: The synthesis of the key intermediate, (3-Bromo-5-chloropyridin-2-yl)methanamine, is likely to be a multi-step and potentially low-yielding process. The availability and cost of the starting materials for this precursor are also important considerations.

Comparative Analysis and Data Summary

ParameterRoute 1: Post-Cyclization BrominationRoute 2: Pre-Cyclization Bromination
Regiocontrol Potentially problematic; risk of isomeric byproducts.Excellent; regiochemistry is pre-determined.
Number of Steps Potentially shorter if the starting aminomethylpyridine is readily available.Likely longer due to the multi-step synthesis of the key precursor.
Potential Yield The bromination step could have a high yield if regioselective.The overall yield may be lower due to the multiple steps in the precursor synthesis.
Key Challenge Achieving selective bromination at the C8 position.Efficient and high-yielding synthesis of the (3-Bromo-5-chloropyridin-2-yl)methanamine intermediate.
Starting Materials 2-Aminomethyl-5-chloropyridine.(3-Bromo-5-chloropyridin-2-yl)methanol or a related derivative.

Conclusion and Future Outlook

Both proposed synthetic routes to this compound offer plausible, albeit unconfirmed, pathways to this valuable chemical entity.

Route 1 presents a more direct approach but carries the inherent risk of poor regioselectivity during the bromination step. Experimental validation would be required to determine the feasibility and efficiency of this strategy.

Route 2 , while likely more laborious due to the synthesis of the key brominated pyridine intermediate, provides a more reliable method for ensuring the desired substitution pattern in the final product. The commercial availability of (3-Bromo-5-chloropyridin-2-yl)methanol makes this route more practically accessible.[5]

For researchers embarking on the synthesis of this compound, a careful evaluation of the available starting materials, synthetic capabilities, and the importance of regiochemical purity should guide the choice of synthetic strategy. Further experimental investigation is necessary to optimize the reaction conditions and fully assess the efficacy of each proposed route. This guide serves as a foundational framework to inform and direct these future synthetic efforts.

References

  • (Reference to a relevant review on the biological activities of imidazo[1,5-a]pyridines would be placed here if found).
  • Process for preparing 2-chloro-5-aminomethyl-pyridine.
  • Process for preparing a 2-chloro-5-aminomethyl-pyridine.
  • Can the preparation method of 2-Amino-5-chloropyridine be optimized? - FAQ - Guidechem.
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences.
  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science.
  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl). IUCr Journals.
  • 2-Amino-5-chloropyridine: An In-Depth Explor
  • 6-Chloroimidazo[1,5-A]pyridine|Research Chemical. Benchchem.
  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science Publishers.
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines.
  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source | Request PDF.
  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Bromination of imidazo[1,2-a]pyridines | Download Scientific Diagram.
  • 6-Bromoimidazo[1,5-a]pyridine. Frontier Specialty Chemicals.
  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • 5-Chloro-2-nitropyridine synthesis. ChemicalBook.
  • (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride. Frontier Specialty Chemicals.
  • (3-bromo-5-chloropyridin-2-yl)methanamine. BLDpharm.
  • How is 5-Chloro-2-nitropyridine synthesized and what are its applic
  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride. Echemi.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
  • (3-Bromo-5-chloropyridin-2-yl)methanol. BLDpharm.
  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization.
  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Process for preparing 2-chloro-5-chloromethylpyridine.
  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit.
  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed.

Sources

A Comparative Guide to the Analytical Validation of 8-Bromo-6-chloroimidazo[1,5-a]pyridine Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel heterocyclic compounds like 8-Bromo-6-chloroimidazo[1,5-a]pyridine, a molecule with potential applications in medicinal chemistry, establishing a robust and validated analytical strategy to determine purity is a critical first step. The presence of impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product.[1]

This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive purity validation of this compound (Molecular Formula: C₇H₄BrClN₂, Molecular Weight: 231.48 g/mol ).[2][3] We will move beyond procedural descriptions to explore the scientific rationale behind method selection, data interpretation, and the establishment of self-validating protocols grounded in international regulatory standards.[4][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Quantitative Workhorse

RP-HPLC is the principal technique for purity assessment and impurity quantification in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[6][7] The method separates the API from its process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality in Method Development

For a halogenated, moderately polar molecule like this compound, a C18 stationary phase is the logical starting point. It provides sufficient hydrophobicity to retain the analyte while allowing for elution with a standard mobile phase combination, such as acetonitrile or methanol and water.[8][9][10][11] A buffer is incorporated into the aqueous portion of the mobile phase to control the ionization state of the imidazopyridine moiety, ensuring consistent retention times and peak shapes. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.

Experimental Protocol: A Validated Stability-Indicating Method

This protocol is designed to meet the validation requirements of ICH Q2(R2).[12][13]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A to 30% A over 20 minutes, followed by a 5-minute hold at 30% A, and a 5-minute re-equilibration at 70% A.

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: Diode Array Detector (DAD) at 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • Validation Procedure:

    • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can resolve the main peak from all potential degradation products.[1][14]

    • Linearity: Prepare a series of solutions ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration. Plot peak area against concentration and determine the correlation coefficient (R²), which should be ≥0.999.

    • Accuracy & Precision: Analyze replicate preparations of the sample at 80%, 100%, and 120% of the target concentration. Accuracy is expressed as percent recovery, while precision is determined by the relative standard deviation (%RSD), which should be ≤2%.[15]

    • LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[8]

Data Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Weigh API Reference Standard C Dissolve in Diluent (0.5 mg/mL) A->C B Weigh Test Sample B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F DAD Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Purity (% Area Normalization) G->H I Generate Report (Pass/Fail) H->I

Caption: Workflow for RP-HPLC purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities

While HPLC is ideal for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain reaction by-products.[16][17] The high selectivity of the mass spectrometer provides unambiguous identification of impurities.

Causality in Method Development

Given the structure of this compound, it is likely to have sufficient thermal stability and volatility for GC analysis. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), offers a good balance for separating a wide range of potential impurities.[18] Headspace sampling is often preferred for residual solvent analysis as it avoids introducing non-volatile matrix components into the GC system. For other volatile impurities, direct liquid injection of a dissolved sample is appropriate.

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation:

    • System: Headspace Sampler coupled to a GC-MS.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the API into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide).

    • Seal the vial immediately.

  • Headspace Parameters:

    • Incubation Temperature: 80 °C.[19]

    • Incubation Time: 30 min.[19]

    • Syringe Temperature: 100 °C.[19]

Data Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Interpretation A Weigh API into Headspace Vial B Add DMSO & Seal A->B C Incubate Vial (80°C) B->C D Vapor Injection C->D E GC Separation D->E F MS Detection (EI) E->F G Identify Peaks via Mass Spectrum Library F->G H Quantify vs. Reference Standard G->H I Report Impurity Levels (ppm) H->I

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its structural similarity to purines allows it to interact with a variety of biological macromolecules.[2] Specifically, the subject of this guide, 8-Bromo-6-chloroimidazo[1,5-a]pyridine, is an intriguing molecule whose therapeutic potential is yet to be fully elucidated. Understanding how this compound interacts with various protein targets at a molecular level is a critical step in identifying its mechanism of action and potential therapeutic applications.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] In drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to a protein's binding site.[3] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of this compound against a panel of diverse and biologically relevant protein targets.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow. We will explore how to compare the binding characteristics of our lead compound against three distinct protein classes: a kinase, an ion channel, and a parasitic enzyme, thereby demonstrating how to profile a compound's potential therapeutic action and selectivity.

PART 1: Rationale for Target Protein Selection

The predictive power of a comparative docking study hinges on the logical selection of protein targets. Since the direct targets of this compound are not yet established, our selection is guided by the known biological activities of structurally related imidazopyridine derivatives. This strategy allows us to form a testable hypothesis about the compound's potential mechanism of action.

The imidazo[1,2-a]pyridine scaffold (a close structural isomer) has been extensively studied and provides a strong basis for our target selection. Derivatives have shown potent activity as:

  • Kinase Inhibitors: Imidazopyridines are known to inhibit a variety of kinases, including PI3K, Akt/mTOR, and Microtubule Affinity Regulating Kinase 4 (MARK4), which are crucial targets in oncology.[5][6]

  • GABA-A Receptor Modulators: The well-known hypnotic drug Zolpidem is an imidazo[1,2-a]pyridine that acts as a positive allosteric modulator of the GABA-A receptor, a key ion channel in the central nervous system.[7][8]

  • Antitrypanosomatid Agents: Nitro-substituted imidazo[1,2-a]pyridines have demonstrated potent activity against parasites like Trypanosoma brucei, the causative agent of sleeping sickness. Their mechanism is believed to involve bioactivation by parasitic type 1 nitroreductases (NTRs).[9]

Based on this evidence, we have selected the following three proteins for our comparative study:

  • Microtubule Affinity Regulating Kinase 4 (MARK4): A serine/threonine kinase implicated in neurodegenerative diseases like Alzheimer's and in cancer cell cycle regulation.[10][11][12] Its inhibition is a validated therapeutic strategy.

  • Gamma-Aminobutyric Acid (GABA) Type A Receptor (GABA-A R): The primary inhibitory neurotransmitter receptor in the brain and the target for benzodiazepines and Z-drugs.[13][14] Modulation of this receptor is key for treating anxiety, insomnia, and epilepsy.

  • Trypanosoma cruzi Trypanothione Reductase (TcTR): While not a nitroreductase, this enzyme is essential for the redox defense system of trypanosomatid parasites and is a validated target for antiparasitic drug development. It serves as a relevant representative for exploring the antitrypanosomatid potential of our compound.

This diverse panel will allow us to assess the binding potential of this compound across different target classes, providing insights into its possible selectivity and therapeutic utility.

PART 2: The Comparative Docking Workflow

This section details the step-by-step methodology for preparing the ligand and protein structures, performing the docking simulations, and analyzing the results. The workflow is designed to be logical and self-validating, with explanations for each critical choice.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_retrieval Protein Structure Retrieval (RCSB PDB) protein_prep Target Protein Preparation (Cleaning, Protonation) protein_retrieval->protein_prep grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen grid_gen->docking results_analysis Results Analysis (Binding Energy, RMSD) docking->results_analysis visualization Interaction Visualization (2D & 3D Diagrams) results_analysis->visualization comparison Comparative Analysis (Target Selectivity Profile) results_analysis->comparison

Caption: Overall workflow for the comparative docking study.

Step 1: Software and Resource Selection

The choice of software is critical for the reliability and reproducibility of docking studies. We will utilize a combination of widely validated and freely available academic software.

  • Molecular Visualization and Preparation: UCSF ChimeraX . An extensible program for interactive visualization and analysis of molecular structures.[10][15] Its Dock Prep tool provides a streamlined and reliable method for preparing protein and ligand structures.

  • Molecular Docking: AutoDock Vina . A widely cited and highly validated open-source program for molecular docking.[14] It is known for its speed and accuracy in predicting binding modes.

  • Interaction Analysis: PLIP (Protein-Ligand Interaction Profiler) . A web-based tool for the automated and comprehensive analysis of protein-ligand interactions.

  • Protein Structures: RCSB Protein Data Bank (PDB) . The primary repository for 3D structural data of large biological molecules.[16]

Step 2: Target Protein Preparation Protocol

Proper protein preparation is arguably the most critical step for a successful docking experiment. The goal is to clean the crystal structure and prepare it for the docking algorithm by adding missing atoms and assigning correct charges.

Rationale: PDB files often contain non-essential components like water molecules, co-factors, and multiple conformations, which can interfere with the docking process.[15] Furthermore, hydrogen atoms are typically absent in crystal structures and must be added, as they are crucial for forming hydrogen bonds.

Protocol:

  • Structure Retrieval: Download the PDB files for the selected targets:

    • MARK4: PDB ID: 5ES1 (complexed with an inhibitor).[16]

    • GABA-A Receptor: PDB ID: 6D6T (human α1β2γ2 subtype).[17]

    • Trypanothione Reductase: PDB ID: 1BZL (T. cruzi).[18]

  • Load into UCSF ChimeraX: Open the downloaded PDB file.

  • Initial Cleaning:

    • Remove all non-essential chains, solvent molecules (water), and any co-crystallized ligands or ions. This is crucial to ensure the docking is only influenced by the protein and our ligand of interest. For PDB 5ES1, the co-crystallized inhibitor must be removed to free the binding site.

    • For multimeric proteins like the GABA-A receptor, isolate the chains that form the binding pocket of interest. The benzodiazepine binding site is located at the interface between the α1 and γ2 subunits.

  • Use the Dock Prep Tool:

    • Navigate to Tools > Structure Preparation > Dock Prep.

    • This tool automates several key steps:

      • Adding Hydrogens: Select the option to add hydrogens, assuming standard protonation states at a physiological pH of 7.4.

      • Adding Charges: Assign AMBER ff14SB charges to the protein. While AutoDock Vina's scoring function does not explicitly use charges, they are useful for visual analysis and are required by other tools.

      • Removing Lone Atoms and Clashes: The tool will identify and repair any structural issues.

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.

Step 3: Ligand Preparation Protocol

The ligand, this compound, must also be converted into a 3D structure with appropriate charges and rotatable bonds defined.

Rationale: A 2D chemical structure is insufficient for docking. The ligand must be converted to a 3D conformation, and its rotatable bonds must be identified to allow for conformational flexibility during the docking simulation.

Protocol:

  • Obtain 2D Structure: Obtain the SMILES string for the compound: ClC1=CN2C=CN=C2C(Br)=C1.

  • Generate 3D Structure in UCSF ChimeraX:

    • Use the Build Structure tool and input the SMILES string. ChimeraX will generate an initial 3D conformation.

    • Perform a quick energy minimization using the built-in tools to obtain a more stable conformation.

  • Add Charges: Use the Add Charge tool to assign Gasteiger charges, which are standard for small molecules in AutoDock.

  • Define Rotatable Bonds: The software will automatically detect rotatable bonds. For a rigid core like imidazo[1,5-a]pyridine, there will be few, if any.

  • Save in PDBQT Format: Save the prepared ligand structure in the PDBQT format.

Step 4: Molecular Docking with AutoDock Vina

This step involves defining the search space on the protein (the "grid box") and running the docking simulation.

Rationale: To make the search computationally feasible, we must define a specific volume on the protein where the algorithm will attempt to place the ligand. The dimensions of this box must be large enough to encompass the entire binding site and allow the ligand to rotate freely.

Protocol:

  • Identify the Binding Site:

    • For MARK4 (5ES1), the binding site is the ATP-binding pocket, which can be identified from the location of the co-crystallized inhibitor in the original PDB file.

    • For the GABA-A receptor (6D6T), the benzodiazepine binding site is at the α1/γ2 subunit interface.

    • For Trypanothione Reductase (1BZL), the active site is a deep cleft where the substrate, trypanothione, binds.

  • Define the Grid Box:

    • In AutoDock Tools (part of MGLTools) or a compatible GUI, center the grid box on the identified binding site.

    • Adjust the dimensions of the box to be approximately 25 x 25 x 25 Å, ensuring it fully encloses the active site residues.

  • Create a Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files and the coordinates and dimensions of the grid box.

  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log results.log

Step 5: Post-Docking Analysis and Data Interpretation

Rationale: The docking score is a theoretical estimation of binding affinity, and the top-ranked pose is the most probable binding mode. Lower (more negative) binding energy values suggest stronger binding.[16] The Root Mean Square Deviation (RMSD) is used to compare the similarity between different poses; a low RMSD (<2.0 Å) between the top poses indicates a consistent and reliable docking result.[16][19]

Analysis Steps:

  • Examine Binding Affinity: Extract the binding affinity (in kcal/mol) for the top-ranked pose from the output file. This is the primary metric for comparison.

  • Analyze Binding Poses: Visualize the output PDBQT file in UCSF ChimeraX. Examine the top 1-3 predicted binding poses. Check for consistency; if the top poses are clustered in the same location with low RMSD values, the prediction is more reliable.

  • Identify Key Interactions: Use the PLIP web server or visualization software to identify and analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds, etc.) between the ligand and the protein residues.

PART 3: Comparative Analysis and Data Presentation

The final step is to collate the data from all three docking experiments and perform a comparative analysis to generate a selectivity profile for the compound.

Quantitative Data Summary

The results should be summarized in a clear, structured table. This allows for an objective, at-a-glance comparison of the compound's performance against each target.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
MARK4 Kinase 5ES1-8.5Leu156, Val89, Ala102, Asp199Hydrophobic, Hydrogen Bond
GABA-A Receptor 6D6T-7.2His102(α1), Tyr160(α1), Phe77(γ2)Pi-Stacking, Hydrophobic
Trypanothione Reductase 1BZL-6.8Trp21, Met115, Tyr198Hydrophobic, Pi-Sulfur

(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be generated from the docking simulation.)

Interpretation of Comparative Results
  • Target Preference: this compound shows the strongest predicted binding affinity for the MARK4 kinase (-8.5 kcal/mol), suggesting it may preferentially act as a kinase inhibitor.

  • Interaction Profile: The types of interactions differ across the targets. The interaction with MARK4 is stabilized by a hydrogen bond with the key catalytic loop residue Asp199, a common feature for kinase inhibitors. In contrast, the binding to the GABA-A receptor is dominated by pi-stacking and hydrophobic interactions within the benzodiazepine pocket.

  • Selectivity Hypothesis: The ~1.3 kcal/mol difference in binding energy between MARK4 and the GABA-A receptor suggests a degree of selectivity. While not definitive, this computational result prioritizes the experimental validation of this compound as a kinase inhibitor over a GABA-A receptor modulator. The weaker binding to the parasitic enzyme suggests it may be a less promising candidate for antitrypanosomatid applications.

Visualization of Protein-Ligand Interactions

Visual inspection of the binding poses is crucial for validating the docking results and understanding the structural basis of binding.

3D Visualization

Use UCSF ChimeraX or PyMOL to create a 3D representation of the ligand in the binding pocket. This allows for an intuitive understanding of how the molecule fits and which residues it is in close contact with.

2D Interaction Diagram

A 2D diagram provides a clear, schematic representation of all molecular interactions.

G cluster_ligand This compound cluster_protein MARK4 Binding Site ligand Ligand Core Leu156 Leu156 ligand->Leu156 Hydrophobic Val89 Val89 ligand->Val89 Hydrophobic Ala102 Ala102 ligand->Ala102 Hydrophobic Asp199 Asp199 ligand->Asp199 H-Bond

Caption: 2D schematic of hypothetical ligand interactions in the MARK4 active site.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting a comparative molecular docking study of this compound. By selecting a diverse panel of biologically relevant targets based on the known activities of related scaffolds, we can generate a valuable predictive profile of the compound's potential therapeutic applications. The hypothetical results suggest a promising preference for MARK4 kinase, highlighting the power of this in silico approach to guide and prioritize future experimental validation. This methodology, which emphasizes the rationale behind each step, provides a robust framework for researchers to explore the vast chemical space of novel compounds in the quest for new medicines.

References

  • RCSB Protein Data Bank. A resource for 3D structural data of biological macromolecules. [Link]

  • 5ES1: CRYSTAL STRUCTURE OF MICROTUBULE AFFINITY-REGULATING KINASE 4 CATALYTIC DOMAIN IN COMPLEX WITH A PYRAZOLOPYRIMIDINE INHIBITOR. RCSB PDB. [Link]

  • Crystal structure of a human GABAA receptor. Miller, P.S., Aricescu, A.R. (2014) Nature. [Link]

  • 4COF: Crystal structure of a human gamma-aminobutyric acid receptor, the GABA(A)R-beta3 homopentamer. RCSB PDB. [Link]

  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports. [Link]

  • Crystal structure of microtubule affinity-regulating kinase 4 catalytic domain in complex with a pyrazolopyrimidine inhibitor. Acta Crystallographica Section F: Structural Biology Communications. [Link]

  • Crystal structure of a human GABAA receptor. PubMed Central. [Link]

  • 6D6T: Human GABA-A receptor alpha1-beta2-gamma2 subtype in complex with GABA and flumazenil, conformation B. RCSB PDB. [Link]

  • 6X3W: Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with GABA plus phenobarbital. wwPDB. [Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PubMed Central. [Link]

  • 8XFL: The Crystal Structure of MARK4 from Biortus. RCSB PDB. [Link]

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. ResearchGate. [Link]

  • MARK4 - Wikipedia. [Link]

  • MARK4 Gene - GeneCards. [Link]

  • Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. PubMed. [Link]

  • Principal imidazo[1,5-a]pyridine biologically active derivatives. ResearchGate. [Link]

  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. MDPI. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed Central. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Publications. [Link]

  • Zolpidem - Wikipedia. [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

  • (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. ResearchGate. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. [Link]

  • 1BZL: CRYSTAL STRUCTURE OF TRYPANOSOMA CRUZI TRYPANOTHIONE REDUCTASE IN COMPLEX WITH TRYPANOTHIONE... RCSB PDB. [Link]

  • 8-Bromo-6-chloro-7-methyl-imidazo[1,2-a]pyridine - PubChem. [Link]

  • 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. PubMed Central. [Link]

  • 1AOG: TRYPANOSOMA CRUZI TRYPANOTHIONE REDUCTASE (OXIDIZED FORM). RCSB PDB. [Link]

  • Trypanosoma cruzi nitroreductase: Structural features and interaction with biological membranes. PubMed. [Link]

  • 3JQD: Crystal structure of pteridine reductase 1 (PTR1) from Trypanosoma brucei... RCSB PDB. [Link]

  • 4CM9: Crystal structure of pteridine reductase 1 (PTR1) from Trypanosoma brucei... wwPDB. [Link]

  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine - MySkinRecipes. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 8-Bromo-6-chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all materials involved in the scientific process. This guide provides a detailed protocol for the proper disposal of 8-Bromo-6-chloroimidazo[1,5-a]pyridine, a halogenated heterocyclic compound frequently utilized in drug development and chemical synthesis. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Compound: Hazard Profile of this compound

This compound (CAS No. 1427385-99-6) is a solid organic compound with the molecular formula C₇H₄BrClN₂.[1] While comprehensive toxicological data is not fully available, the presence of bromine and chlorine atoms on the imidazopyridine scaffold necessitates a cautious approach to its handling and disposal.[1] Halogenated organic compounds can pose environmental risks if not disposed of correctly and may generate hazardous byproducts upon incomplete combustion.

According to available safety data, this compound may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling it. During a fire, it may produce hazardous combustion products including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Key Hazard Information:

PropertyInformationSource
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [1]
Known Hazards May cause respiratory irritation.[1]
Hazardous Combustion Products Carbon dioxide, nitrogen oxides (NOx), Hydrogen chloride gas.[1]

The Core Directive: Disposal via Incineration

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service that utilizes a chemical incinerator equipped with an afterburner and scrubber.[1] This methodology is crucial for the complete destruction of the halogenated organic molecule, preventing the release of harmful substances into the environment.

The causality behind this directive lies in the thermal decomposition characteristics of halogenated compounds. Incineration at high temperatures (typically above 1200 K) in a controlled environment ensures the breakdown of the molecule into less harmful components.[2] The afterburner provides a secondary combustion zone to destroy any residual organic compounds, while the scrubber neutralizes acidic gases like hydrogen chloride that are formed during the process.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and transfer of this compound waste for disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle the compound within a certified laboratory chemical fume hood. [3]

  • Wear appropriate PPE, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

  • Avoid the formation of dust when handling the solid material.[1]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[3]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." [4][5] Never mix halogenated waste with non-halogenated waste streams.[4]

  • Collect solid this compound waste, including any contaminated materials (e.g., weighing paper, gloves), in this designated container.

  • For solutions containing the compound, use a separate, compatible liquid waste container also labeled "Halogenated Organic Waste."

  • The container must be made of a chemically resistant material and have a secure, leak-proof closure.[6]

3. Container Labeling and Storage:

  • Label the waste container with a "Hazardous Waste" label as soon as the first particle of waste is added. [7]

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations).[7]

    • The approximate concentration or percentage of the compound.

    • The date the container was started.

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[3][8]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup. [1][7]

  • Do not allow hazardous waste to accumulate in the laboratory for more than six months.[6]

  • Follow all institutional and regulatory procedures for waste manifest documentation.

5. Disposal of Empty Containers:

  • A container that has held this compound must be handled as hazardous waste unless properly decontaminated.

  • The recommended procedure for empty containers is to triple rinse them with a suitable solvent (e.g., acetone or methanol).[9]

  • The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and air-drying, the labels on the container must be completely removed or defaced before it can be disposed of as non-hazardous solid waste or recycled.[7][9]

Workflow for Proper Disposal

cluster_Preparation Preparation cluster_Collection Waste Collection & Segregation cluster_Storage Interim Storage cluster_Disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Use Designated 'Halogenated Organic Waste' Container FumeHood->Segregate Collect Collect Solid Waste & Contaminated Materials Segregate->Collect Label Label Container with Full Chemical Name & Date Collect->Label Seal Securely Seal Container Label->Seal Store Store in Satellite Accumulation Area (SAA) Seal->Store EHS Contact EHS or Licensed Waste Disposal Service Store->EHS Incineration Professional Incineration (with Afterburner & Scrubber) EHS->Incineration

Caption: Workflow for the safe disposal of this compound.

Concluding Remarks

The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific research. For this compound, a halogenated heterocyclic compound, the only acceptable method of disposal is through high-temperature incineration by a licensed professional service. By following this detailed, step-by-step protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory practice.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • MSDS of 6-bromo-8-chloroimidazo[1,5-a]pyridine. (n.d.).
  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste. Retrieved from [Link]

  • M. El-Naas, et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-6-chloroimidazo[1,5-a]pyridine
Reactant of Route 2
8-Bromo-6-chloroimidazo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.